6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBHLQJGGBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354910 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18009-07-9 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one"
This guide details a reliable and well-characterized method for the synthesis of this compound. The procedure, rooted in a classical cyclocondensation reaction, is robust and provides good yields. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently reproduce this synthesis and utilize the target compound for further investigation in drug discovery and development, particularly leveraging its potential as an anticancer agent. [2]
References
-
Wikipedia. Phenyl isothiocyanate. [Link]
-
Organic Syntheses. Phenyl isothiocyanate. [Link]
-
Wiley Online Library. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]
-
National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
Royal Society of Chemistry. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. [Link]
-
ResearchGate. The reaction mechanism to produce compound 13. [Link]
-
National Institutes of Health (NIH). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
-
Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
-
National Institutes of Health (NIH). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
Auctores Online. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]
-
Auctores Online. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
-
Mansoura University. NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. [Link]
-
National Institutes of Health (NIH). Quinazoline derivatives: synthesis and bioactivities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
An In-depth Technical Guide to 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: Chemical Properties, Synthesis, and Biological Potential
A Senior Application Scientist's Synthesis of Technical Data and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone core is a heterocyclic motif of significant interest in medicinal and pharmaceutical science, owing to the broad spectrum of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic substitution on the quinazolinone ring system allows for the fine-tuning of its pharmacological profile, making it a versatile scaffold for drug design and development. This guide focuses on a specific derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its therapeutic potential based on current research. The presence of a bromine atom at the 6-position, a mercapto group at the 2-position, and a phenyl group at the 3-position imparts distinct chemical and biological characteristics to this molecule, making it a subject of interest for further investigation and derivatization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉BrN₂OS | [1] |
| Molecular Weight | 333.20 g/mol | [1] |
| CAS Number | 18009-07-9 | [1] |
| Melting Point | 276.9-279.0 °C | [2] |
| Appearance | White solid (likely) | Inferred from related compounds |
| Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in alcohols.[3] | Inferred from related compounds |
Note: Solubility data is inferred from structurally similar compounds and may require experimental verification.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectroscopic data based on the analysis of closely related compounds.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring and the phenyl substituent. A broad singlet corresponding to the thiol proton (-SH) is also anticipated, which is exchangeable with D₂O. The chemical shifts (δ) are predicted as follows:
-
¹³C NMR (126 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretching (if tautomerism occurs) |
| ~3100-3000 | Aromatic C-H stretching |
| ~2600-2550 | S-H stretching (thiol) |
| ~1680-1650 | C=O stretching (amide) |
| ~1600, ~1480 | Aromatic C=C stretching |
| ~1250 | C=S stretching |
| ~700-550 | C-Br stretching |
1.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 332 and an (M+2)⁺ peak of similar intensity at m/z 334, which is characteristic of a bromine-containing compound.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation of 5-bromoanthranilic acid with phenyl isothiocyanate.
Synthetic Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of the title compound.[4]
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Absolute ethanol
-
Triethylamine
Procedure:
-
A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed at 65 °C for 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a solid. The reported yield for this reaction is 83.2%.[4]
Caption: Synthetic workflow for this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the nucleophilic thiol group and the electrophilic centers within the quinazolinone ring.
2.2.1. S-Alkylation
The thiol group at the 2-position is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This allows for facile S-alkylation reactions with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF.[4] This reaction is a common strategy to introduce diverse substituents at the 2-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]
Caption: General scheme for the S-alkylation of the title compound.
Biological Activities and Therapeutic Potential
Quinazolinone derivatives are a well-established class of compounds with a wide array of biological activities. The incorporation of a bromine atom and a mercapto group in this compound is expected to modulate its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazolinone derivatives.[4] The presence of a halogen at the 6-position of the quinazolinone ring has been shown to enhance anticancer effects.[4] While specific studies on the anticancer activity of this compound are limited, its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer).[4]
Mechanism of Action: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[5][6] The quinazolinone scaffold can act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis.[5][6]
Caption: Putative mechanism of action via EGFR inhibition.
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[7] The antimicrobial efficacy is often attributed to the interaction of the quinazolinone scaffold with microbial cell walls or DNA. Structure-activity relationship studies suggest that substitutions at the 2 and 3-positions, and the presence of halogens at the 6-position can enhance antimicrobial properties. Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been shown to be active against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[8]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anticancer activity of this compound and its derivatives.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Normal cell line (e.g., MRC-5) for assessing selectivity
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Cisplatin, Doxorubicin) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.
Caption: Workflow for the MTT-based cell viability assay.
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the thiol group make it an excellent scaffold for the development of novel therapeutic agents. While the broader class of quinazolinones has been extensively studied, further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular derivative. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the compound and its derivatives against a wider panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in animal models.
-
SAR Studies: Synthesizing and testing a diverse library of derivatives to optimize potency and selectivity.
The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this compound and its potential applications in drug discovery.
References
-
PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
- Fadda, A. A., & El-Mekabaty, A. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry, 18(15), 1307-1324.
- Kumar, A., & Singh, A. (2013). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 731-733.
- Supporting Information for a relevant study. (n.d.).
- Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., ... & Sadeghian, S. (2022).
- Gouveia, F. S., & de Souza, M. V. N. (2015). N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 13(34), 9045-9056.
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5.
- Zhang, Y., Li, Y., & Li, J. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5081.
- Antonov, A. V., Ovchinnikov, V. N., Mkrtchyan, K. R., Banny, E. A., & Mkrtchyan, A. R. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives.
- Li, J., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
Sources
- 1. 6-BROMO-3-(2-OXO-2-PHENYL-ETHYL)-3H-QUINAZOLIN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS Number: 18009-07-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS No. 18009-07-9), a heterocyclic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent structural motif in medicinal chemistry, known for conferring a wide range of biological activities.[1][2][3] This guide details the chemical and physical properties of the title compound, its synthesis, and its significant role as a key intermediate in the development of novel therapeutic agents. While direct biological data on the parent compound is limited, this document explores the extensively studied pharmacological activities of its derivatives, particularly in the realms of oncology, infectious diseases, and inflammation. The methodologies for the synthesis and biological evaluation of these derivatives are also presented, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Properties
This compound is a substituted quinazolinone with a bromine atom at the 6-position, a mercapto group at the 2-position, and a phenyl group at the 3-position.
| Property | Value | Source(s) |
| CAS Number | 18009-07-9 | [4] |
| Molecular Formula | C₁₄H₉BrN₂OS | [4] |
| Molecular Weight | 333.20 g/mol | |
| Synonyms | 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Melting Point | 326-329 °C | |
| Appearance | White solid (typical for related compounds) | [2] |
| Solubility | Generally soluble in organic solvents like DMF and DMSO. | [2] |
Synthesis
The primary synthesis of this compound involves the condensation of 5-bromoanthranilic acid with phenyl isothiocyanate.[2] This reaction provides a reliable and efficient route to the target molecule, which serves as a crucial building block for further chemical modifications.
Experimental Protocol: Synthesis of this compound[2]
-
Reactant Preparation: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) is prepared in absolute ethanol (30 mL).
-
Reaction: The mixture is refluxed at 65 °C for 20 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is filtered. The resulting residue is recrystallized from ethanol to yield the pure this compound.
Caption: Synthesis of this compound.
Role as a Synthetic Intermediate and Biological Potential of Derivatives
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse array of quinazolinone derivatives. The mercapto group at the 2-position is a key functional handle for introducing various substituents, leading to compounds with a broad spectrum of biological activities.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[2] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
A study focused on new quinazoline-4(3H)-one derivatives synthesized from the title compound demonstrated cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[2] Molecular docking and molecular dynamics simulations suggested that these derivatives could potentially bind to the active site of EGFR.[2]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized quinazolinone derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial and Anti-inflammatory Activities
Safety and Handling
Specific safety and handling data for this compound are not extensively documented in publicly available sources. As a general precaution when handling this and other novel chemical compounds, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related bromo-substituted quinazolinone compounds, general hazards may include skin, eye, and respiratory tract irritation.[7] In case of exposure, it is crucial to seek fresh air, flush affected areas with water, and consult a physician.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the mercapto group make it an ideal starting material for the creation of diverse libraries of quinazolinone derivatives. The biological evaluation of these derivatives has revealed promising anticancer, antimicrobial, and anti-inflammatory activities, underscoring the therapeutic potential of the 6-bromo-quinazolinone scaffold. Further investigation into the direct biological properties of the title compound and the continued exploration of its derivatives are warranted to unlock their full potential in the development of novel therapeutics.
References
-
New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 333-337. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 93. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(18), 6681. [Link]
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). Journal of Medicinal Chemistry, 60(24), 10134-10151. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. (2013). Archiv der Pharmazie, 346(8), 610-617. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 3. [Link]
-
Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (2009). Acta Pharmaceutica, 59(4), 425-442. [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. [Link]
Sources
- 1. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. scbt.com [scbt.com]
- 5. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.scirea.org [article.scirea.org]
- 7. fishersci.com [fishersci.com]
Structure Elucidation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise characterization of novel quinazolinone derivatives is paramount for advancing drug discovery and development. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of a specific derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one . We move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray diffraction provides a self-validating system for structural confirmation. Each section details not only the protocol but the strategic role of the data in building a conclusive structural argument.
The Strategic Workflow: An Integrated Analytical Paradigm
Caption: Overall workflow for structure elucidation.
Synthesis and Initial Verification
The journey to structural confirmation begins with a robust synthetic route and rigorous purification. The target compound, this compound, is efficiently synthesized by the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol.[2]
Causality: The choice of starting materials directly dictates the expected final structure. 5-bromoanthranilic acid provides the brominated benzene ring and the eventual carbonyl group, while phenyl isothiocyanate introduces the N-phenyl and 2-mercapto functionalities. Post-synthesis, purification via recrystallization is critical to remove unreacted starting materials and byproducts, as impurities can severely complicate subsequent spectroscopic analysis. A sharp, defined melting point serves as an initial, albeit non-definitive, indicator of sample purity.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Mass spectrometry is the foundational step, providing the most direct evidence of the compound's molecular weight and elemental composition.
Expertise & Experience: We employ Electrospray Ionization (ESI) in positive ion mode, as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion, [M+H]⁺. The most critical diagnostic feature for this specific molecule is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity, providing a self-validating confirmation of the presence of a single bromine atom.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Identify the [M+H]⁺ and [M+2+H]⁺ ion peaks and compare their mass and intensity ratio to the theoretical values.
Data Presentation: Expected Mass Spectrometric Data
| Parameter | Theoretical Value | Expected Experimental Value | Rationale |
| Molecular Formula | C₁₄H₉BrN₂OS | - | Based on synthetic precursors. |
| Molecular Weight | 333.20 g/mol | - | For the most abundant isotopes.[4] |
| [M+H]⁺ (for ⁷⁹Br) | 333.9800 | ~m/z 334.0 | Protonated molecular ion. |
| [M+2+H]⁺ (for ⁸¹Br) | 335.9779 | ~m/z 336.0 | Isotopic peak due to ⁸¹Br. |
| Intensity Ratio | ~1:1 | ~1:1 | Natural abundance of Br isotopes. |
Fragmentation Analysis
Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. Key fragmentations in quinazolinone structures often involve the loss of neutral molecules like carbon monoxide (CO).[5]
Caption: Plausible MS fragmentation pathways.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, which are the reactive centers of the molecule.
Expertise & Experience: For this structure, we expect to see characteristic absorption bands for the amide carbonyl (C=O), the imine (C=N) of the quinazolinone ring, and vibrations related to the aromatic rings and the mercapto group. The position of the carbonyl stretch provides insight into the ring system and its electronic environment. A critical observation is the presence of the amide C=O peak and the absence of the broad O-H stretch characteristic of the carboxylic acid starting material, confirming successful cyclization.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[6]
-
Pellet Formation: Compress the fine powder in a pellet press to form a transparent disc.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.[6]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H stretch | Presence of two aromatic rings. |
| ~2600-2550 | Weak | S-H stretch (thiol) | Indicates the presence of the mercapto group; may be broad or absent depending on tautomerism and H-bonding. |
| ~1685-1660 | Strong | C=O stretch (Amide I) | Confirms the quinazolin-4-one core structure.[6][7] |
| ~1615-1590 | Medium-Strong | C=N stretch | Characteristic of the quinazoline ring.[6] |
| ~1550-1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene rings. |
| ~1250-1150 | Medium | C=S stretch (thione) | Evidence for the thione tautomer, often co-existing with the thiol form in the solid state. |
| ~850-800 | Strong | C-H out-of-plane bend | Substitution pattern on the aromatic ring. |
| ~700-600 | Medium | C-Br stretch | Confirms the presence of the bromo-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the precise connectivity of the carbon and hydrogen atoms. A combination of ¹H and ¹³C NMR is essential.
Expertise & Experience: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its high solubilizing power.[7][8] In ¹H NMR, the chemical shifts, integration values, and coupling patterns allow us to map the proton environment. The bromine atom at position 6 significantly influences the electronic environment and splitting patterns of the adjacent aromatic protons (H-5 and H-7), providing a key validation point. In ¹³C NMR, we expect to see 14 distinct signals, corresponding to each unique carbon atom in the proposed structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[9]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A D₂O exchange experiment can be performed to confirm the identity of the exchangeable S-H/N-H proton.
-
Advanced Analysis: If assignments are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link protons and carbons.[10]
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 - 12.0 | Broad Singlet | 1H | S-H / N-H | Exchangeable proton of the mercapto/thione group; will disappear upon D₂O exchange. |
| ~8.0 - 7.8 | Doublet | 1H | H-5 | Downfield shift due to proximity to C=O; coupled to H-7. |
| ~7.8 - 7.6 | Doublet of Doublets | 1H | H-7 | Coupled to both H-5 and H-8. |
| ~7.6 - 7.4 | Multiplet | 5H | N-Phenyl H | Protons of the unsubstituted phenyl ring at position 3. |
| ~7.4 - 7.2 | Doublet | 1H | H-8 | Coupled to H-7. |
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 170 | C-2 (C=S) | Characteristic chemical shift for a thione carbon. |
| ~162 - 160 | C-4 (C=O) | Typical amide carbonyl carbon in a quinazolinone ring.[9] |
| ~148 - 146 | C-8a | Quaternary carbon at the ring junction. |
| ~138 - 120 | Aromatic CH & C-q | Signals for the 10 remaining aromatic carbons from both rings. |
| ~118 - 115 | C-6 (C-Br) | Carbon atom directly attached to bromine. |
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It moves beyond connectivity to provide precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.
Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal, which can be a challenging step. However, the resulting data is unparalleled in its detail. It not only confirms the atomic connectivity deduced from NMR but also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα or Cu Kα radiation.[11]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (like Br and S), and then refine the model against the experimental data to determine the positions of all non-hydrogen atoms.[12]
The resulting electron density map provides a definitive, three-dimensional model of the molecule, leaving no ambiguity as to its structure.
Conclusion: A Synthesis of Evidence
The structural elucidation of This compound is achieved not by a single measurement but by the logical synthesis of data from a suite of analytical techniques. Mass spectrometry establishes the molecular formula (C₁₄H₉BrN₂OS) and confirms the presence of bromine through its distinct isotopic pattern. IR spectroscopy verifies the key functional architecture, including the critical amide carbonyl and mercapto/thione groups. Finally, high-field NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the specific substitution pattern and connectivity. For absolute proof, X-ray crystallography delivers an unequivocal three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy and authoritative confirmation of the molecular structure, a critical step in the journey of drug discovery and development.
References
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available at: [Link].
-
ResearchGate. Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Available at: [Link].
-
Supporting Information. 3 - Supporting Information. Available at: [Link].
-
MDPI. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Available at: [Link].
- Patel, et al. Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. IJPSCR/Jul-Sep-2021/Vol 1/Issue 3.
-
ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available at: [Link].
-
Iraqi Journal of Science. Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Available at: [Link].
-
University of Southampton ePrints. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available at: [Link].
-
National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link].
-
MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link].
-
ResearchGate. Synthesis of 2-substituted-4(3H)-quinazolinones 4. Available at: [Link].
-
Royal Society of Chemistry. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Available at: [Link].
-
ResearchGate. Structure Confirmation of Quinazolinone and Hydroindole Using Residual Dipolar Couplings From Polyarylisocyanide Liquid Crystal. Available at: [Link].
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link].
-
National Institutes of Health (NIH). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link].
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link].
-
ResearchGate. X-ray crystal structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 2 a.[13]. Available at: [Link].
-
National Institutes of Health (NIH). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available at: [Link].
-
National Institutes of Health (NIH). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link].
-
MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available at: [Link].
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo- 2-methylquinazolin-4-one. Available at: [Link].
-
Semantic Scholar. Structure Confirmation of Quinazolinone and Hydroindole Using Residual Dipolar Couplings From Polyarylisocyanide Liquid Crystal. Available at: [Link].
-
MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Available at: [Link].
-
NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
ResearchGate. chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Available at: [Link].
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link].
-
National Institutes of Health (NIH). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Available at: [Link].
-
ResearchGate. UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Available at: [Link].
-
VNU Journal of Science: Education Research. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link].
-
PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. Available at: [Link].
-
PubMed. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][9][14][15]thiadiazole Moiety and 4-Piperidinyl Linker. Available at: [Link].
-
National Institutes of Health (NIH). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Available at: [Link].
- National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579483/.
-
EBSCO. Spectroscopic Analysis | Research Starters. Available at: [Link].
-
National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Available at: [Link].
-
Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Available at: [Link].
-
ResearchGate. (PDF) Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Available at: [Link].
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link].
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpscr.info [ijpscr.info]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines [mdpi.com]
- 12. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mediresonline.org [mediresonline.org]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. researchgate.net [researchgate.net]
"6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one mechanism of action"
An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1] The specific derivative, this compound, is a synthetic intermediate used in the development of novel therapeutic agents.[2] While direct experimental data on its specific mechanism of action is not extensively published, a comprehensive analysis of structurally related quinazolinone derivatives allows for the formulation of a well-supported, hypothetical mechanism. This guide synthesizes the available evidence, primarily pointing towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a principal mechanism of action, a hallmark of many anticancer quinazolinone-based drugs.[1][2][3][4] Further potential biological targets are also explored, providing a foundational understanding for future research and development.
Introduction to the Quinazolinone Scaffold
Quinazolinones are fused heterocyclic compounds that have garnered significant interest in pharmaceutical chemistry due to their diverse biological activities.[5] This versatile scaffold is present in over 150 naturally occurring alkaloids and a multitude of synthetic compounds.[1] The broad pharmacological spectrum of quinazolinone derivatives includes anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[5][6][7][8][9][10] The therapeutic efficacy of these compounds is often dictated by the nature and position of various substituents on the quinazolinone ring system.[11]
The subject of this guide, this compound, possesses several key structural features that are frequently associated with potent biological activity:
-
A Quinazolin-4(3H)-one Core: The fundamental bicyclic structure.
-
A Bromo-substituent at Position 6: The presence of a halogen at this position has been shown to enhance anticancer effects in numerous studies.[2][3]
-
A Mercapto Group at Position 2: This group offers a site for further chemical modification to generate diverse derivatives.[2]
-
A Phenyl Group at Position 3: Substitutions at this position can influence the compound's interaction with biological targets.[2]
Given these structural characteristics, the primary focus for elucidating its mechanism of action falls within the realm of oncology.
Postulated Primary Mechanism of Action: EGFR Inhibition
A substantial body of evidence points to the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a key mechanism for the anticancer activity of many quinazolinone derivatives.[1][2][3][4] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its overexpression or mutation is a common driver in various cancers, making it a well-established therapeutic target.[3]
Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[2] Research on 6-bromo-quinazoline derivatives has specifically highlighted their potential as EGFR inhibitors.[2][3] Molecular docking studies on derivatives of this compound have predicted favorable binding interactions within the active site of EGFR.[2]
The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby inhibiting the downstream signaling cascade. This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[4]
Caption: Postulated inhibition of the EGFR signaling pathway.
Other Potential Mechanisms and Biological Targets
While EGFR inhibition is the most strongly implicated mechanism, the broad bioactivity of quinazolinones suggests that this compound or its derivatives could interact with other cellular targets.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for the synthesis of nucleic acids and amino acids. Its inhibition is a proven strategy for both anticancer and antimicrobial therapies. Some 6-bromo-quinazoline derivatives have been investigated as potential DHFR inhibitors.[3]
-
Carbonic Anhydrase (CA) Inhibition: Certain 2-mercaptoquinazolinone derivatives have shown potent and selective inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[12]
-
Anti-inflammatory Activity: Various 6-bromo-quinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic properties.[13] This suggests potential interactions with enzymes like cyclooxygenases (COX).
-
Antimicrobial Activity: The quinazolinone scaffold is known for its antimicrobial effects.[11][14] For instance, 2-mercapto-quinazolinones have been identified as inhibitors of Type II NADH Dehydrogenase in Mycobacterium tuberculosis.[15]
-
Other Kinase Inhibition: Beyond EGFR, other kinases could be potential targets. For example, some quinazolinone derivatives have been shown to inhibit Aurora A kinase and the ALK/PI3K/AKT signaling pathway.[16]
Quantitative Data from Related Compounds
Table 1: In Vitro Cytotoxicity and EGFR Inhibition of a Related Derivative
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 8a * | EGFR (wild-type) | -6.7 | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [2][3] |
| 8a * | EGFR (wild-type) | -6.7 | SW480 (Colon Cancer) | 17.85 ± 0.92 | [2] |
*Compound 8a is a derivative synthesized from this compound.[2]
Table 2: Carbonic Anhydrase Inhibition by 2-Mercaptoquinazolinone Derivatives
| Compound | Target Isoform | Kᵢ (nM) | Reference |
|---|---|---|---|
| Compound 2 | hCA IX | 40.7 | [12] |
| Compound 4 | hCA IX | 13.0 | [12] |
| Compound 2 | hCA XII | 8.0 | [12] |
| Compound 4 | hCA XII | 10.8 |[12] |
Proposed Experimental Workflow for Mechanism of Action Validation
To empirically validate the hypothesized mechanism of action for this compound, a structured experimental approach is necessary.
Caption: Experimental workflow for validating the mechanism of action.
Step-by-Step Methodologies
1. In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., A549, MCF-7) known to overexpress EGFR in 96-well plates and incubate for 24 hours to allow attachment.[4]
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Erlotinib).[4]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. EGFR Kinase Assay:
-
Objective: To directly measure the inhibitory effect of the compound on EGFR kinase activity.
-
Protocol:
-
Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Add varying concentrations of the test compound.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection method.
-
Determine the IC₅₀ value for direct enzyme inhibition.
-
3. Western Blot Analysis:
-
Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.
-
Protocol:
-
Treat EGFR-positive cells with the test compound at concentrations around its IC₅₀ value for a defined period.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Incubate with corresponding secondary antibodies conjugated to HRP.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. A reduction in the p-EGFR/total EGFR ratio indicates target engagement.
-
Conclusion
While direct experimental validation for this compound is pending, the convergence of evidence from structurally analogous compounds strongly supports the hypothesis that its primary mechanism of action, particularly in an oncological context, is the inhibition of the EGFR signaling pathway. The presence of the 6-bromo substituent is a key feature associated with this activity. The broader pharmacological profile of the quinazolinone scaffold also suggests the potential for interactions with other important biological targets, such as DHFR and carbonic anhydrases. The experimental workflows detailed in this guide provide a clear path for future investigations to definitively elucidate the mechanism of action and unlock the full therapeutic potential of this promising chemical entity.
References
- Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 13, 2026, from https://www.google.com/search?q=time+in+Pasuruan,+ID
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from https://www.semanticscholar.org/paper/A-REVIEW-ON-BIOLOGICAL-ACTIVITY-OF-QUINAZOLINONES-Waghmare-Manchare/a40868f07074360e206082b2628045d130a7d976
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022931/
- A review on biological activity of quinazolinones. (2022). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/358893979_A_review_on_biological_activity_of_quinazolinones
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11224329/
- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195977/
- Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.
- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/313850125_Synthesis_of_some_6-bromo_quinazolinone_derivatives_for_their_pharamcological_activities
- 6,7-Dibromo-4(3H)-quinazolinone|High-Purity Research Compound. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.com/product/b151609
- 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action, and Absorption, Distribution, Metabolism, and Excretion Characterization. (n.d.). ACS Publications. Retrieved January 13, 2026, from https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511
- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865518/
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/370044634_Synthesis_And_Antibacterial_Activity_of_6-Bromo-2-O-_Amin-_Ophenyl-3-Amino-_Quinazolin-43h
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.com/blog/the-foundational-chemistry-and-therapeutic-applications-of-6-bromo-4-quinazolinone-a-technical-guide/
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11139413/
- S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC. (2020). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082725/
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442220/
- QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/370356947_QUINAZOLINONE_PHARMACOPHORE_WITH_ENDLESS_PHARMACOLOGICAL_ACTIONS
- Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed. Retrieved January 13, 2026, from https://pubmed.ncbi.nlm.nih.gov/19894645/
- Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from https://pubmed.ncbi.nlm.nih.gov/30907409/
- This compound | CAS 18009-07-9 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved January 13, 2026, from https://www.scbt.com/p/6-bromo-2-mercapto-3-phenylquinazolin-4-3h-one-18009-07-9
- 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem. Retrieved January 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-phenylquinazolin-4_1H_-one
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eipublication.com [eipublication.com]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mediresonline.org [mediresonline.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Quinazolinone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this landscape, certain chemical structures, known as "privileged scaffolds," emerge as exceptionally fruitful starting points for drug design. The quinazolinone core is a prominent member of this elite group, consistently appearing in a vast array of biologically active molecules.[1][2] This guide provides a comprehensive exploration of the multifaceted biological activities of quinazolinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to unlock their therapeutic potential.
The Versatility of the Quinazolinone Nucleus
The quinazolinone scaffold is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, containing a ketone group. The most common isomers are 4(3H)-quinazolinone and 2(1H)-quinazolinone. This core structure offers several advantages for medicinal chemists. Its rigid framework provides a defined orientation for substituent groups, while multiple positions on both the benzene and pyrimidine rings are amenable to chemical modification.[2][3] This structural flexibility allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of pharmacological activities.[2]
Quinazolinone derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[3][4][5][6][7] This guide will dissect these key activities, providing insights into the molecular intricacies that govern their therapeutic potential.
Anticancer Activity: A Dominant Therapeutic Focus
The development of novel anticancer agents is a primary focus of quinazolinone research. Derivatives of this scaffold have shown efficacy against a multitude of cancer types, including breast, lung, and pancreatic cancers, by targeting various hallmarks of cancer.[3][8]
Mechanisms of Anticancer Action
Quinazolinone derivatives exert their anticancer effects through diverse and often interconnected mechanisms:
-
Kinase Inhibition: A significant number of anticancer quinazolinones function as kinase inhibitors.[9][10] They competitively bind to the ATP-binding site of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][11][12] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based tyrosine kinase inhibitors.[9][10]
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives disrupt the dynamics of microtubule assembly and disassembly, which is crucial for cell division.[3][11] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[3][13]
-
Induction of Apoptosis: Many quinazolinone compounds induce programmed cell death (apoptosis) in cancer cells.[3][8] This can be achieved through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[11]
-
Inhibition of DNA Replication and Repair: Certain derivatives have been shown to interfere with DNA synthesis and repair mechanisms, for example, by inhibiting topoisomerase II, an enzyme essential for DNA replication.[2]
-
Anti-angiogenesis: By inhibiting kinases like VEGFR, some quinazolinones can suppress the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[3]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.[1][3]
-
Position 2: Substitution at the 2-position with aryl or heteroaryl groups is often crucial for activity. The nature of this substituent can influence the compound's ability to interact with specific amino acid residues in the target protein's active site.
-
Position 3: The substituent at the 3-position plays a significant role in modulating activity. The introduction of various side chains can enhance binding affinity and selectivity for target kinases.
-
Positions 6 and 8: Modifications at the 6 and 8-positions of the benzene ring with small, lipophilic groups can significantly impact pharmacological activity.[3] For instance, the presence of a halogen or a methoxy group can enhance anticancer potency.
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound (119) | HepG-2 (Liver) | 6.65 | Growth Inhibition | [3] |
| Compound (120) | MCF-7 (Breast) | 8.27 | Growth Inhibition | [3] |
| Compound 44 | MCF-7 (Breast) | - | - | [8] |
| Compound 46 | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good Activity | - | [8] |
| Compound 47 | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Promising Activity | - | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[4][14][15]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinazolinones are varied and can include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some derivatives target penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[16]
-
Interference with DNA and Protein Synthesis: Certain compounds can inhibit bacterial DNA gyrase or interfere with protein synthesis, leading to bacteriostatic or bactericidal effects.[17]
-
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some quinazolinones have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[18]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of substituents like a naphthyl radical, can enhance the ability of the compound to penetrate the bacterial cell membrane.[17]
-
Substituents on the Benzene Ring: The presence of an amide group on the benzene ring of the quinazolinone nucleus has been associated with pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae.[17]
-
Metal Complexes: The formation of metal complexes with quinazolinone derivatives can enhance their antimicrobial activity, with some complexes exhibiting broad-spectrum effects against both Gram-positive and Gram-negative bacteria.[19]
Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound | Target Microorganism | Activity | Reference |
| A-2 | E. coli | Excellent | [4] |
| A-3 | A. niger | Excellent | [4] |
| A-4 | P. aeruginosa | Excellent | [4] |
| A-6 | C. albicans | Excellent | [4] |
| L18 | Xanthomonas axonopodis pv. citri | EC50 = 16.9 µg/mL | [20] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory mediators.[21][22][23]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Enzymes: Quinazolinones can inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, key mediators of inflammation.[2]
-
Suppression of Pro-inflammatory Cytokines: These compounds can suppress the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][22] This is often achieved by inhibiting signaling pathways like NF-κB.[22]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
Substituents at Position 3: The introduction of heterocyclic moieties like azetidinones and thiazolidinones at the 3-position can enhance anti-inflammatory potential.[21]
-
Aromatic Substituents: The presence of a p-chlorophenyl group on the quinazolinone moiety has been shown to result in better anti-inflammatory activity compared to an unsubstituted phenyl group.[21]
Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound | Model | Activity (% Edema Inhibition) | Reference |
| Compound 9 | Carrageenan-induced paw edema | 20.4 | [21] |
| Azetidinones (11-16) | Carrageenan-induced paw edema | 24.6 - 27.3 | [21] |
| Thiazolidinones (17-22) | Carrageenan-induced paw edema | 22.9 - 32.5 | [21] |
| Compound 21 | Carrageenan-induced paw edema | 32.5 | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.
-
Compound Administration: Administer the test quinazolinone derivative or a standard anti-inflammatory drug (e.g., phenylbutazone) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Anticonvulsant and Antiviral Activities: Expanding the Therapeutic Horizon
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, quinazolinone derivatives have also shown promise as anticonvulsant and antiviral agents.
Anticonvulsant Activity
Certain quinazolinone derivatives have demonstrated efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][24][25][26] The sedative-hypnotic properties of some quinazolinones, like methaqualone, are well-documented, and research is ongoing to separate the anticonvulsant effects from undesirable sedative side effects.[24] The mechanism of action for their anticonvulsant effects may involve modulation of GABA-A receptors or inhibition of carbonic anhydrase II.[27]
Antiviral Activity
The antiviral potential of quinazolinones is an emerging area of research. Derivatives have shown activity against a range of viruses, including Zika virus, Dengue virus, and various herpes simplex viruses.[7][28][29] For instance, certain 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of Zika virus replication.[7][29] Some derivatives may act as deubiquitinating enzyme inhibitors, a potential broad-spectrum antiviral strategy.[30]
Synthesis of Biologically Active Quinazolinones
The synthesis of quinazolinone derivatives is well-established, with several versatile methods available to medicinal chemists. A common and efficient route involves the reaction of anthranilic acid or its derivatives with an appropriate acyl chloride, followed by cyclization.[14][31]
Caption: A general synthetic route to 4(3H)-quinazolinones.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities has yielded a wealth of knowledge and several clinically successful drugs.
Future research will likely focus on:
-
Target-Specific Design: Leveraging computational tools and a deeper understanding of disease biology to design quinazolinone derivatives with high selectivity for specific molecular targets, thereby minimizing off-target effects.
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the quinazolinone scaffold with other pharmacophores to create multifunctional drugs with enhanced efficacy.[32]
-
Overcoming Drug Resistance: Designing novel quinazolinone derivatives that can circumvent known mechanisms of drug resistance, particularly in cancer and infectious diseases.
-
Exploring New Therapeutic Areas: Investigating the potential of quinazolinone derivatives in other disease areas where their diverse biological activities may be beneficial.
The continued exploration of the chemical space around the quinazolinone nucleus, guided by a strong foundation of structure-activity relationship studies and mechanistic insights, holds immense promise for the discovery of the next generation of innovative medicines.
References
- Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. Benchchem.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC.
- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics.
- Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
- Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. PMC.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.
- Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. African Journal of Pharmacy and Pharmacology.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evalu
- New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. PDF.
- Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflamm
- Quinazoline derivatives: synthesis and bioactivities. PMC.
- Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus.
- Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega.
- Structure activity relationship (SAR)
- An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial.
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 11. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rphsonline.com [rphsonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 24. chemistry.mdma.ch [chemistry.mdma.ch]
- 25. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jocpr.com [jocpr.com]
- 32. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Foreword
Synthesis and Structural Framework
The journey to characterizing any molecule begins with its synthesis. 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is typically synthesized via a multi-step process that provides a logical starting point for understanding its structural components.[3]
A common synthetic pathway involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate.[3] This reaction constructs the core quinazolinone ring system and introduces the key functional groups that will be the focus of our spectroscopic analysis.
Molecular Structure and Key Features for Spectroscopic Analysis:
-
Quinazolinone Core: A bicyclic aromatic system that will give rise to characteristic signals in both ¹H and ¹³C NMR.
-
Bromine Substituent: The heavy bromine atom at position 6 will have a notable influence on the electronic environment of the aromatic ring, affecting chemical shifts.
-
Mercapto Group (-SH): This thiol group has a characteristic, though sometimes broad, proton signal in ¹H NMR and a distinct stretching vibration in IR spectroscopy. It also represents a potential site for tautomerization.
-
Phenyl Group: The phenyl ring attached at position 3 will show its own set of aromatic proton and carbon signals.
-
Amide Carbonyl Group (C=O): A prominent feature in both ¹³C NMR and IR spectra.
Experimental Protocols for Spectroscopic Analysis
To ensure high-quality, reproducible data, rigorous experimental protocols are essential. The following sections outline the standard procedures for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and to observe exchangeable protons like N-H and S-H.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For techniques like Electrospray Ionization (ESI), the sample is infused directly into the mass spectrometer.
Instrumentation and Data Acquisition:
-
Ionization Technique: ESI is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous as it can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method.
-
KBr Pellet: Alternatively, a few milligrams of the sample can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Data Acquisition:
-
The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the KBr pellet should be taken and subtracted from the sample spectrum.
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | -SH (or -NH tautomer) | The acidic proton of the mercapto group (or the N-H proton in the thione tautomer) is expected to be downfield and may be broad due to exchange. |
| ~7.2 - 8.2 | Multiplets | Aromatic Protons | This region will contain signals from the 8 aromatic protons (3 on the quinazolinone ring and 5 on the phenyl ring). The specific patterns will depend on the coupling between adjacent protons. The proton at position 5 of the quinazolinone ring is often the most deshielded. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 180 | C=S (Thione) | The thione carbon is typically found in this downfield region. |
| ~160 - 165 | C=O (Amide) | The amide carbonyl carbon is characteristically deshielded. |
| ~110 - 150 | Aromatic Carbons | This region will contain multiple signals corresponding to the carbons of the quinazolinone and phenyl rings. The carbon bearing the bromine atom (C6) will be influenced by the halogen's electronic effects. |
Mass Spectrometry
The mass spectrum will confirm the molecular weight of the compound.
| Expected m/z | Assignment | Rationale |
| ~332/334 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |
| ~333/335 | [M+H]⁺ | The protonated molecular ion, commonly observed with ESI. This will also exhibit the characteristic bromine isotopic pattern. |
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3100 - 3200 | N-H Stretch | If the thione tautomer is present, an N-H stretch will be observed. |
| ~3000 - 3100 | Aromatic C-H Stretch | Characteristic of the aromatic rings. |
| ~2550 - 2600 | S-H Stretch | The thiol stretch is typically weak and may be broad. |
| ~1650 - 1700 | C=O Stretch | A strong absorption from the amide carbonyl group. |
| ~1500 - 1600 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1200 - 1300 | C=S Stretch | The thione stretch, if present. |
Diagram: Logical Flow of Spectroscopic Characterization
Caption: The logical progression of using multiple spectroscopic techniques for structural elucidation.
Conclusion
The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. While this guide provides a predictive framework based on established chemical principles and data from analogous structures, it is imperative that researchers acquire and interpret their own high-quality data to confirm the identity and purity of their synthesized compound. By following the outlined protocols and understanding the rationale behind the expected spectral features, scientists and drug development professionals can confidently advance their research with well-characterized molecules.
References
-
National Center for Biotechnology Information (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. U.S. National Library of Medicine. Available at: [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135741485, 6-Bromo-2-phenylquinazolin-4(1H)-one. U.S. National Library of Medicine. Available at: [Link]
-
National Center for Biotechnology Information (2009). Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones. U.S. National Library of Medicine. Available at: [Link]
Sources
Bromo-Substituted Quinazolinones: A Pharmacological Profile and Technical Guide for Drug Discovery
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The strategic introduction of bromine atoms onto this heterocyclic system has proven to be a highly effective strategy for modulating and enhancing its pharmacological properties. This technical guide provides an in-depth analysis of the pharmacological profile of bromo-substituted quinazolinones, designed for researchers, medicinal chemists, and drug development professionals. We will explore the synthetic routes, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas, including oncology, neurology, and infectious diseases. This document synthesizes experimental data from authoritative sources to offer field-proven insights, detailed experimental protocols, and a comprehensive overview of this promising class of compounds.
Introduction: The Quinazolinone Core and the Role of Bromine
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic applications, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities.[1][2][3] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have received FDA approval, particularly for cancer therapy, underscoring the clinical significance of this scaffold.[2]
The introduction of a halogen, specifically bromine, at various positions of the quinazolinone ring is a critical strategy in medicinal chemistry. Bromine's unique properties—its size, electronegativity, and lipophilicity—can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, bromine can form halogen bonds, which are crucial for enhancing binding affinity to biological targets. Structure-activity relationship (SAR) studies have consistently revealed that bromo-substitution, particularly at the 6-position, can significantly improve the biological potency of quinazolinone derivatives.[4][5]
This guide will systematically dissect the pharmacological profile of these compounds, beginning with their synthesis and moving through their major biological activities.
General Synthesis of Bromo-Substituted Quinazolinones
The synthesis of bromo-substituted quinazolinones typically begins with a brominated precursor, most commonly bromo-anthranilic acid. A prevalent method involves the reaction of 5-bromoanthranilic acid with various reagents to construct the heterocyclic ring system.
A representative synthetic pathway is the condensation of 5-bromoanthranilic acid with acetic anhydride to form a 6-bromo-2-methyl-3,1-benzoxazinone intermediate.[6] This intermediate can then be reacted with various substituted amines or hydrazines to yield the final 2,3,6-trisubstituted quinazolin-4-ones.[3][6]
Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[2]
-
Step 1: Bromination of Anthranilic Acid. To a solution of anthranilic acid in a suitable solvent like acetonitrile, add N-bromosuccinimide (NBS) and stir to obtain bromo-anthranilic acid.
-
Step 2: Cyclization. React the resulting bromo-anthranilic acid with phenyl isothiocyanate in ethanol.
-
Step 3: Reflux. Reflux the mixture to facilitate the cyclization and formation of the key intermediate, this compound.
-
Step 4: Derivatization (Optional). The mercapto group at the 2-position can be further reacted with various alkyl halides or substituted benzyl bromides in the presence of a base like K₂CO₃ in DMF to yield a diverse library of S-substituted derivatives.[2]
-
Step 5: Characterization. Purify the final products and confirm their structures using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs targeting tyrosine kinases.[2][7] The introduction of bromine has been shown to enhance the cytotoxic potential of these compounds against various cancer cell lines.[2][8]
Mechanism of Action: EGFR Inhibition
A primary mechanism through which many quinazolinone derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][9] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can improve anticancer activity.[2] Molecular docking and simulation studies suggest that bromo-substituted quinazolinones can stably bind to the EGFR kinase receptor, maintaining a consistent conformation and interaction throughout the simulation.[2]
In Vitro Cytotoxicity Data
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The data below summarizes the cytotoxic effects of various this compound derivatives against breast (MCF-7) and colon (SW480) cancer cell lines, as well as a normal cell line (MRC-5) to assess selectivity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM)[8] | Normal Cell Line (MRC-5) IC₅₀ (µM)[8] |
| 8a | Aliphatic linker at SH group | MCF-7 (Breast) | 15.85 ± 3.32 | 84.20 ± 1.72 |
| SW480 (Colon) | 17.85 ± 0.92 | |||
| 8e | Electron-donating group (para-methyl) on 3-phenyl ring | MCF-7 (Breast) | 35.14 ± 6.87 | Not Reported |
| SW480 (Colon) | 63.15 ± 1.63 | |||
| 8d | Electron-donating group (meta-methyl) on 3-phenyl ring | MCF-7 (Breast) | Not Reported | Not Reported |
| SW480 (Colon) | Not Reported |
Insight: Compound 8a , with an aliphatic linker, demonstrates superior potency against both cancer cell lines compared to derivatives with electron-donating groups on the phenyl ring.[8] Importantly, it also shows a degree of selectivity, with a significantly higher IC₅₀ value for the normal MRC-5 cell line, indicating a favorable therapeutic window.[8]
Experimental Protocol: MTT Assay for Antiproliferative Activity[2]
-
Cell Culture: Seed cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized bromo-substituted quinazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Erlotinib).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anticonvulsant Activity
Quinazolinone derivatives have also been explored for their potential in treating central nervous system disorders, particularly epilepsy.[10][11] SAR studies have revealed that specific substitution patterns, including the presence of bromine, can confer significant anticonvulsant properties.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism for the anticonvulsant activity of many quinazolinones is believed to involve the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[10][12] Molecular docking studies have shown that these compounds can have a high affinity for the GABA-A receptor.[10] Flumazenil antagonism assays, where the protective effects of the compounds are reversed by the GABA-A antagonist flumazenil, further support this mechanism.[12]
In Vivo Anticonvulsant Screening Data
The anticonvulsant efficacy of novel compounds is typically assessed in rodent models using tests like the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests.
| Compound ID | Substitution Pattern | scPTZ Test ED₅₀ (mg/kg)[10] | MES Test Protection (%)[10] |
| 5d | 4-Bromo substitution on phenyl ring | 140 | Not Reported |
| 5b | 4-Chloro substitution on phenyl ring | 152 | 100% |
| 5c | 4-Fluoro substitution on phenyl ring | 165 | 100% |
| Valproate | Reference Drug | 300 | Not Reported |
| Methaqualone | Reference Drug | 200 | Not Reported |
Insight: The data clearly indicates that electron-withdrawing groups at the 4-position of the phenyl ring are crucial for activity.[10] Notably, the 4-bromo substituted compound 5d showed the highest potency (lowest ED₅₀) in the scPTZ test, surpassing other halogenated analogs and the reference drugs.[10] This highlights the advantageous role of bromine in this pharmacological context.
Experimental Protocol: Anticonvulsant Screening[10]
-
Animal Model: Use adult mice (e.g., Swiss albino) of a specific weight range.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
After a set time post-compound administration (e.g., 30-60 minutes), inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset of generalized clonic seizures for a period of 30 minutes.
-
The ability of the compound to prevent or delay the onset of seizures is recorded as a measure of protection.
-
-
Maximal Electroshock (MES) Test:
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear electrodes.
-
Observe for the presence of a tonic hind limb extension seizure.
-
The absence of this tonic extension is defined as protection.
-
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures, for the most active compounds.
Antimicrobial and Antifungal Activity
Bromo-substituted quinazolinones have also demonstrated significant potential as antimicrobial agents.[6][13][14] SAR studies have revealed that the presence of a halogen at the 6- and/or 8-positions can enhance antimicrobial activity.[4]
In Vitro Antimicrobial Screening
The efficacy of these compounds is evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, often using the agar cup or disc diffusion method.
| Compound ID | Substitution Pattern | S. aureus (Gram +)[6] | B. subtilis (Gram +)[6] | P. aeruginosa (Gram -)[6] | A. niger (Fungus)[6] |
| 2b | 6-Bromo, 3-(o-methoxyphenyl) | +++ | +++ | ++ | ++ |
| 2c | 6-Bromo, 3-(p-methoxyphenyl) | +++ | +++ | ++ | ++ |
| 2d | 6-Bromo, 3-(o-chlorophenyl) | ++ | ++ | + | +++ |
| 2g | 6-Bromo, 3-(o-bromophenyl) | ++ | ++ | + | +++ |
| 2h | 6-Bromo, 3-(p-bromophenyl) | ++ | ++ | + | +++ |
(Activity indicated qualitatively: +++ Significant, ++ Moderate, + Mild)
Insight: Compounds with a methoxy group on the 3-phenyl substituent (2b, 2c ) showed significant antibacterial activity, while compounds with halo-substituents (2d, 2g, 2h ) exhibited good antifungal activity.[6][14] This suggests that the nature of the substituent at the 3-position, in conjunction with the 6-bromo group, can be tailored to target specific types of microorganisms.
Experimental Protocol: Agar Cup Diffusion Method[6][14]
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the solidified agar.
-
Cup/Well Creation: Create uniform wells or "cups" in the agar using a sterile borer.
-
Compound Application: Add a defined volume/concentration (e.g., 50 µg/mL) of the test compound solution into the wells. Include a solvent control and a standard antibiotic/antifungal drug (e.g., Streptomycin, Fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
The incorporation of bromine into the quinazolinone scaffold is a validated and highly effective strategy for the development of potent pharmacological agents. The evidence clearly demonstrates that bromo-substituted quinazolinones exhibit significant anticancer, anticonvulsant, and antimicrobial activities.
-
In Oncology: The 6-bromo substitution pattern is a key feature for enhancing cytotoxicity, often through EGFR inhibition. Future work should focus on optimizing substituents at the 2- and 3-positions to improve selectivity and overcome resistance.
-
In Neurology: Bromo-substitution on aryl rings appended to the quinazolinone core enhances potency for GABA-A receptor modulation, making these compounds promising leads for new anticonvulsant therapies.
-
In Infectious Diseases: The antimicrobial profile of bromo-quinazolinones can be fine-tuned by other substitutions to target specific bacterial or fungal pathogens.
This guide provides a foundational framework for professionals in the field. The detailed protocols and summarized data serve as a practical resource for initiating and advancing drug discovery programs centered on this versatile and powerful chemical class. Further exploration of SAR, elucidation of precise mechanisms of action, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of bromo-substituted quinazolinones.
References
- A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines. (n.d.). Benchchem.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH).
- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). MDPI.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Synthesis and antimicrobial activity of dibromo quinazolinone. (2024). Unknown Source.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health (NIH).
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Retrieved January 13, 2026, from [Link]
- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (n.d.). PubMed Central.
-
Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian J Pharm Sci, 73(3), 333-7. Retrieved January 13, 2026, from [Link]
-
Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (n.d.). University of Massachusetts Dartmouth. Retrieved January 13, 2026, from [Link]
-
Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (n.d.). Unknown Source. Retrieved January 13, 2026, from [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Unknown Source. Retrieved January 13, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
Sources
- 1. Research Portal [repository.lib.umassd.edu]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of dibromo quinazolinone. [wisdomlib.org]
- 14. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Mercaptoquinazolinone: Strategies, Mechanisms, and Practical Considerations
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-mercaptoquinazolinone and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural outlines but also insights into the mechanistic underpinnings and practical considerations of each synthetic approach.
Introduction: The Significance of the 2-Mercaptoquinazolinone Scaffold
The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a mercapto group at the 2-position significantly modulates the compound's electronic and steric properties, often enhancing its interaction with biological targets. 2-Mercaptoquinazolinones have been reported to exhibit a wide array of pharmacological effects, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer activities. The versatility of the thiol group also allows for further functionalization, making it a key intermediate in the synthesis of more complex derivatives.
Core Synthetic Strategies
The synthesis of the 2-mercaptoquinazolinone core primarily relies on the cyclization of readily available ortho-amino-substituted benzene derivatives with a source of a thiocarbonyl group, most commonly carbon disulfide (CS₂). The choice of starting material dictates the specific reaction conditions and potential side products. We will explore the most prevalent and reliable methods, focusing on their mechanisms and experimental nuances.
Method 1: From Anthranilic Acid and its Derivatives
The reaction of anthranilic acid or its esters and amides with carbon disulfide is a foundational and widely used method for preparing 2-mercaptoquinazolinones. This approach is valued for its use of accessible starting materials.
Mechanism and Rationale:
The synthesis proceeds through a multi-step sequence initiated by the nucleophilic attack of the amino group of the anthranilic acid derivative on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. Subsequent intramolecular cyclization, driven by the proximity of the carboxylic acid (or its derivative) and the newly formed thiourea-like moiety, leads to the formation of the heterocyclic ring system. Dehydration then yields the final 2-mercaptoquinazolinone product. The use of a base, such as potassium hydroxide or pyridine, is often crucial to deprotonate the amino group, enhancing its nucleophilicity, and to facilitate the cyclization and dehydration steps.
Figure 1: General reaction pathway from Anthranilic Acid.
Experimental Protocol: Synthesis from Anthranilic Acid
The following protocol is a representative example of the synthesis of 2-mercapto-3H-quinazolin-4-one.
Materials:
-
Anthranilic acid
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of potassium hydroxide is prepared by dissolving it in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Anthranilic acid is added to the ethanolic KOH solution and stirred until completely dissolved.
-
Carbon disulfide is added dropwise to the solution at room temperature with continuous stirring. The reaction is exothermic, and the flask may need to be cooled in an ice bath to maintain the temperature.
-
After the addition of CS₂ is complete, the reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in water and filtered to remove any insoluble impurities.
-
The filtrate is then acidified with dilute hydrochloric acid until a precipitate is formed.
-
The precipitate, which is the crude 2-mercaptoquinazolinone, is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.
Method 2: The Isatoic Anhydride Route
Isatoic anhydride serves as an excellent and often preferred starting material for the synthesis of a variety of quinazolinone derivatives, including the 2-mercapto variant. It is a stable, crystalline solid that is easy to handle.
Mechanism and Rationale:
The reaction of isatoic anhydride with a thiocarbonyl source does not directly yield the 2-mercaptoquinazolinone. A common and effective approach involves a two-step process. First, isatoic anhydride is reacted with ammonium thiocyanate. This reaction opens the anhydride ring and forms an intermediate N-(2-carboxyphenyl)thiourea. In the second step, this intermediate undergoes acid- or base-catalyzed intramolecular cyclization with the elimination of water to afford the desired 2-mercaptoquinazolinone. This method is advantageous as it avoids the direct handling of the volatile and flammable carbon disulfide in the primary reaction step.
Figure 2: Synthetic pathway starting from Isatoic Anhydride.
Experimental Protocol: Synthesis from Isatoic Anhydride
Materials:
-
Isatoic anhydride
-
Ammonium thiocyanate
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Isatoic anhydride and ammonium thiocyanate are dissolved in DMF in a round-bottom flask.
-
The mixture is heated, typically to a temperature between 80-120 °C, for several hours. The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water to remove any remaining salts, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
Method 3: From 2-Aminobenzonitrile
2-Aminobenzonitrile provides another versatile starting point for the synthesis of 2-mercaptoquinazolinones. This route is particularly useful for accessing derivatives that may be difficult to synthesize from anthranilic acid due to the reactivity of the carboxylic acid group.
Mechanism and Rationale:
Similar to the anthranilic acid route, the synthesis begins with the reaction of the amino group of 2-aminobenzonitrile with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate then undergoes an intramolecular cyclization where the nitrogen of the dithiocarbamate attacks the nitrile carbon. The resulting imine intermediate is then hydrolyzed during the work-up to yield the final 2-mercaptoquinazolinone. This method is efficient and often proceeds under mild conditions.
Figure 3: Reaction schematic using 2-Aminobenzonitrile.
Experimental Protocol: Synthesis from 2-Aminobenzonitrile
Materials:
-
2-Aminobenzonitrile
-
Carbon disulfide (CS₂)
-
Pyridine or another suitable base
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
2-Aminobenzonitrile is dissolved in pyridine in a round-bottom flask.
-
Carbon disulfide is added to the solution, and the mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the mixture is acidified with dilute hydrochloric acid.
-
The precipitate that forms is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent is performed to obtain the pure product.
Comparative Analysis of Synthetic Routes
| Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Anthranilic Acid | CS₂, Base (e.g., KOH, Pyridine) | Readily available and inexpensive starting material; straightforward one-pot reaction. | CS₂ is volatile, flammable, and toxic; reaction can be exothermic. | Moderate to High |
| Isatoic Anhydride | NH₄SCN, Acid/Base | Avoids direct use of CS₂ in the main step; stable and easy to handle starting material. | Two-step process; may require higher temperatures. | High |
| 2-Aminobenzonitrile | CS₂, Base (e.g., Pyridine) | Good for substrates incompatible with carboxylic acid functionality; often proceeds under mild conditions. | Nitrile group can be less reactive than a carboxylic acid derivative. | Moderate to High |
Conclusion and Future Perspectives
The synthesis of 2-mercaptoquinazolinones can be effectively achieved through several reliable methods, with the choice of route often depending on the availability of starting materials, desired substitution patterns, and scale of the reaction. The classic approach using anthranilic acid and carbon disulfide remains a mainstay, while the use of isatoic anhydride offers a safer alternative by avoiding the large-scale use of CS₂. The 2-aminobenzonitrile route provides additional flexibility for substrate scope.
Future research in this area will likely focus on the development of more environmentally benign and safer synthetic methods, potentially exploring alternative thiocarbonyl sources or catalytic approaches. The continued exploration of the pharmacological potential of 2-mercaptoquinazolinone derivatives will undoubtedly drive further innovation in their synthesis.
References
Please note that direct access to full-text articles may require a subscription to the respective journals.
-
A Review on Quinazoline Derivatives with Different Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research. (A general review that can provide background on the importance of the quinazoline scaffold). URL: [Link]
-
Synthesis and characterization of some new quinazoline derivatives. Journal of Chemical and Pharmaceutical Research. (This article may contain experimental procedures for related compounds, offering insights into practical synthesis). URL: [Link]
-
Synthesis and Pharmacological Evaluation of Some Novel Quinazoline Derivatives. Asian Journal of Chemistry. (Provides examples of synthetic schemes and biological evaluation of quinazoline derivatives). URL: [Link]
Methodological & Application
Application Notes & Protocols: The Quinazolinone Scaffold in Modern Medicinal Chemistry
Introduction: The Quinazolinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their remarkable ability to bind to diverse biological targets with high affinity. The quinazolinone scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a quintessential example of such a structure.[1][2] Its derivatives have garnered significant attention over the past few decades, leading to a wealth of research and the development of numerous therapeutic agents.[3][4]
The versatility of the quinazolinone core is its greatest asset. The structure is amenable to chemical modification at several positions (primarily C2, C3, C6, and C7), allowing for the fine-tuning of its physicochemical properties and biological activity.[5][6][7] This flexibility has enabled the development of quinazolinone-based compounds across a wide spectrum of therapeutic areas, including oncology, neurology, and infectious and inflammatory diseases.[8][9]
This guide provides an in-depth exploration of the application of quinazolinones in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also practical, field-proven protocols and insights into the causality behind experimental design.
Part 1: Major Therapeutic Applications & Mechanisms of Action
The broad biological activity of quinazolinone derivatives is well-documented, with prominent roles as anticancer, anticonvulsant, and anti-inflammatory agents.[3][10][11]
Anticancer Activity: Targeting Cellular Proliferation
The most profound impact of quinazolinones has been in the field of oncology.[12][13] Many derivatives function as potent inhibitors of protein kinases, which are critical enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[14][15]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition A primary target for many anticancer quinazolinones is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[6][14] Quinazolinone-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding site within the EGFR kinase domain, preventing the phosphorylation events that initiate downstream signaling cascades responsible for cell proliferation and survival.[16] This targeted approach offers greater specificity and often a more favorable side-effect profile compared to traditional cytotoxic chemotherapy.
Several quinazoline derivatives have received FDA approval for clinical use as anticancer drugs, underscoring the scaffold's therapeutic importance.[14][16][17]
| Drug Name | Brand Name | Primary Target(s) | Approved Indication(s) |
| Gefitinib | Iressa® | EGFR | Non-Small-Cell Lung Cancer (NSCLC)[14][16] |
| Erlotinib | Tarceva® | EGFR | NSCLC, Pancreatic Cancer[14][16] |
| Lapatinib | Tykerb® | EGFR, HER2 | HER2-Positive Breast Cancer[14][16] |
| Afatinib | Gilotrif® | EGFR, HER2 (irreversible) | NSCLC with EGFR mutations[14][16] |
| Vandetanib | Caprelsa® | VEGFR, EGFR, RET | Medullary Thyroid Cancer[14] |
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by quinazolinone-based drugs.
Caption: EGFR signaling pathway inhibited by quinazolinone drugs.
Anticonvulsant Activity: Modulating Neuronal Excitability
Quinazolinone derivatives have also been extensively investigated for their effects on the central nervous system (CNS), particularly as anticonvulsant agents.[10][18] The sedative-hypnotic drug Methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, is a well-known historical example, though its clinical use was discontinued due to a high potential for abuse.[19][20]
Mechanism of Action & SAR Insights The anticonvulsant activity of many quinazolinones is believed to be mediated through the enhancement of GABAergic neurotransmission, similar to benzodiazepines and barbiturates. By positively modulating the GABA-A receptor, these compounds increase the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability.[20]
Structure-activity relationship (SAR) studies have been crucial in separating the desired anticonvulsant effects from unwanted sedative properties.[7][19] Key findings include:
-
Position 2: Small alkyl groups (e.g., methyl) are often present.
-
Position 3: Substitution with an aryl group (e.g., o-tolyl or o-chlorophenyl) is critical for activity.[19]
-
Position 6/7: The introduction of a halogen, such as chlorine, on the quinazolinone ring can enhance anticonvulsant potency.[7]
Modern research focuses on designing novel derivatives with improved safety profiles and higher efficacy against various seizure types, such as those evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[10][21]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
The quinazolinone scaffold is also found in compounds with significant anti-inflammatory properties.[11][22] Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on this structure, used for conditions like rheumatoid arthritis and osteoarthritis.[23]
Mechanism of Action: COX Inhibition Many quinazolinone-based anti-inflammatory agents exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[11] By blocking COX-2, these compounds reduce the production of inflammatory mediators, leading to decreased pain and swelling. The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11]
Part 2: Application Protocols
A critical component of drug discovery is the ability to reliably synthesize and evaluate novel compounds. The following protocols provide step-by-step methodologies for the synthesis of a representative quinazolinone and its subsequent in vitro evaluation for anticancer activity.
Protocol 2.1: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone
This protocol describes a variation of the classic Niementowski reaction, a reliable method for constructing the 4(3H)-quinazolinone core.[7][15] The causality behind this choice is its straightforwardness and use of readily available starting materials, making it an excellent foundational synthesis for further derivatization.
Objective: To synthesize a model 2,3-disubstituted-4(3H)-quinazolinone.
Materials & Reagents:
-
N-acetylanthranilic acid (2-acetamidobenzoic acid)
-
Aniline
-
Phosphorus trichloride (PCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine N-acetylanthranilic acid (1.79 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Rationale: Toluene serves as a suitable high-boiling, non-reactive solvent. N-acetylanthranilic acid provides the core benzene ring and the eventual C2-methyl and C4-oxo groups, while aniline will form the N3-phenyl substituent.
-
-
Catalyst Addition: While stirring the mixture, slowly add phosphorus trichloride (0.46 mL, 5 mmol) dropwise. An exothermic reaction may be observed.
-
Rationale: PCl₃ acts as a dehydrating agent and catalyst, facilitating the cyclization and formation of the quinazolinone ring by activating the carboxylic acid for amide bond formation.
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 110°C) using a heating mantle. Continue refluxing for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization reaction to proceed to completion.
-
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into 100 mL of ice-cold 5% sodium bicarbonate solution to neutralize any remaining acidic components.
-
Rationale: This step neutralizes the acidic catalyst (PCl₃ and its byproducts) and unreacted starting material, aiding in the precipitation of the neutral product.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The organic product will be in the toluene layer. Separate the layers and wash the organic layer twice with 50 mL of water.
-
Drying and Evaporation: Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization: Recrystallize the resulting crude solid from hot ethanol to obtain the pure 2-methyl-3-phenyl-4(3H)-quinazolinone as a crystalline solid.
-
Rationale: Recrystallization is a purification technique that leverages differences in solubility between the product and impurities at different temperatures to yield a highly pure final compound.
-
-
Characterization: Dry the purified product and confirm its identity and purity using techniques such as Melting Point, ¹H NMR, and Mass Spectrometry.
Protocol 2.2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details a standard method for assessing the anticancer potential of a synthesized compound by measuring its effect on the viability of a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Materials & Reagents:
-
MCF-7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound (e.g., synthesized quinazolinone) dissolved in DMSO (stock solution)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Rationale: An initial 24-hour incubation ensures cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.
-
-
Compound Preparation & Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours in the CO₂ incubator.
-
Rationale: A 48-72 hour exposure time is standard for assessing the cytotoxic effects of a compound.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Part 3: Drug Discovery Workflow & Data Interpretation
The development of a novel therapeutic agent is a multi-step process. The following workflow illustrates a typical cascade from initial synthesis to lead optimization.
Sources
- 1. Quinazolinone - A Biologically Active Scaffold - ProQuest [proquest.com]
- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinazoline - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 21. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 23. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one as a Putative Enzyme Inhibitor
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is a member of this promising class of heterocyclic compounds. The presence of a bromine atom at the 6-position, a phenyl group at the 3-position, and a mercapto group at the 2-position suggests the potential for specific interactions with biological targets, particularly enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of this compound as an enzyme inhibitor.
Rationale for Investigating this compound as an Enzyme Inhibitor
While direct experimental evidence for the enzyme inhibitory activity of this compound is emerging, several lines of reasoning point to its potential in this area:
-
Structural Analogy to Known Inhibitors: The quinazolinone core is present in established enzyme inhibitors. For instance, derivatives of this scaffold have been reported to inhibit enzymes such as tyrosinase, α-glucosidase, and various protein kinases.[2][3]
-
Computational Docking Studies: Molecular modeling has suggested that this compound can dock into the active site of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] This provides a rational basis for initiating experimental validation.
-
Reactive Mercapto Group: The presence of a 2-mercapto (-SH) group offers a potential site for covalent or non-covalent interactions with enzyme active sites, particularly with amino acid residues like cysteine.
Potential Enzyme Targets and Therapeutic Areas
Based on the broader quinazolinone literature and computational predictions, several enzyme families are worth investigating as potential targets for this compound.
| Potential Enzyme Target | Therapeutic Area | Rationale |
| Epidermal Growth Factor Receptor (EGFR) | Oncology | Computational docking studies suggest a high binding affinity.[1] Quinazoline derivatives are well-established EGFR inhibitors (e.g., Gefitinib, Erlotinib). |
| Tyrosinase | Dermatology, Food Industry | Quinazolinone derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis and enzymatic browning.[2][4] |
| α-Glucosidase | Diabetology | Various quinazolinone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3][5][6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the experimental validation of this compound as an enzyme inhibitor. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[2][4]
Principle:
Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm. The presence of an inhibitor will decrease the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of tyrosinase solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
A control reaction should be performed with DMSO instead of the test compound.
-
A blank reaction should be performed without the enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Workflow for Tyrosinase Inhibition Assay:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on standard methods for evaluating α-glucosidase inhibitors.[3][5][6]
Principle:
α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate Buffer (100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions for a range of concentrations.
-
Prepare a 0.2 M solution of sodium carbonate.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of different concentrations of the test compound solution.
-
Add 100 µL of α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose can be used as a positive control.
-
A control reaction should be performed with DMSO instead of the test compound.
-
A blank reaction should be performed without the enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Workflow for α-Glucosidase Inhibition Assay:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Kinetic Analysis: Understanding the Mechanism of Inhibition
Once the inhibitory activity of this compound is confirmed, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by performing enzyme kinetic studies at various substrate and inhibitor concentrations.
Procedure:
-
Perform the enzyme assay as described above, but with varying concentrations of both the substrate (L-DOPA or pNPG) and the inhibitor.
-
Measure the initial reaction velocities (v) at each combination of substrate and inhibitor concentrations.
-
Plot the data using graphical methods such as the Lineweaver-Burk plot (1/v vs. 1/[S]), Dixon plot (1/v vs. [I]), or Cornish-Bowden plot ([S]/v vs. [I]).
-
Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor to determine the inhibition type.
Interpreting Kinetic Data:
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increases |
| Non-competitive | Decreases | Unchanged |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
Mechanism of Inhibition Determination Workflow:
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
Troubleshooting and Considerations
-
Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in DMSO before preparing aqueous dilutions. High concentrations of DMSO can affect enzyme activity, so keep the final DMSO concentration in the assay low and consistent across all wells.
-
Compound Instability: The mercapto group can be susceptible to oxidation. Prepare fresh solutions of the compound for each experiment and consider performing experiments under nitrogen if instability is suspected.
-
Promiscuous Inhibition: Some compounds can cause non-specific inhibition through aggregation. To rule this out, perform control experiments with a non-ionic detergent (e.g., Triton X-100) or by varying the enzyme concentration.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines provided in this document offer a robust framework for initiating the investigation of its inhibitory potential against key enzymatic targets such as EGFR, tyrosinase, and α-glucosidase. A thorough understanding of its inhibitory activity and mechanism of action will be crucial for its future development as a therapeutic agent.
References
-
Huang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(15), 4968. Available at: [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-17. Available at: [Link]
-
Khan, I., et al. (2021). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC advances, 11(48), 30286-30297. Available at: [Link]
-
Pan, Y., et al. (2016). 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Bioorganic & Medicinal Chemistry, 24(19), 4620-4625. Available at: [Link]
-
Li, H., et al. (2017). Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase. Bioorganic & Medicinal Chemistry, 25(4), 1303-1308. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. Journal of Molecular Structure, 1269, 133801. Available at: [Link]
-
Pervez, H., et al. (2020). Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. ACS Omega, 5(31), 19566-19576. Available at: [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 688339. Available at: [Link]
-
Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. (2025). Scientific Reports, 15(1), 1-15. Available at: [Link]
-
Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones. (2023). Journal of Ovarian Research, 16(1), 1-12. Available at: [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with potent antimicrobial properties. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects[1][2]. The core quinazolinone scaffold offers a versatile platform for medicinal chemists to introduce various pharmacophoric groups to modulate biological activity. Structure-activity relationship studies have often shown that substitutions at the 2, 3, and 6 positions of the quinazolinone ring can significantly influence their antimicrobial potential[3].
This document provides a comprehensive guide for the antimicrobial screening of a specific novel compound: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one . As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a robust framework grounded in established methodologies and scientific rationale. The protocols are designed to be self-validating, adhering to principles outlined by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data critical for early-stage drug discovery.
I. Foundational Principles of Antimicrobial Susceptibility Testing
Before delving into specific protocols, it is crucial to understand the core objective of in-vitro antimicrobial susceptibility testing (AST). The primary goal is to determine the effectiveness of a compound against a panel of clinically relevant microorganisms[4]. This is typically a tiered approach, beginning with a qualitative primary screen to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.
The methodologies detailed herein follow this logical progression:
-
Primary Screening (Qualitative): The Agar Disc Diffusion method provides a rapid and cost-effective way to assess the general antimicrobial activity of the test compound.
-
Potency Determination (Quantitative):
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism[5][6][7].
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of the compound required to kill a specific bacterium[8][9][10]. The relationship between MIC and MBC helps to classify the compound as either bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
The following diagram illustrates the logical workflow for the comprehensive antimicrobial screening of the target compound.
Caption: Experimental workflow for antimicrobial screening.
II. Materials and Reagents
The quality and standardization of materials are paramount for reproducible results.
Test Compound and Controls:
-
Test Compound: this compound, synthesized and purified to >95% purity.
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution of the test compound.
-
Positive Controls:
-
Antibacterial: Ciprofloxacin or Gentamicin.
-
Antifungal: Fluconazole or Amphotericin B.
-
-
Negative Control: DMSO (or the solvent used for the test compound).
Microbial Strains (suggested panel):
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 10231)
-
Culture Media and Buffers:
-
For Bacteria: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
For Fungi: Sabouraud Dextrose Agar (SDA) and RPMI-1640 medium.
-
Buffers: Sterile saline solution (0.85% NaCl).
-
Reagents: 0.5 McFarland turbidity standard.
III. Detailed Protocols
Protocol 1: Agar Disc Diffusion (Kirby-Bauer) Method for Primary Screening
This method is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the compound as it diffuses into the agar. If the organism is susceptible, a clear zone of inhibition will appear around the disk[11][12][13].
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria[13].
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inner wall of the tube[14].
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate by 60° two times during streaking to ensure complete coverage[14][15].
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar[14].
-
-
Disc Application:
-
Prepare sterile filter paper discs (6 mm diameter).
-
Impregnate the discs with a defined concentration of the test compound (e.g., 50 µ g/disc ). The compound should be dissolved in a suitable solvent like DMSO.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates. Ensure discs are placed at least 24 mm apart from each other and 15 mm from the edge of the plate[12].
-
Gently press each disc to ensure complete contact with the agar surface[13].
-
Place positive and negative control discs on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm) using a caliper or ruler[13].
-
A zone of inhibition indicates that the compound has antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Data Presentation: Example Table for Disc Diffusion Results
| Test Microorganism | Compound (50 µ g/disc ) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disc ) Zone of Inhibition (mm) | DMSO Zone of Inhibition (mm) |
| S. aureus | 18 | 25 | 0 |
| E. coli | 14 | 30 | 0 |
| P. aeruginosa | 8 | 22 | 0 |
| C. albicans | 16 | N/A | 0 |
(Note: Data are hypothetical for illustrative purposes.)
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth[5][6][16]. The protocol is typically performed in a 96-well microtiter plate format for efficiency.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth (e.g., CAMHB for bacteria). For example, to test concentrations from 256 µg/mL down to 0.5 µg/mL, add 100 µL of broth to wells 2-11. Add 200 µL of the compound at 256 µg/mL to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation[17].
-
-
Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well.
-
Well 11 serves as the growth control (inoculum without the compound).
-
Well 12 serves as the sterility control (broth only, no inoculum).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by sub-culturing from the non-turbid wells of the MIC assay onto an agar medium to see if the bacteria were killed or merely inhibited[8][9].
Step-by-Step Procedure:
-
Sub-culturing:
-
From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
Data Presentation: Example Table for MIC and MBC Results
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | 8 | 16 | Bactericidal (2) |
| E. coli | 16 | 128 | Bacteriostatic (>4) |
| P. aeruginosa | 64 | >256 | Resistant/Tolerant |
(Note: Data are hypothetical for illustrative purposes.)
IV. Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every experiment must include a self-validating system:
-
Standardized Methods: Adherence to protocols from recognized bodies like CLSI ensures that the methods are robust and results are comparable across different laboratories[19][20][21].
-
Quality Control Strains: Always include reference strains (e.g., ATCC strains) for which the expected results with control antibiotics are known. This verifies the potency of the antibiotics, the quality of the media, and the appropriateness of the incubation conditions.
-
Appropriate Controls:
-
Positive Control: Confirms that the test system can detect antimicrobial activity.
-
Negative (Solvent) Control: Ensures that the solvent used to dissolve the test compound has no intrinsic antimicrobial activity at the concentration used.
-
Growth Control: Confirms that the microorganisms are viable and can grow under the test conditions.
-
Sterility Control: Confirms the sterility of the culture medium.
-
V. Conclusion
This guide provides a detailed and scientifically grounded framework for the preliminary antimicrobial screening of this compound. By following this logical progression from qualitative screening to quantitative potency determination, researchers can generate reliable and actionable data. The emphasis on standardized protocols, proper controls, and a clear understanding of the principles behind each step is critical for the integrity of the findings and for making informed decisions in the early stages of the drug discovery pipeline. The promising scaffold of quinazolinones warrants such rigorous investigation to uncover new leads in the fight against antimicrobial resistance.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Desai, N. C., Trivedi, A. R., & Bhatt, N. (2012). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Rasayan Journal of Chemistry, 5(1), 81-87. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 457-465. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Fisher, R. A., Gollan, B., & Helaine, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), e50900. [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of chemistry, 2014. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Kapoor, B., Nabi, A., Gupta, R., & Gupta, M. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 133-138. [Link]
-
Kumar, A., Sharma, S., & Sharma, V. (2013). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 738-745. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
-
U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
OIE. (2013). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Hoiseth, S. K., & Campos, J. M. (2020). Antimicrobial Susceptibility Testing. In StatPearls.
-
Wikipedia. (2023). Disk diffusion test. Retrieved from [Link]
-
Patel, J. B., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of clinical microbiology, 58(3), e01864-19. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
- Miller, L. A., & Miller, P. F. (Eds.). (2011). Antimicrobial Susceptibility Testing Protocols. Humana Press.
-
Alagarsamy, V., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian journal of pharmaceutical sciences, 73(3), 333–337. [Link]
-
Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(8), 3311–3319. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
Medires Publishing. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]
-
Scholar Publishing. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Retrieved from [Link]
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. microbenotes.com [microbenotes.com]
- 14. asm.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Guide for the In Vitro Cytotoxicity Assessment of Quinazolinone Compounds
Introduction: The Therapeutic Promise and Toxicological Hurdles of Quinazolinones
Quinazolinone and its derivatives represent a pivotal class of heterocyclic compounds, forming the core scaffold for numerous molecules with broad pharmacological activities.[1] In medicinal chemistry, this versatile structure is a cornerstone for developing novel therapeutic agents, with applications ranging from antimicrobial and anti-inflammatory to potent anticancer treatments.[2][3] Several quinazolinone-based drugs, such as Gefitinib and Dacomitinib, have been approved by the FDA for cancer therapy, primarily acting as kinase inhibitors.[1]
The anticancer potential of many quinazolinone derivatives stems from their ability to induce programmed cell death (apoptosis), halt the cell cycle, or interfere with critical cellular machinery like microtubule polymerization.[4][5] However, the translation of a promising compound from the bench to the bedside hinges on a thorough understanding of its cytotoxic profile. Cytotoxicity testing is a fundamental and indispensable step in drug discovery, providing critical data on a compound's potency, selectivity, and potential for off-target effects.[6]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to reliably assess the in vitro cytotoxicity of novel quinazolinone compounds. We will delve into the rationale behind assay selection, provide step-by-step protocols for robust and reproducible cytotoxicity assessment, and offer insights into data analysis and the elucidation of cell death mechanisms.
Scientific Background: Unraveling Quinazolinone-Induced Cell Death
Quinazolinone derivatives exert their cytotoxic effects through diverse and often overlapping molecular mechanisms.[1][7] A comprehensive evaluation requires an appreciation of these pathways to select the most informative assays.
-
Induction of Apoptosis: Apoptosis is a primary mechanism of action for many anticancer quinazolinones.[5] This process can be initiated via two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Many quinazolinones trigger this pathway by modulating the balance of the Bcl-2 family of proteins. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates a cascade of executioner caspases (e.g., caspase-3, -7, -9), ultimately leading to cell death.[1][8]
-
The Extrinsic (Death Receptor) Pathway: Some derivatives can activate death receptors (e.g., Fas) on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[8]
-
-
Cell Cycle Arrest: Certain quinazolinone compounds can halt the cell cycle at specific checkpoints, commonly the G2/M phase.[5] This prevents cancer cells from proliferating and can subsequently trigger apoptosis.
-
Other Mechanisms: Beyond apoptosis and cell cycle arrest, quinazolinones can induce other forms of cell death, including autophagy and senescence, or inhibit key enzymes involved in cancer progression like protein kinases or PARP.[1][9][10]
Given the prevalence of apoptosis as a key mechanism, assays that measure metabolic activity and cell membrane integrity are excellent first-line approaches to quantify the cytotoxic effects of these compounds.
Rationale for Assay Selection: A Dual-Pronged Approach
To gain a comprehensive understanding of cytotoxicity, it is often advantageous to employ assays that measure different cellular parameters. Here, we detail two foundational assays: the MTT assay, which measures metabolic viability, and the LDH assay, which quantifies cell membrane damage.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability. It is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This assay provides a robust measure of how a compound affects the overall metabolic health of a cell population.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells into the culture supernatant.[12] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13] The assay involves a coupled enzymatic reaction where the released LDH converts lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured.[14] The LDH assay is an excellent complementary method to the MTT assay as it directly measures cell death resulting from membrane compromise.[15]
Experimental Workflow and Apoptotic Pathway Visualization
A clear understanding of the experimental process and the underlying biological mechanism is crucial for successful cytotoxicity testing.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: The intrinsic apoptosis pathway often induced by quinazolinones.
Protocol 1: Cell Viability Assessment Using MTT Assay
This protocol details the steps to determine the effect of quinazolinone compounds on cell viability by measuring mitochondrial metabolic activity.
Materials Required:
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)[4]
-
Quinazolinone compounds
-
Vehicle (e.g., sterile DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[17]
-
Scientist's Note: Include wells for controls: "cells only" (100% viability), "vehicle control," and "media only" (blank/background).
-
Incubate the plate for 24 hours to allow cells to attach and enter logarithmic growth phase.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone compounds in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO). A typical concentration range to test is 0.1, 1, 10, 50, and 100 µM.[4]
-
Rationale: A broad concentration range is essential to capture the full dose-response curve and accurately determine the IC₅₀ value.
-
Prepare a vehicle control using the highest concentration of DMSO present in the compound dilutions.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][9]
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[19]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[19][20] Pipette up and down gently to ensure complete solubilization.
-
Incubate for 15 minutes on an orbital shaker to ensure homogeneity.[19]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[18]
-
Protocol 2: Cytotoxicity Assessment Using LDH Assay
This protocol measures cell death by quantifying LDH released from cells with compromised membranes.
Materials Required:
-
Target cell line, culture medium, compounds, and 96-well plates as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, stop solution, and lysis buffer).
-
Sterile, ultrapure water.
-
Microplate reader (absorbance at 490 nm).
Step-by-Step Methodology:
-
Plate Setup and Treatment:
-
Seed and treat cells with quinazolinone compounds for the desired duration as described in steps 1 and 2 of the MTT protocol.
-
Self-Validating Controls: It is critical to prepare the following controls on the same plate[12][14]:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (typically 1 hour before the end of incubation). This represents 100% cytotoxicity.
-
Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at ~600 x g for 10 minutes.[14]
-
Rationale: This step pellets any detached but intact cells, ensuring that the LDH measured is from lysed cells in the supernatant.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[21]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[12]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[14][21]
-
-
Stopping the Reaction and Data Acquisition:
Data Analysis and Interpretation
1. Calculation of Percentage Viability (MTT Assay):
First, normalize the absorbance values by subtracting the average absorbance of the "media only" blank.
-
Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
2. Calculation of Percentage Cytotoxicity (LDH Assay):
First, normalize all values by subtracting the average absorbance of the "background control."
-
Formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
3. Data Presentation and IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity.
-
Procedure:
-
Plot the % Viability (or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve.[22]
-
The software will calculate the IC₅₀ value from this curve.[23]
-
Sample Data Table for Analysis:
| Compound Conc. (µM) | Absorbance (Rep 1) | Absorbance (Rep 2) | Absorbance (Rep 3) | Average Absorbance | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 0.1 | 1.211 | 1.245 | 1.233 | 1.230 | 0.017 | 96.8% |
| 1 | 1.105 | 1.121 | 1.098 | 1.108 | 0.012 | 87.2% |
| 10 | 0.712 | 0.689 | 0.701 | 0.701 | 0.012 | 55.1% |
| 50 | 0.245 | 0.266 | 0.250 | 0.254 | 0.011 | 20.0% |
| 100 | 0.110 | 0.115 | 0.112 | 0.112 | 0.003 | 8.8% |
| Blank (Media Only) | 0.055 | 0.058 | 0.056 | 0.056 | 0.002 | N/A |
Note: The above table is for illustrative purposes. % Viability is calculated relative to the vehicle control after subtracting the blank.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust foundation for assessing the in vitro cytotoxicity of novel quinazolinone compounds. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can generate reliable and comprehensive data to guide drug development efforts. A low IC₅₀ value suggests a potent compound, and comparing results across different cell lines (e.g., cancerous vs. normal) can indicate selectivity.[24]
Following initial cytotoxicity screening, promising compounds should be subjected to more detailed mechanistic studies. Assays to quantify the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis and delineate the pathway involved.[8][10][25] Flow cytometry analysis can be used to investigate effects on the cell cycle and formally quantify apoptotic cell populations. These advanced techniques, built upon the foundational data from cytotoxicity assays, are essential for fully characterizing the mechanism of action of new quinazolinone-based therapeutic candidates.
References
-
Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports. Retrieved from [Link]
-
Al-Suhaimi, K. M., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Scientific Reports. Retrieved from [Link]
-
Thasnim, A. M., et al. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry. Retrieved from [Link]
-
Al-Rashida, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Thasnim, A. M., et al. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. RSC Advances. Retrieved from [Link]
-
Bakht, M. A., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means.... Retrieved from [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Madbouly, A. M., et al. (2022). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. RSC Advances. Retrieved from [Link]
-
MDPI. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link]
-
Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro cytotoxicity evaluation of the synthesized compounds against the selected cancer cells. Retrieved from [Link]
-
Zakeri-Milani, P., et al. (2013). Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Retrieved from [Link]
-
ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the compound on Caspase 8 activity. Cells were treated with.... Retrieved from [Link]
-
Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Retrieved from [Link]
-
Catalog. (n.d.). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - Dataset. Retrieved from [Link]
-
Nature. (2024). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (n.d.). Lactate dehydrogenase (LDH) assay. The LDH release assay revealed.... Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. MTT (Assay protocol [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one as a Chemical Probe
Authored by: A Senior Application Scientist
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The functionalization of this heterocyclic system offers a versatile platform for the development of novel therapeutic agents and chemical probes. This guide focuses on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one , a derivative with significant potential for use as a chemical probe in biological research and drug development.
The presence of a bromine atom at the 6-position is known to enhance the biological activity of quinazolinone derivatives, while the mercapto group at the 2-position provides a reactive handle for further chemical modification, such as the attachment of fluorophores or affinity tags.[1][7] This unique combination of features makes this compound an attractive candidate for development as a chemical probe to investigate biological pathways and identify novel drug targets. These application notes provide a comprehensive overview of its synthesis, potential applications, and detailed protocols for its use in a research setting.
Chemical Properties and Synthesis
Structure:
Caption: Synthetic scheme for this compound.
Potential Applications as a Chemical Probe
Given the known biological activities of quinazolinone derivatives, this compound can be developed into a versatile chemical probe for various applications.
1. Fluorescent Probe for Cellular Imaging:
The quinazolinone core can be conjugated with a fluorophore through the reactive mercapto group to create a fluorescent probe. [8][9]Such probes can be used to visualize cellular structures or track the localization of the compound within cells. Derivatives of quinazolinones have been shown to target mitochondria and lysosomes, suggesting that a fluorescently labeled version of this compound could be used to study these organelles. [8] 2. Reactive Probe for Target Identification:
The mercapto group can also serve as a reactive handle for covalent modification of target proteins. This "reactive probe" approach can be used in activity-based protein profiling (ABPP) experiments to identify the cellular targets of the compound. By attaching a reporter tag, such as biotin or a clickable alkyne, to the quinazolinone core, researchers can enrich and identify binding partners using mass spectrometry.
3. Probe for Investigating Cancer Cell Proliferation:
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). [1][7]This suggests that the compound could be used as a chemical probe to investigate the mechanisms of cancer cell proliferation and to identify novel therapeutic targets. The parent compound itself can be used in initial screening assays to determine its efficacy and selectivity.
Experimental Protocols
The following protocols provide a framework for the characterization and application of this compound as a chemical probe.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the antiproliferative activity of the compound against cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, SW480)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to attach overnight. [10]2. Compound Treatment: Prepare a stock solution of the compound in DMSO and dilute it to various concentrations with the culture medium. Treat the cells with these concentrations for a specified period (e.g., 48 hours). [11]3. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. [11]4. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Caption: Workflow for the MTT-based cell viability assay.
Protocol 2: Development of a Fluorescent Probe
This protocol describes the general steps for creating a fluorescent probe from the parent compound.
Materials:
-
This compound
-
A fluorophore with a reactive group (e.g., maleimide or iodoacetamide)
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Size-exclusion chromatography column
Procedure:
-
Conjugation Reaction: Dissolve the compound and the fluorophore in the reaction buffer. The mercapto group of the quinazolinone will react with the maleimide or iodoacetamide group of the fluorophore to form a stable thioether bond.
-
Purification: Purify the resulting fluorescent probe using size-exclusion chromatography to remove any unreacted starting materials.
-
Characterization: Characterize the probe using techniques such as mass spectrometry and NMR to confirm its structure and purity.
-
Photophysical Properties: Determine the absorption and emission spectra of the probe, as well as its quantum yield and photostability.
-
Cellular Imaging: Use the probe for live-cell imaging experiments to determine its subcellular localization and to track its movement within cells.
Protocol 3: Target Identification using Affinity-Based Pulldown
This protocol outlines a method for identifying the cellular targets of the compound.
Materials:
-
A biotinylated version of this compound
-
Cell lysate
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a biotinylated version of the compound by reacting the mercapto group with a biotin derivative containing a reactive group.
-
Incubation: Incubate the biotinylated probe with cell lysate to allow it to bind to its cellular targets.
-
Pulldown: Add streptavidin-coated beads to the lysate to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove any non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
Caption: Workflow for affinity-based target identification.
Conclusion
This compound represents a promising starting point for the development of novel chemical probes. Its straightforward synthesis and the presence of a reactive mercapto group make it an ideal candidate for modification and functionalization. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in various biological applications, from cellular imaging to target identification. As with any chemical probe, careful characterization and validation are essential to ensure its specificity and reliability in a research setting.
References
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. mediresonline.org [mediresonline.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. iris.cnr.it [iris.cnr.it]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. 6-Bromo-3-methylquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]
- 20. This compound CAS#: 18009-07-9 [m.chemicalbook.com]
"derivatization of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one for assays"
An in-depth guide to the strategic modification of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold, a privileged core structure in medicinal chemistry. This document provides detailed protocols for derivatization and subsequent application in biological assays, tailored for researchers in drug discovery and chemical biology.
Introduction: The Quinazolinone Scaffold in Drug Discovery
Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Their versatile biological activities span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties.[1][3][4][5] The this compound is a particularly valuable intermediate. The strategic placement of a bromine atom at the 6-position often enhances biological effects, such as anticancer activity.[1] Furthermore, the 2-mercapto group (-SH) serves as a highly reactive and versatile handle for chemical modification, allowing for the systematic development of compound libraries for screening in various biological assays.
This guide details the synthesis of the core scaffold and provides robust protocols for its derivatization, primarily through S-alkylation, to generate novel candidates for evaluation in cytotoxicity and enzyme inhibition assays.
Foundational Chemistry: Synthesis of the Core Intermediate
The cornerstone of any derivatization effort is the efficient and reliable synthesis of the starting material. The this compound (Compound 5 ) is readily prepared via a one-pot condensation reaction.
The synthesis begins with the bromination of anthranilic acid, followed by a cyclization reaction with phenyl isothiocyanate. The isothiocyanate serves as the source for both the C2 carbon and the 2-mercapto group of the quinazolinone ring. Triethylamine acts as a base to facilitate the reaction.[1]
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Triethylamine
-
Absolute Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, combine 5-bromoanthranilic acid (10 mmol, 2.16 g) and absolute ethanol (30 mL).[1]
-
Add phenyl isothiocyanate (15 mmol, 1.8 mL) and triethylamine (2 mL) to the mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture to 65°C with continuous stirring.[1]
-
Maintain the reflux for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting precipitate, wash it with cold ethanol, and dry it.
-
Recrystallize the crude product from ethanol to yield pure this compound as the final product.[1] Typical yields are reported to be around 83%.[1]
Derivatization Strategies: Exploiting the 2-Mercapto Group
The thiol group at the C2 position is the primary site for derivatization due to its nucleophilicity. The predominant tautomeric form is the thione, but in the presence of a base, the thiol form is readily deprotonated to form a highly nucleophilic thiolate anion.[6] This anion can then react with various electrophiles.
The most common and effective strategy for derivatization is S-alkylation, which involves the reaction of the thiolate with an alkyl or benzyl halide.[1][6] This reaction is typically carried out in a polar aprotic solvent like DMF, with a weak base such as potassium carbonate (K₂CO₃) to facilitate the deprotonation of the thiol.[1]
Protocol 2: General Procedure for S-Alkylation of the Core Scaffold
This protocol is a robust method for synthesizing a wide array of S-substituted derivatives for screening.
Materials:
-
This compound (Compound 5 )
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Various alkyl halides or substituted benzyl bromides (e.g., benzyl bromide, 4-chlorobenzyl bromide)
-
Standard reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Dissolve the core scaffold (1 mmol) in DMF (15 mL) in a round-bottom flask.[1]
-
Add anhydrous potassium carbonate (1.2 mmol) to the solution in portions over 5 minutes while stirring.[1] The K₂CO₃ acts as the base to deprotonate the mercapto group.
-
Add the desired alkyl halide or substituted benzyl bromide (1.5 mmol) to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction's completion by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[1]
-
Collect the resulting precipitate by filtration, wash with water, and dry thoroughly.
-
Recrystallize the crude product from ethanol to obtain the pure S-alkylated quinazolinone derivative.[1] Yields for this reaction are generally high, ranging from 68% to 92%.[1]
| Derivative | Alkylating Agent | Yield (%) | Reference |
| 8a | 4-Fluorobenzyl bromide | 85.6 | [1] |
| 8b | 4-Chlorobenzyl bromide | 92.3 | [1] |
| 8c | 4-Bromobenzyl bromide | 88.4 | [1] |
| 8d | 4-Methylbenzyl bromide | 79.2 | [1] |
| 8e | Benzyl bromide | 83.7 | [1] |
| 8f | Ethyl bromoacetate | 68.5 | [1] |
| 8g | Propargyl bromide | 75.1 | [1] |
| 8h | Allyl bromide | 72.9 | [1] |
| Table 1: Examples of S-alkylated derivatives synthesized from this compound, showcasing the versatility of the S-alkylation protocol.[1] |
Applications in Biological Assays
The derivatization of the this compound scaffold generates compounds with a wide spectrum of biological activities, making them prime candidates for various assays.[1][3]
A. Anticancer Cytotoxicity Assays
Quinazolinone derivatives are frequently evaluated for their potential as anticancer agents.[1][7][8] The most common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][8] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
Derivatives of the this compound scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and liver (HepG2) cancer cells.[1][8] The results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | IC₅₀ (μM) vs MCF-7 | IC₅₀ (μM) vs SW480 | Reference |
| 8a (S-4-fluorobenzyl) | 15.85 ± 3.32 | 30.24 ± 4.13 | [1] |
| 8b (S-4-chlorobenzyl) | 18.25 ± 2.87 | 35.15 ± 3.84 | [1] |
| 8c (S-4-bromobenzyl) | 20.14 ± 4.05 | 39.75 ± 4.51 | [1] |
| Erlotinib (Control) | 9.9 ± 0.14 | 12.6 ± 0.23 | [1] |
| Table 2: In vitro cytotoxic activity of selected S-alkylated derivatives against human breast (MCF-7) and colon (SW480) cancer cell lines.[1] |
These results indicate that S-alkylation with substituted benzyl groups yields compounds with potent anticancer activity, with some derivatives showing activity comparable to established drugs like Erlotinib.[1]
B. Enzyme Inhibition Assays
The quinazolinone scaffold is also a key component in the design of specific enzyme inhibitors. Derivatization allows for the fine-tuning of interactions within an enzyme's active site. Relevant targets for these derivatives include:
-
Carbonic Anhydrases (CAs): S-substituted 2-mercaptoquinazolinones have been developed as potent and selective inhibitors of tumor-associated CAs like CA IX and CA XII.[9]
-
Histone Deacetylases (HDACs): The 2-mercaptoquinazolinone core has been used as a "cap" moiety in the design of selective HDAC6 inhibitors, which are promising anticancer agents.[10]
-
Kinases: Various quinazolinone derivatives have been investigated as inhibitors of kinases like AKT, which is a crucial node in cancer cell signaling pathways.[8]
Conclusion and Future Directions
The this compound is a highly adaptable scaffold for generating diverse chemical libraries. The protocols outlined in this guide provide a reliable foundation for synthesizing the core intermediate and performing S-alkylation to produce novel derivatives. The resulting compounds are valuable candidates for screening in a range of biological assays, particularly for the discovery of new anticancer agents and enzyme inhibitors. Future work can expand upon these protocols by exploring other derivatization reactions, such as S-acylation or the synthesis of disulfides, to further probe the structure-activity relationships of this privileged scaffold.
References
-
Khalil, A. Kh. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3H)-One. Phosphorus, Sulfur, and Silicon and the Related Elements, 180:2533–2541. [Link]
-
(2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
-
(n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
(2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [Link]
-
Komar, M., Gazivoda Kraljević, T., Jerkovic, I., & Molnar, M. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]
-
(n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
(n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Semantic Scholar. [Link]
-
(2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]
-
(n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trials. [Link]
-
(n.d.). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and... ResearchGate. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials. [Link]
-
(2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
(n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Semantic Scholar. [Link]
-
(2022). Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. MDPI. [Link]
-
(2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. PMC - NIH. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Analytical Techniques for the Characterization of Quinazolinone Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: A Strategic Approach to Quinazolinone Characterization
Quinazolinone derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2] Their structural elucidation and purity assessment are non-trivial pursuits, paramount to ensuring safety, efficacy, and reproducibility in drug discovery and development. This document eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow for the comprehensive characterization of novel quinazolinone derivatives, mirroring the decision-making process of an experienced analytical scientist. We will journey from initial structural confirmation to final purity and stability assessment, detailing not just the "how" but the critical "why" behind each technique and procedural step.
Our philosophy is one of orthogonal verification. No single technique provides a complete picture. True confidence in a molecule's identity and quality comes from the confluence of data from multiple, independent analytical methods. This guide is structured to build that confidence layer by layer.
Section 1: Foundational Structural Elucidation - What Is It?
The first and most critical question for any newly synthesized compound is confirming its molecular structure. For quinazolinone derivatives, a combination of spectroscopic methods provides the foundational evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[3] It provides a detailed map of the carbon and hydrogen framework.
The choice of deuterated solvent is crucial. Dimethyl sulfoxide (DMSO-d₆) is often a good starting point due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signals.[3] For compounds with labile protons (e.g., N-H), the choice of solvent can significantly impact the spectrum.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinazolinone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Causality: Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Causality: A greater number of scans is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.[3]
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
-
2D NMR (if required): For complex structures, acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H and C-H correlations, respectively.
Data Interpretation:
| Structural Feature | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5[4][5] | 115 - 150[4][5] |
| N-H (Amide) | 10.5 - 12.5 (broad singlet, DMSO-d₆)[5] | N/A |
| C=O (Amide Carbonyl) | N/A | 160 - 165[5] |
| C=N (in pyrimidine ring) | N/A | ~152[5] |
| Substituent Protons | Variable (e.g., CH₃ ~2.5 ppm)[5] | Variable |
Note: Chemical shifts are approximate and can be influenced by substituents and solvent choice.[3]
Mass Spectrometry (MS): Confirming the Mass
MS provides the molecular weight of the compound, offering a crucial checkpoint for the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the elemental composition.
Electron Impact (EI) is a hard ionization technique that often leads to extensive fragmentation, which can be highly informative for structural elucidation.[2] Electrospray Ionization (ESI) is a softer technique, ideal for confirming the molecular ion, especially for polar or thermally labile derivatives.[6] Understanding the expected fragmentation patterns of the quinazolinone core is key to interpreting the spectra.[2][7]
Protocol 2: High-Resolution Mass Spectrometry (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.[8][9]
-
Ionization: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition from the accurate mass measurement.
-
Trustworthiness: The measured mass should be within 5 ppm of the theoretical mass calculated for the proposed chemical formula.
-
Common Fragmentation Pathways: The quinazolinone core is relatively stable. Fragmentation often initiates at the substituents or involves characteristic losses from the heterocyclic ring.[2][10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups, providing complementary evidence to NMR and MS data.[3][11]
The carbonyl (C=O) stretch of the amide group in the quinazolinone ring is a strong, characteristic absorption.[12] Its exact position can provide clues about the electronic environment and potential hydrogen bonding. The N-H stretch is also a key indicator.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr.[3]
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Causality: This method provides a solid-state spectrum, which can be influenced by crystal packing forces.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Causality: ATR is a faster method requiring minimal sample preparation and is less susceptible to issues with sample thickness.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[3] A background spectrum should be recorded first.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3400 - 3100 | Medium, often broad |
| Aromatic C-H | Stretch | 3100 - 3000[13] | Medium |
| C=O (Amide) | Stretch | 1700 - 1650[12] | Strong |
| C=N / C=C | Stretch | 1620 - 1580[12][13] | Medium to Strong |
| C-N | Stretch | 1350 - 1250[12] | Medium |
X-Ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry.[1][14] It is the gold standard for structural determination.
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting crystallographic data not only confirms the connectivity but also provides valuable information on bond lengths, bond angles, and intermolecular interactions.[1][15]
Section 2: Purity Assessment & Quantification - How Pure Is It?
Once the structure is confirmed, the next critical step is to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[16][17]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[18] UV detection is most common for quinazolinones due to their strong chromophores.
Reversed-phase chromatography using a C18 column is the most common starting point for quinazolinone analysis.[19] Peak tailing can be a common issue for these basic compounds due to interactions with residual silanol groups on the silica-based stationary phase.[19] This can be mitigated by using a low-silanol activity or end-capped column, or by adjusting the mobile phase pH to suppress the ionization of the basic nitrogen atoms.[19][20]
Protocol 4: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[18]
-
Mobile Phase:
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.
-
Detection: Monitor at a wavelength where the quinazolinone derivative has a strong absorbance (λmax), often around 230-260 nm.[16][17] A DAD allows for the acquisition of the full UV spectrum, which can help in peak identification and purity assessment.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Method Validation: For use in a regulated environment, the developed HPLC method must be validated according to ICH guidelines (Q2(R1)).[21] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.[22][23][24]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity analysis (using DAD) should pass. |
| Linearity | To demonstrate a proportional response over a defined concentration range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked samples typically 98-102%. |
| Precision | To show the closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Consistent results despite minor changes in pH, flow rate, etc. |
Section 3: Conclusion - The Self-Validating System
By following this structured workflow, a self-validating system of characterization is established. The molecular formula from HRMS must align with the structure derived from NMR. The functional groups identified by IR must be present in the NMR-derived structure. Finally, the purity determined by HPLC provides confidence in the quality of the material whose structure has been so rigorously confirmed. This orthogonal approach ensures the generation of trustworthy, high-quality data essential for advancing drug development programs.
References
- HPLC Methods for Quinazolinone Compounds. Benchchem Technical Support Center.
- Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC Technologies.
- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.
- HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone deriv
- X-ray crystallographic structure of compound 8.
-
Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][3][18][19]thiadiazole Moiety and 4-Piperidinyl Linker. PubMed.
- Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. ProQuest.
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
- Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitr
- Analytical and Biological Characterization of Quinazoline Semicarbazone Deriv
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Deriv
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Royal Society of Chemistry.
- Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.
- Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Analytical and biological characterization of quinazoline semicarbazone derivatives.
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar.
- Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.
- FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs....
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
- FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.
- Supporting Information for Synthesis of Heterocyclic Compounds.
- Mass Spectrometry - Fragmentation P
- Validation of Analytical Methods for Pharmaceutical Analysis.
- Quinazoline - 13C NMR Chemical Shifts. SpectraBase.
- Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Medi
- Development and Validation of Analytical Methods for Pharmaceuticals.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace.
- Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry.
- Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
- Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- mass spectra - fragmentation p
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- UPLC–MS–QTOF analysis and antifungal activity of Cumaru (Amburana cearensis).
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC - NIH.
- Spectroscopy NMR, IR, MS, UV-Vis. Chapter 13 Spectroscopy.
- Journal of Applied Pharmaceutical Science.
- Identifying Characteristic Functional Groups. Chemistry LibreTexts.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 18. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 22. pharmaerudition.org [pharmaerudition.org]
- 23. scispace.com [scispace.com]
- 24. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Welcome to the dedicated technical support guide for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Quinazolinone derivatives are prevalent in pharmacologically active compounds, making the optimization of their synthesis a critical endeavor.[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you achieve high yields and purity in your experiments.
Overview of the Synthesis
The most common and direct route to synthesizing this compound involves the condensation reaction between 5-bromoanthranilic acid and phenyl isothiocyanate.[4] This reaction is typically performed in a polar solvent, often with a basic catalyst, and proceeds through a thiourea intermediate which then undergoes intramolecular cyclization.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific experimental issues in a practical, question-and-answer format, explaining the underlying chemical principles for each troubleshooting step.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low or zero yield is a common frustration, but it can be systematically diagnosed. The issue typically traces back to one of four areas: starting material quality, reaction conditions, catalyst inefficiency, or product instability.[5]
Possible Causes & Step-by-Step Solutions:
-
Poor Quality of Starting Materials:
-
The "Why": Impurities in your 5-bromoanthranilic acid or phenyl isothiocyanate can introduce side reactions that consume reagents and reduce the formation of the desired product.[5] Phenyl isothiocyanate is particularly susceptible to degradation (e.g., hydrolysis).
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR, melting point analysis, or GC-MS.
-
Purify Reagents: If impurities are detected, purify them. 5-bromoanthranilic acid can be recrystallized. Phenyl isothiocyanate can be distilled under reduced pressure. Always use freshly distilled phenyl isothiocyanate for best results.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": Temperature and solvent choice are critical. The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization.[5] The solvent must effectively dissolve the reactants and facilitate the reaction.[5]
-
Troubleshooting Steps:
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 65°C, 80°C, 100°C) to find the optimum. A recent study demonstrated a successful synthesis by refluxing in absolute ethanol at 65°C for 20 hours.[4]
-
Solvent Screening: While ethanol is commonly used, other polar solvents like DMF or acetonitrile can be tested. The polarity of the solvent can significantly affect reactant solubility and reaction rates.[5]
-
-
-
Inefficient Catalyst or Incorrect Stoichiometry:
-
The "Why": While this reaction can proceed without a strong catalyst, a base like triethylamine is often added to facilitate the reaction.[4] It acts as a proton scavenger, driving the equilibrium towards the cyclized product. An incorrect molar ratio of reactants is a simple but common error.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: If using a basic catalyst like triethylamine, ensure it is fresh and dry.
-
Verify Stoichiometry: Double-check the molar calculations. A slight excess of phenyl isothiocyanate (e.g., 1.5 equivalents) is often used to ensure complete consumption of the anthranilic acid.[4]
-
-
-
Reaction Monitoring:
-
The "Why": Without monitoring, you might stop the reaction too early or let it run too long, leading to decomposition.
-
Troubleshooting Steps:
-
Track Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product spot.
-
-
Q2: The final product is impure and difficult to purify. What are common byproducts and how can I avoid them?
Product impurity often stems from side reactions or incomplete conversion. Recrystallization is typically used for purification, but preventing the formation of impurities in the first place is more efficient.
Possible Causes & Step-by-Step Solutions:
-
Formation of N,N'-diphenylthiourea:
-
The "Why": Phenyl isothiocyanate can react with trace amounts of water and then with another molecule of phenyl isothiocyanate, or with aniline impurities, to form the highly stable N,N'-diphenylthiourea.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[5] Use anhydrous solvents.
-
High Purity Phenyl Isothiocyanate: Use freshly distilled or a new bottle of high-purity phenyl isothiocyanate.
-
-
-
Incomplete Cyclization:
-
The "Why": The intermediate N-(2-carboxy-4-bromophenyl)-N'-phenylthiourea may fail to cyclize completely, remaining as a significant impurity.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: As discussed in Q1, ensure the reaction has enough energy and time to go to completion. Monitor via TLC until the starting material (5-bromoanthranilic acid) is fully consumed.
-
Consider a Stronger Base/Catalyst: While triethylamine works, a stronger non-nucleophilic base could potentially improve the rate of cyclization.
-
-
-
Product Precipitation Issues:
-
The "Why": If the product precipitates from the reaction mixture upon cooling, it may trap impurities.
-
Troubleshooting Steps:
-
Controlled Cooling: Cool the reaction mixture slowly to promote the formation of purer crystals.
-
Effective Recrystallization: After isolating the crude product, perform a careful recrystallization. Test various solvents to find one where the product is highly soluble when hot but poorly soluble when cold.[5] Ethanol is often a good choice for this compound.[4]
-
-
Q3: My reaction seems to stall and does not go to completion. How can I drive the reaction forward?
A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
Possible Causes & Step-by-Step Solutions:
-
Reversible Reaction Equilibrium:
-
The "Why": The initial formation of the thiourea intermediate can be reversible. The subsequent intramolecular cyclization is what drives the reaction to completion. If cyclization is slow, the overall reaction appears to stall.
-
Troubleshooting Steps:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.
-
Use a Catalyst: The addition of a base like triethylamine helps to deprotonate the carboxylic acid and/or the thiourea nitrogen, facilitating the nucleophilic attack required for ring closure.[4]
-
-
-
Reagent Degradation:
-
The "Why": One of the reagents, particularly the phenyl isothiocyanate, might be degrading over the extended reaction time.
-
Troubleshooting Steps:
-
Staged Addition: Consider adding the phenyl isothiocyanate in portions over the course of the reaction to maintain its effective concentration.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation of sensitive reagents and intermediates.[5]
-
-
Visualizing the Troubleshooting Process
A systematic approach is key to resolving synthesis issues. The following workflow can guide your efforts.
Caption: A systematic workflow for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
-
What is the reaction mechanism? The reaction proceeds in two main steps. First, the amino group of 5-bromoanthranilic acid performs a nucleophilic attack on the carbon of the phenyl isothiocyanate to form a thiourea intermediate. Second, under heat and basic conditions, the nitrogen atom of the thiourea attacks the carboxylic acid group, leading to an intramolecular cyclization and dehydration to form the final quinazolinone ring.
-
How critical is the choice of base? While the reaction can proceed without a base, it is often slow. A tertiary amine base like triethylamine is commonly used to act as a proton scavenger, which accelerates the cyclization step. It is non-nucleophilic and is unlikely to cause unwanted side reactions.[4]
-
Can microwave-assisted synthesis be used? Yes, microwave-assisted synthesis is a powerful technique for optimizing quinazolinone synthesis.[6] It can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[7] If you have access to a microwave reactor, it is highly recommended to screen conditions using this technology.
-
What are typical characterization results for the final product? The structure of this compound can be confirmed using standard spectroscopic methods. You should expect to see characteristic peaks in ¹H-NMR (aromatic protons), ¹³C-NMR (carbonyl and thiocarbonyl carbons), and IR (N-H, C=O, C=S stretches) spectra. Mass spectrometry should confirm the molecular weight.
Optimized Experimental Protocol
This protocol is based on literature reports and incorporates best practices for maximizing yield and purity.[4]
Materials:
-
5-Bromoanthranilic acid (10 mmol, 2.16 g)
-
Phenyl isothiocyanate (15 mmol, 1.8 mL)
-
Triethylamine (2 mL)
-
Absolute Ethanol (30 mL)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add 5-bromoanthranilic acid (2.16 g), absolute ethanol (30 mL), phenyl isothiocyanate (1.8 mL), and triethylamine (2 mL).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C in ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 20-24 hours.
-
Isolation: After the reaction is complete (as judged by the disappearance of the 5-bromoanthranilic acid spot on TLC), cool the mixture to room temperature.
-
Filtration: The product often precipitates upon cooling. Filter the solid residue and wash it with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a solid. A yield of over 80% can be expected.[4]
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants, appropriate boiling point.[4] |
| Temperature | Reflux (~65-70°C) | Provides sufficient energy for cyclization without degrading product.[4] |
| Catalyst | Triethylamine | Acts as a proton scavenger to accelerate the rate-limiting cyclization step.[4] |
| Atmosphere | Inert (N₂ or Ar) | Minimizes side reactions from moisture and oxygen.[5] |
| Reactant Ratio | 1 : 1.5 (Acid : Isothiocyanate) | A slight excess of the isothiocyanate ensures full conversion of the limiting reagent.[4] |
References
-
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Suhaimi, K. S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1543. Retrieved from [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Retrieved from [Link]
-
Lee, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4275. Retrieved from [Link]
-
Optimization of time on the synthesis of quinazolinones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (2023). Polycyclic Aromatic Compounds, 43(5), 4434-4451. Retrieved from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(5), 1084. Retrieved from [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]
-
NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]
-
Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. (n.d.). TSI Journals. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal, 7(1), 95. Retrieved from [Link]
-
Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2018). Mini-Reviews in Medicinal Chemistry, 18(12), 1054-1066. Retrieved from [Link]
-
Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (2011). Organic and Medicinal Chemistry Letters, 1(1), 1-7. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate. (2002). Molecules, 7(5), 443-450. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 597. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Retrieved from [Link]
-
Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates. (2021). Polycyclic Aromatic Compounds, 41(5), 1121-1129. Retrieved from [Link]
-
Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. (2017). Journal of Heterocyclic Chemistry, 54(4), 2466-2476. Retrieved from [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2018). Bioinorganic Chemistry and Applications, 2018, 3916306. Retrieved from [Link]
-
Synthesis of Isothiocyanates: An Update. (2023). Molecules, 28(1), 356. Retrieved from [Link]
-
Dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. (2018). Synthetic Communications, 48(4), 438-450. Retrieved from [Link]
-
Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1018–1022. Retrieved from [Link]
-
2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 65(1), o193. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mediresonline.org [mediresonline.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinazolinone scaffolds. Here, we address specific issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and preventative measures based on established chemical principles and literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a mass in my LC-MS that is approximately double the mass of my expected quinazolinone product. What is it, and why did it form?
A: This is a classic sign of dimerization , a common side reaction in certain quinazolinone syntheses, particularly those starting from 2-aminobenzonitriles.
-
Causality & Mechanism: The formation of these dimeric quinazolino[4,3-b]quinazolinones or other related dimers often occurs when the reaction conditions allow for the intermolecular reaction of two precursor molecules or intermediates. For instance, in the reaction of 2-aminobenzonitrile with an aldehyde, an intermediate imine can be attacked by another molecule of 2-aminobenzonitrile instead of undergoing the desired intramolecular cyclization. This is especially prevalent at higher concentrations or when the cyclization step is slow.
-
Troubleshooting & Prevention:
-
Concentration Control: Employing high-dilution conditions can significantly disfavor the intermolecular reaction, thereby promoting the desired intramolecular cyclization.
-
Catalyst Choice: The choice of catalyst can be critical. For example, some Lewis acids may promote dimerization more than others. Screening different catalysts (e.g., moving from a strong Lewis acid to a milder one) can be beneficial.
-
Temperature Management: Lowering the reaction temperature can sometimes slow down the rate of dimerization relative to the desired cyclization.
-
Q2: My reaction with anthranilic acid and formamide (Niementowski reaction) is giving me a low yield of the desired 4(3H)-quinazolinone. What are the likely side products?
A: The Niementowski reaction, while classic, is known for requiring high temperatures, which can lead to several side products.
-
Common Side Products & Their Origins:
-
N-formylanthranilic acid: This is an intermediate that has failed to cyclize. Its presence suggests the reaction did not go to completion, possibly due to insufficient temperature or reaction time.
-
Decarboxylated Products: At the high temperatures often used (120-180 °C), decarboxylation of the anthranilic acid starting material or the N-formyl intermediate can occur, leading to formanilide and other related impurities.
-
Diacylated Products: It's possible for the amino group of anthranilic acid to be diacylated by formamide, leading to impurities that will not cyclize correctly.
-
-
Troubleshooting & Prevention:
-
Temperature Optimization: Carefully control the temperature. While high heat is needed, excessive temperatures can promote decomposition and decarboxylation. A step-wise heating program can sometimes improve yields.
-
Microwave Irradiation: Modern variations of the Niementowski reaction often employ microwave heating. This can dramatically reduce reaction times and often leads to cleaner reactions with fewer side products by providing efficient and uniform heating.
-
Alternative Reagents: Consider using formamidine acetate or orthoesters in place of formamide, as these can sometimes lead to cleaner reactions at lower temperatures.
-
Troubleshooting Workflow: A Systematic Approach
When encountering an unexpected outcome in your quinazolinone synthesis, a structured approach to identifying and resolving the issue is crucial.
Technical Support Center: Troubleshooting Quinazolinone Cyclization Reactions
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during quinazolinone cyclization reactions. As a self-validating resource, it provides not only step-by-step solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work.
Understanding the Core Mechanisms
A foundational understanding of the reaction mechanism is the first step in effective troubleshooting. Quinazolinone synthesis is not a single reaction but a class of cyclizations, each with its own nuances. The choice of starting materials dictates the most probable pathway and potential failure points.
The Niementowski Reaction & Benzoxazinone Pathways
One of the most traditional and common routes involves the condensation of an anthranilic acid derivative. This can proceed via two closely related pathways.[1][2]
-
Niementowski Reaction: Direct condensation of an anthranilic acid with an amide at high temperatures (130–150 °C).[1] The reaction proceeds through an intermediate o-amidobenzamide which then cyclizes.[3]
-
Benzoxazinone Intermediate Route: Anthranilic acid is first acylated and cyclized (often with acetic anhydride) to form a 2-substituted-1,3-benzoxazin-4-one.[4][5] This stable intermediate is then reacted with an amine (or ammonia source like ammonium acetate) to yield the quinazolinone.[4][6] This two-step approach is often higher yielding and more versatile than the one-pot Niementowski reaction.
Below is a diagram illustrating the general mechanism for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, a common target.
Caption: General pathway for 2-methyl-3-substituted-quinazolin-4(3H)-one synthesis.
Metal-Catalyzed Cyclizations
Modern synthetic methods often employ transition metal catalysts (e.g., Copper, Iron, Palladium, Ruthenium) to achieve cyclization under milder conditions with broader substrate scope.[7][8] These reactions can involve diverse starting materials like 2-aminobenzamides and aldehydes, or 2-halobenzamides and nitriles, proceeding through pathways like oxidative dehydrogenation, C-H activation, or tandem cross-coupling/cyclization sequences.[7][8][9] Troubleshooting these reactions requires consideration of catalyst activity, ligand effects, and oxidant choice.
Frequently Asked Questions (FAQs)
This section addresses high-level issues that researchers frequently encounter.
Q1: My reaction shows no product formation at all. Where do I start? A1: First, re-verify the integrity of your starting materials. Anthranilic acid derivatives can degrade over time. Check the purity of your solvents and reagents, especially ensuring anhydrous conditions if the mechanism is water-sensitive. Next, confirm your reaction temperature; classical Niementowski reactions require high heat, and if your heating mantle or oil bath is not calibrated, you may not be reaching the required activation energy.[1] If using a catalyst, ensure it has not been deactivated by atmospheric oxygen or moisture.[7]
Q2: The yield of my desired quinazolinone is consistently low. What are the most common causes? A2: Low yields often point to three main culprits:
-
Incomplete Reaction: The reaction may require a longer duration or higher temperature. Monitoring by Thin Layer Chromatography (TLC) is crucial. Microwave-assisted synthesis can often dramatically improve yields and reduce reaction times.[2][10]
-
Side Product Formation: Competing reaction pathways may be consuming your starting materials. Common side products include dimers, uncyclized intermediates, or products from self-condensation of starting materials.
-
Product Degradation: Quinazolinones are generally stable, but prolonged exposure to very harsh acidic or basic conditions at high temperatures can lead to degradation.
Q3: I'm observing multiple spots on my TLC plate that I can't identify. What are they likely to be? A3: Besides your starting materials and product, common spots include:
-
The uncyclized N-acylanthranilic acid (in the benzoxazinone route).[4]
-
The ring-opened o-amidobenzamide intermediate.[1]
-
If using isatoic anhydride, you may see residual 2-aminobenzamide from its decomposition.[9]
-
Self-condensation products of your amine or aldehyde coupling partner. Running co-spots with your starting materials is the first diagnostic step. LC-MS analysis is invaluable for identifying the mass of each component, which can help elucidate their structures.
Q4: Is it better to use a one-pot method (e.g., Niementowski) or a two-step method via the benzoxazinone? A4: While one-pot reactions are attractive for their efficiency, the two-step synthesis via a stable, isolable benzoxazinone intermediate often provides higher overall yields and a cleaner product profile.[4][5] This is because the reaction conditions for each step can be optimized independently. The benzoxazinone route is generally more robust and easier to troubleshoot.[6]
Detailed Troubleshooting Guide
This guide is organized by specific experimental observations.
Observation 1: Reaction Stalled / Incomplete Conversion
Your TLC or LC-MS shows significant amounts of remaining starting materials even after the recommended reaction time.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Temperature | The activation energy for the final dehydrative cyclization is often high, particularly in non-catalyzed thermal reactions like the Niementowski. | Protocol 1: Gradually increase the reaction temperature by 10-20 °C and monitor progress. For refluxing solvents, switch to a higher boiling point solvent (e.g., from Toluene to Xylene, or from DMF to DMSO).[11] |
| Catalyst Inactivity | Acid catalysts (e.g., p-TSA, TFA) can be neutralized by basic impurities.[9][12] Metal catalysts can be poisoned by sulfur-containing impurities or oxidized by air if an inert atmosphere is required.[7] | Protocol 2: Use a fresh, higher-purity grade of catalyst. For air-sensitive reactions, ensure proper degassing of solvents and use of an inert (N₂ or Ar) atmosphere. |
| Water Accumulation | The cyclization step is a condensation reaction that releases water. In a closed system, the accumulation of water can inhibit the reaction equilibrium (Le Chatelier's principle). | Protocol 3: If feasible for your solvent system, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add activated 4 Å molecular sieves to the reaction mixture.[13] |
| Poor Substrate Reactivity | Starting materials with strong electron-withdrawing groups (EWGs) on the anthranilic acid ring or sterically hindered coupling partners can significantly slow the reaction. | Consider switching to a more forcing methodology. Microwave-assisted synthesis is highly effective at overcoming activation barriers for less reactive substrates.[1][2] Alternatively, explore a suitable metal-catalyzed protocol which may have a different, lower-energy mechanism.[14] |
Observation 2: Formation of Significant Side Products
Your desired product is formed, but the reaction mixture is contaminated with one or more major impurities, complicating purification.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Formation of Uncyclized Intermediate | The initial acylation or amine addition occurs, but the final cyclization to the quinazolinone is slow or fails. This is common with sterically hindered substrates. | This often has the same root causes as a stalled reaction. Apply the solutions from Observation 1 , particularly increasing temperature or using a dehydrating agent to drive the final cyclization to completion. |
| Benzoxazinone Hydrolysis | If using the benzoxazinone route, trace amounts of water can hydrolyze the intermediate back to the N-acetylanthranilic acid, which appears as a polar, acidic spot on TLC. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture. |
| Self-Condensation of Amine/Aldehyde | If using a reactive coupling partner like an aldehyde, it can self-condense or polymerize under acidic or basic conditions, leading to a complex mixture. | Add the reactive partner slowly to the reaction mixture at a slightly lower temperature to maintain a low instantaneous concentration, favoring the desired bimolecular reaction over self-condensation. |
| Oxidation to Quinazoline-3-oxide | In some cases, particularly with certain catalysts or oxidants, over-oxidation can lead to the formation of N-oxide byproducts.[13] | If not desired, modify the oxidant or catalyst system. If using air as the oxidant, switching to an inert atmosphere and a controlled chemical oxidant (e.g., TBHP) may provide more selectivity.[13][14] |
Observation 3: Difficulty with Product Isolation and Purification
The reaction appears successful, but isolating a pure product is challenging.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Product is Highly Soluble | The quinazolinone product is highly soluble in the workup or recrystallization solvent, leading to significant losses. | Protocol 4: After aqueous workup, perform multiple extractions (3-4x) with a suitable organic solvent (e.g., DCM, EtOAc). For recrystallization, use a solvent system where the product has high solubility when hot but very low solubility when cold. Test various solvent systems (e.g., Ethanol/Water, Acetone/Hexane). |
| Formation of Emulsion during Workup | High concentrations of salts or polar aprotic solvents (DMF, DMSO) can lead to persistent emulsions during aqueous extraction. | Dilute the reaction mixture significantly with the extraction solvent (e.g., EtOAc) before washing. Wash with brine (saturated NaCl solution) to break the emulsion by increasing the ionic strength of the aqueous phase. |
| Co-elution of Impurities | An impurity has a polarity very similar to the desired product, making separation by column chromatography difficult. | Protocol 5: Modify the polarity of the product or impurity. If the impurity is acidic (e.g., unreacted anthranilic acid), a dilute aqueous base wash during workup can remove it. If the product has a basic nitrogen, it can sometimes be purified by an acid wash/re-basification sequence. Alternatively, switch to a different stationary phase (e.g., alumina) or use reverse-phase HPLC for final purification.[15] |
| Product Precipitation as an Oil | During recrystallization, the product "oils out" instead of forming crystals, trapping impurities. | This occurs when the solution becomes supersaturated at a temperature above the product's melting point. Add more solvent, reheat to full dissolution, and allow it to cool much more slowly. Seeding with a small crystal of pure product can help initiate proper crystallization. |
Key Experimental Protocols
Protocol 1: Optimizing Reaction Temperature
-
Set up the reaction as you normally would, but in a vessel that allows for easy monitoring (e.g., a three-neck flask with a thermometer and septum for sampling).
-
Begin at your original target temperature and allow the reaction to proceed for 1-2 hours.
-
Take a small aliquot for TLC or LC-MS analysis to establish a baseline.
-
Increase the temperature of the heating bath by 10 °C.
-
After another 1-2 hours, take another aliquot and compare the product-to-starting-material ratio with the baseline.
-
Repeat this incremental increase until you observe a significant conversion rate or the reaction begins to show signs of decomposition (darkening color, appearance of new TLC spots).
Protocol 5: Purification via Acid-Base Extraction
This protocol is effective if your product is neutral but you have acidic or basic impurities.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
To Remove Acidic Impurities: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.
-
To Remove Basic Impurities: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic impurity will be protonated and move into the aqueous layer.
-
Separate the organic layer, wash it with brine to remove residual water and salts, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding reaction.
Caption: Decision tree for troubleshooting quinazolinone cyclization reactions.
This guide provides a structured approach to identifying and solving common issues in quinazolinone synthesis. By methodically evaluating your reaction and applying these targeted solutions, you can significantly improve your success rate and achieve your synthetic goals.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- Patel, R., Telvekar, V. (2021). A Review on 4(3H)-quinazolinone synthesis.
- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pakistan Journal of Pharmaceutical Sciences, 27(5).
- Edafiogho, D. O., Kombian, S. B. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4947.
- Singh, U., Singh, R., et al. (2022).
- Al-Ostoot, F.H., Al-Ghorbani, M., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 782585.
- Combion, Inc. (1998). Synthesis of quinazolinone libraries and derivatives thereof. U.S.
- Kumar, A., Singh, P., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6).
- Kumar, B., Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1039129.
- Glavaš-Obrovac, L., Jukić, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 87(10), 1125-1137.
- Al-dujaili, A.H., Al-Azawi, K.F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 782585.
- Borah, P., Chowhan, L.R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1039129.
- Al-Obaid, A.M., Abdel-Hamide, S.G., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 781.
- Asif, M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- Wang, B., Li, Z., et al. (2019).
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
- Reddy, M.B., Neerathilingam, M., Anandhan, R. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a.
- Al-dujaili, A.H., Al-Azawi, K.F. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 782585.
- Vashistha, A., Sharma, N., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Molecular Diversity, 28(1).
- Musio, R. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 13. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Welcome to the technical support center for the purification of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability.
I. Understanding the Purification Landscape
The purification of this compound is a critical step to ensure the quality and reliability of experimental data. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The primary methods for purifying this compound are recrystallization and column chromatography. For challenging separations, a combination of techniques may be necessary.
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.
Recrystallization Troubleshooting
Issue 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause: The concentration of the compound in the solvent is too low, or the chosen solvent is not optimal.
-
Solution:
-
Concentrate the solution: If you have used too much solvent, carefully evaporate a portion of it to increase the concentration of your compound.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Re-evaluate your solvent: If the above steps fail, your compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a co-solvent system may be required.
-
Issue 2: Oiling Out Instead of Crystallization
-
Possible Cause: The compound is melting in the hot solvent rather than dissolving, or the solution is supersaturated with impurities.
-
Solution:
-
Add more solvent: The "oil" may be your compound that has melted. Add more hot solvent until the oil fully dissolves.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.
-
Consider a different solvent: A solvent with a lower boiling point may be necessary to prevent the compound from melting.
-
Issue 3: Colored Impurities in the Final Product
-
Possible Cause: Colored impurities are co-crystallizing with your product.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% of the solute weight). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Repeat Recrystallization: A second recrystallization can often significantly improve the purity and color of the final product.
-
Column Chromatography Troubleshooting
Issue 4: Poor Separation of the Target Compound from Impurities
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
Optimize the Eluent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find an eluent system that gives your target compound an Rf value of approximately 0.25-0.35. This will provide good separation on a silica gel column. For quinazolinone derivatives, a good starting point is a mixture of hexane and ethyl acetate.
-
Use a Gradient Elution: If a single solvent system is not providing adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
-
Issue 5: The Compound is Not Eluting from the Column
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are likely to be unreacted starting materials, namely 5-bromoanthranilic acid and phenyl isothiocyanate.[1] Depending on the reaction conditions, side products from the cyclization reaction can also be present. Monitoring the reaction by TLC is crucial to assess the presence of these impurities.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Ethanol is a commonly reported and effective solvent for the recrystallization of this compound.[1] It is advisable to use the minimum amount of hot ethanol necessary to fully dissolve the crude product to maximize recovery upon cooling.
Q3: Can I use a different purification method if recrystallization is not effective?
A3: Yes, column chromatography is an excellent alternative for purifying quinazolinone derivatives.[2] A silica gel column with an eluent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.
Q4: My purified compound still shows minor impurities. What should I do?
A4: If a single purification step is insufficient, a second purification using a different technique is recommended. For instance, if you initially performed a recrystallization, following it with column chromatography can often remove persistent impurities.
Q5: Is it possible to use an acid-base extraction for purification?
A5: Given the presence of the acidic mercapto (-SH) group, acid-base extraction is a viable purification strategy. The compound can be deprotonated with a weak base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble salt.[3][4] This allows for the separation from non-acidic impurities. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, followed by re-acidification to precipitate the purified product.
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
V. Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
VI. Data Summary
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Recrystallization | Solvent choice (e.g., Ethanol), Cooling rate | Simple, cost-effective, good for removing baseline impurities. | Can have lower recovery, may not remove closely related impurities. |
| Column Chromatography | Stationary phase (e.g., Silica gel), Eluent system (e.g., Hexane/Ethyl acetate) | High resolution for separating mixtures, versatile. | More time-consuming and requires more solvent than recrystallization. |
| Acid-Base Extraction | Choice of base (e.g., NaHCO₃), pH control | Effective for separating acidic compounds from neutral/basic impurities. | Only applicable to compounds with acidic or basic functional groups. |
VII. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Al-Obaydi, A. A. M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-15. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
Sources
Technical Support Center: Improving the Solubility of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. The content moves from initial troubleshooting to advanced formulation strategies, providing both the "how" and the "why" behind each experimental approach.
Compound Profile: Understanding the Challenge
This compound possesses a molecular structure that inherently predisposes it to poor aqueous solubility. Key structural features contributing to this issue include:
-
Rigid Fused Heterocyclic Core: The quinazolinone ring system is a large, rigid structure that leads to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[1]
-
Lipophilic Substituents: The presence of a phenyl group and a bromine atom significantly increases the molecule's lipophilicity (hydrophobicity), reducing its affinity for aqueous media.[2][3]
-
Key Functional Group: The 2-mercapto (-SH) group is a crucial feature. It is a weakly acidic proton, which provides a handle for pH modification and salt formation strategies to improve solubility.
This combination of factors means that dissolving this compound directly into aqueous buffers for biological assays or formulation development is often unsuccessful, requiring a systematic approach to identify a suitable solubilization strategy.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing tiered solutions from simple solvent adjustments to more complex formulation techniques.
Q1: My compound won't dissolve in my aqueous buffer system. What is the most basic first step?
A1: Utilize an Organic Co-solvent to Create a Concentrated Stock Solution.
The first step is to overcome the compound's high crystal lattice energy by dissolving it in a 100% organic solvent where it is freely soluble.[1] Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power.
Causality: Organic solvents like DMSO effectively disrupt the crystal lattice forces holding the solid compound together. However, this only solves the initial dissolution; the compound can, and often will, precipitate when this stock solution is diluted into an aqueous buffer. This is a phenomenon known as "precipitation upon dilution."[1]
Initial Solvent Selection: If DMSO is not compatible with your downstream application, other organic solvents can be tested.
| Solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High solubilizing power; use fresh, anhydrous grade. |
| N,N-Dimethylformamide (DMF) | 6.4 | Good alternative to DMSO. |
| Ethanol (EtOH) | 4.3 | Less toxic, common for in vivo preparations. |
| Methanol (MeOH) | 5.1 | Typically used for analytical purposes. |
This table summarizes common starting solvents for creating high-concentration stock solutions.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I fix this?
A2: Introduce a Water-Miscible Co-solvent into Your Aqueous Buffer.
This is the most common and effective technique to address precipitation upon dilution. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[4][5][6] This makes the aqueous environment more "hospitable" to your lipophilic compound.
Causality: The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic compound.[7] This allows water molecules to more effectively solvate the drug, preventing it from crashing out of solution. Effective co-solvents for parenteral or biological use are selected for low toxicity.[5][8]
Recommended Co-solvents for Aqueous Buffers:
| Co-solvent | Typical Starting % (v/v) | Key Advantages |
| Ethanol | 1-10% | Low toxicity, widely used.[9] |
| Propylene Glycol (PG) | 1-20% | Excellent solubilizer for nonpolar drugs.[5][8] |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Low toxicity, commonly used in formulations.[10] |
| Glycerin | 1-20% | Viscous, can help with stability.[8] |
This table provides a starting point for incorporating co-solvents into aqueous buffers.
Workflow for Implementing Co-solvents
Caption: Troubleshooting workflow for precipitation upon dilution.
Q3: My experimental system is sensitive to organic solvents. What is a solvent-free strategy I can try?
A3: Use pH Adjustment to Ionize the Compound.
The 2-mercapto group (-SH) on the quinazolinone ring is weakly acidic. By raising the pH of the solution above the compound's pKa, you can deprotonate the thiol, forming a negatively charged thiolate anion (S⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[11][12][13]
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of a weak acid. As the pH increases above the pKa, the equilibrium shifts dramatically toward the more soluble ionized species.[14]
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 10.0).
-
Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the pH at which the desired concentration is achieved.
Caution: Ensure the selected pH does not compromise the compound's chemical stability or interfere with the biological assay.[13] Many compounds have a specific pH range for optimal stability.
Q4: The optimal pH for solubility is incompatible with my assay conditions. What other formulation strategies can I explore?
A4: Consider Complexation with Cyclodextrins or Solubilization with Surfactants.
These methods encapsulate the hydrophobic molecule, increasing its apparent water solubility without relying on co-solvents or extreme pH.
1. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The poorly soluble quinazolinone ("guest") can be encapsulated within the hydrophobic core of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[17]
Causality: The exterior of the cyclodextrin complex is hydrophilic, allowing it to dissolve easily in water, effectively shuttling the encapsulated hydrophobic drug molecule into the solution.[15][18]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Feature |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used due to high aqueous solubility and low toxicity. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Anionic derivative, can be useful for cationic drugs. |
| β-Cyclodextrin | β-CD | Lower aqueous solubility than its derivatives.[19] |
2. Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21] These micelles have a hydrophobic core and a hydrophilic shell.
Causality: The hydrophobic quinazolinone compound partitions into the hydrophobic core of the micelle, effectively being shielded from the aqueous environment. The hydrophilic shell of the micelle allows it to remain dispersed in water, leading to a significant increase in the apparent solubility of the compound.[20][21]
Common Non-Ionic Surfactants for Research:
| Surfactant | Trade Name Example | Notes |
| Polysorbate 80 | Tween® 80 | Very common, low toxicity, used in many pharmaceutical formulations.[1][22] |
| Poloxamer 188 | Pluronic® F-68 | Thermosensitive properties, generally regarded as safe.[1] |
Q5: I need to develop a stable, solid form of the compound with intrinsically higher aqueous solubility for long-term use. What is the best approach?
A5: Pursue Salt Formation.
Salt formation is a chemical modification that can dramatically improve the solubility and dissolution rate of a compound without altering its core pharmacophore.[23][24] This approach is ideal for creating a stable, crystalline solid with improved physicochemical properties.
Causality: By reacting the weakly acidic 2-mercapto group of your compound with a suitable base (counter-ion), you form a salt. In an aqueous solution, the salt dissociates into the ionized (and more soluble) drug molecule and its counter-ion.[23][25] For successful salt formation that is stable in solution, a general guideline is that the pKa of the base should be at least 2-3 units higher than the pKa of your acidic compound.[23]
Workflow for Salt Formation Feasibility
Caption: Decision-making process for developing a salt form.
Potential Counter-ions (Bases) for Salt Formation:
| Base | Type | Notes |
| Sodium Hydroxide | Strong Base | Forms sodium salts, often highly soluble. |
| Potassium Hydroxide | Strong Base | Forms potassium salts. |
| Tromethamine (TRIS) | Organic Base | Common biological buffer, can form stable salts. |
| Meglumine | Organic Base | Sugar-derived amine, often used to improve solubility. |
Detailed Experimental Protocols
Protocol 1: Cyclodextrin Inclusion Complex Preparation (Kneading Method)
This method is simple, economical, and avoids the use of large volumes of organic solvents.[15]
-
Weighing: Accurately weigh the this compound and the selected cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.
-
Wetting: Place the cyclodextrin in a glass mortar and add a small amount of water dropwise to form a thick, consistent paste.
-
Kneading: Add the drug powder to the paste gradually. Knead the mixture vigorously with a pestle for 30-60 minutes. The mechanical energy applied during this step facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting solid mixture in an oven at 40-50°C until a constant weight is achieved, or under a vacuum.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.
-
Validation: Test the solubility of the prepared complex in water or buffer compared to the uncomplexed drug.
References
[15] "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review", International Journal of Pharmaceutical Sciences Review and Research. [26] "Drug Solubility: Importance and Enhancement Techniques", Journal of the Association of Physicians of India. [7] "Techniques for Improving Solubility", International Journal of Medical Science and Dental Research. [11] "Techniques for solubility enhancement of poorly soluble drugs: An overview", Journal of Applied Pharmaceutical Science. [17] "Cyclodextrin as a Drug Carrier Increasing Drug Solubility", Touro Scholar. [18] "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects", Molecules. [8] "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review", International Journal of Pharmaceutical Sciences and Nanotechnology. [16] "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review", International Journal of Pharmaceutical Sciences and Research. [1] "Overcoming poor solubility of 4(3H)-quinazolinone compounds", BenchChem. [27] "Methods of solubility enhancements", SlideShare. [4] "Cosolvent", Wikipedia. [19] "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes", MDPI. [5] "Cosolvent", Taylor & Francis. [28] "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique", ResearchGate. [6] "Co-solvent: Significance and symbolism", Taylor & Francis. [20] "The Role of Surfactants in Solubilization of Poorly Soluble Drugs", Journal of Chemical and Pharmaceutical Research. [29] "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique", Amrita Vishwa Vidyapeetham. [30] "SOLUBILIZATION OF NONPOLAR COMPOUNDS BY NONIONIC SURFACTANT MICELLES", The University of Melbourne. [25] "Strategy for the Prediction and Selection of Drug Substance Salt Forms", American Pharmaceutical Review. [10] "Co-solvent: Significance and symbolism", Taylor & Francis Online. [23] "Drug Dissolution Enhancement by Salt Formation", Research Journal of Pharmaceutical Dosage Forms and Technology. [9] "Solubilization techniques used for poorly water-soluble drugs", Acta Pharmaceutica Sinica B. [21] "The Role of Surfactants in Solubilization of Poorly Soluble Drugs", Journal of Chemical and Pharmaceutical Research. [22] "Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media", ResearchGate. [24] "Improving API Solubility by Salt and Cocrystal Formation", Sigma-Aldrich. [31] "Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion", ResearchGate. [32] "SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES", Journal of Pharmaceutical Negative Results. [2] "Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents", PubMed Central. [12] "Solubility data and pK a values of a few drugs that demonstrate...", ResearchGate. [14] "Accuracy of calculated pH-dependent aqueous drug solubility", PubMed. [13] "Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API)", CORE. [3] "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances", Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 20. jocpr.com [jocpr.com]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. rjpdft.com [rjpdft.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods of solubility enhancements | PPTX [slideshare.net]
- 28. researchgate.net [researchgate.net]
- 29. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 30. SOLUBILIZATION OF NONPOLAR COMPOUNDS BY NONIONIC SURFACTANT MICELLES : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 31. researchgate.net [researchgate.net]
- 32. pnrjournal.com [pnrjournal.com]
Technical Support Center: Reaction Condition Optimization for Mercaptoester Compounds
Welcome to the technical support center for mercaptoester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile compounds. Here, you will find field-proven insights and practical troubleshooting strategies to optimize your reaction conditions and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your experiments. The troubleshooting process is outlined in the workflow diagram below.
Caption: A step-by-step troubleshooting guide for minimizing racemization.
Q1: I am observing low or no yield of my desired mercaptoester. What are the likely causes and how can I improve it?
A1: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Cause 1: Poor Quality or Inactive Reagents.
-
Expert Insight: Thiols are susceptible to oxidation to disulfides, especially in the presence of air. Carboxylic acids can be hygroscopic. The purity of your starting materials is paramount.
-
Solution:
-
Verify Thiol Purity: Check for the presence of disulfide impurities by NMR or GC-MS. If necessary, purify the thiol by distillation or chromatography.
-
Use Anhydrous Conditions: Dry solvents and reagents thoroughly. The presence of water can hydrolyze the activated carboxylic acid intermediate or the final thioester product.[1][2]
-
Fresh Coupling Agents: If using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), ensure it is fresh, as these reagents can degrade over time.[3]
-
-
-
Cause 2: Sub-optimal Reaction Conditions.
-
Expert Insight: The choice of solvent, temperature, and catalyst can dramatically influence reaction rates and equilibrium position.
-
Solution:
-
Solvent Selection: The solvent can affect reagent solubility and reaction kinetics.[4][5] While polar aprotic solvents like DMF and DMSO are common, they can sometimes lead to side reactions. Consider less reactive solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[4]
-
Temperature Optimization: While heating can increase reaction rates, it can also promote side reactions or decomposition. An optimal temperature is crucial. For instance, in the synthesis of mercapto ethyl ester of fatty acid, 70°C was found to be the optimum temperature.[6][7][8]
-
Catalyst Screening: The choice of catalyst is critical. For esterification of carboxylic acids with thiols, acid catalysts like p-toluenesulfonic acid (pTSA) are often used.[6][7][8] For other methods, such as the conversion of esters to thioesters, a base like potassium acetate (KOAc) may be optimal.[9]
-
-
-
Cause 3: Inefficient Water Removal (for direct esterification).
-
Expert Insight: The direct esterification of a carboxylic acid and a thiol is an equilibrium reaction that produces water.[8] Failure to remove this water will prevent the reaction from going to completion.
-
Solution:
-
Azeotropic Removal: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.
-
Dehydrating Agents: Incorporate a dehydrating agent like molecular sieves into the reaction mixture.
-
Vacuum: For some syntheses, applying a vacuum can effectively remove water.[6][7]
-
-
Q2: My reaction mixture shows the presence of significant side products. How can I minimize their formation?
A2: The formation of side products can complicate purification and reduce the yield of your target mercaptoester. Here are common side products and strategies to mitigate them:
-
Side Product 1: Disulfides.
-
Expert Insight: Thiols readily oxidize to disulfides in the presence of oxygen. This is often the primary cause of thiol loss in the reaction.
-
Solution:
-
-
Side Product 2: O-ester (in reactions with hydroxy-thiols).
-
Expert Insight: When using a reagent with both a thiol and a hydroxyl group (e.g., mercaptoethanol), the more nucleophilic hydroxyl group can sometimes react preferentially to form an O-ester instead of the desired S-ester (thioester).
-
Solution:
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before the esterification reaction. Deprotect it in a subsequent step.
-
pH Control: Carefully controlling the pH can sometimes favor the reaction of the more acidic thiol over the alcohol. Thiols are generally more acidic than alcohols.[13]
-
-
-
Side Product 3: Byproducts from Coupling Agents.
-
Expert Insight: Carbodiimide coupling agents like DCC form a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.
-
Solution:
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea byproduct that is easily removed during aqueous workup.[14]
-
Filtration: If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration.
-
-
Q3: My mercaptoester product seems to be decomposing during workup or purification. What can I do to improve its stability?
A3: Mercaptoesters can be sensitive to hydrolysis, especially under acidic or basic conditions.[3][15]
-
Cause 1: Hydrolysis during Aqueous Workup.
-
Expert Insight: Both acid- and base-catalyzed hydrolysis can cleave the thioester bond, reverting it to the carboxylic acid and thiol.[1][2][16] Alkaline hydrolysis (saponification) is generally faster and irreversible.[2]
-
Solution:
-
Neutral or Mildly Acidic Wash: During aqueous extraction, use neutral water or a mildly acidic solution (e.g., dilute citric acid) to wash the organic layer. Avoid strong acids or bases.
-
Minimize Contact Time: Perform the aqueous workup quickly and at a low temperature to minimize the risk of hydrolysis.
-
-
-
Cause 2: Decomposition on Silica Gel.
-
Expert Insight: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds during column chromatography.
-
Solution:
-
Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Florisil.
-
Non-Chromatographic Purification: If possible, purify the product by other means such as recrystallization or distillation.[17][18]
-
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the right catalyst for my mercaptoester synthesis?
A4: The choice of catalyst depends on the specific reaction pathway:
-
Direct Esterification (Carboxylic Acid + Thiol): An acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. p-Toluenesulfonic acid (pTSA) is a common and effective choice.[6][7][8]
-
From Esters (Ester + Thiol): This transesterification often requires a base to deprotonate the thiol, increasing its nucleophilicity. Weaker bases like potassium acetate (KOAc) can be effective and minimize side reactions.[9]
-
From Acid Chlorides (Acid Chloride + Thiol): This reaction is often fast and may not require a catalyst. However, a non-nucleophilic base like pyridine or triethylamine is typically added to scavenge the HCl byproduct.
-
Peptide Thioester Synthesis: For solid-phase synthesis of peptide thioesters, specific protocols like using TFA/TMSBr may be employed.[15] Selenol-based catalysts have also been shown to be effective in promoting thiol-thioester exchange.[19]
Q5: What is racemization and how can I prevent it when synthesizing chiral mercaptoesters?
A5: Racemization is the loss of stereochemical integrity at a chiral center, resulting in a mixture of enantiomers or diastereomers.[20][21] In the context of mercaptoester synthesis from chiral carboxylic acids, the alpha-proton (the proton on the carbon adjacent to the carbonyl group) can be susceptible to abstraction, especially under basic conditions or upon activation of the carboxyl group.[20][22]
Strategies to Minimize Racemization:
-
Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base if a base is required. The choice of base can significantly impact the degree of racemization.[22]
-
Coupling Additives: When using coupling agents, additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization.[22][23]
-
Activation Method: The method used to activate the carboxylic acid is critical. Some coupling reagents are known to cause less racemization than others.
Caption: Key strategies for preventing racemization during synthesis.
Q6: What are the best practices for setting up a mercaptoester synthesis reaction?
A6:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water.[10]
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas like argon or nitrogen.[24]
-
Reagent Addition:
-
Add the carboxylic acid, solvent, and catalyst to the reaction flask.
-
If using a solid thiol, it can be added at this point.
-
If using a liquid thiol, it is best to add it via syringe after the system has been made inert. Thiols are often volatile and have strong odors, so proper handling in a fume hood is essential.
-
-
Monitoring the Reaction: Use TLC or GC-MS to monitor the progress of the reaction to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Experimental Protocols
Protocol 1: General Procedure for Mercaptoester Synthesis via Acid-Catalyzed Esterification
This protocol is a general guideline for the synthesis of a mercaptoester from a carboxylic acid and a thiol using pTSA as a catalyst.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thiol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a Dean-Stark apparatus and condenser under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the carboxylic acid, toluene (to a concentration of ~0.5 M), and the magnetic stir bar.
-
Catalyst and Thiol Addition: Add the p-toluenesulfonic acid monohydrate and the thiol to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid and pTSA), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude mercaptoester.
-
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.
Quantitative Data Summary: Catalyst and Temperature Effects
The following table summarizes the effects of catalyst amount and temperature on the synthesis of Mercapto Ethyl Ester of Fatty Acid (MEFA), based on data from a study using palm fatty acid distillate.[6][7][8]
| Parameter | Range Studied | Effect on Yield | Optimal Value | Reference |
| Temperature | 60-80°C | Yield increases with temperature up to the optimum | 70°C | [6][7][8] |
| Catalyst (pTSA) | 0.8-3.2 mol% | Yield increases with higher catalyst amount | Not specified, but significant effect | [6][7][8] |
| Thiol Excess | 5-25 mol% | Yield increases with higher thiol excess | Not specified, but significant effect | [6][7][8] |
References
-
Raz, R., & Offer, J. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 2208, 1-12. [Link]
-
Gultom, M. S., & Lubis, M. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences, 154, 01010. [Link]
-
Anonymous. (2021). Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. [Link]
-
Gultom, M. S., & Lubis, M. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Air-free technique. [Link]
-
Di Adamo, J., Ollivier, N., Diemer, V., & Melnyk, O. (2024). Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv. [Link]
-
Gultom, M. S., & Lubis, M. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences, 154, 01010. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
- Labaudiniere, R., & Schouteeten, A. (1988).
-
Pal, A., Bag, S., Vijayan, S. M., & Sahoo, B. (2025). An overview of thioester synthesis. ResearchGate. [Link]
-
Chemeurope.com. (n.d.). Air-free technique. [Link]
-
Anonymous. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Publishing. [Link]
-
Cargoët, M., et al. (2020). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Biotage. (2023). Can reaction solvent choice impact synthesis results? [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Xuan, M., Lu, C., & Liu, M. (2019). Air-Tolerant Direct Thiol Esterification with Carboxylic Acids Using Hydrosilane via Simple Inorganic Base Catalysis. The Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Anonymous. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Anonymous. (n.d.). 7.4 Racemization Assays. [Link]
-
Zou, Y., et al. (n.d.). Troubleshooting Guide. ResearchGate. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Anonymous. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. [Link]
-
B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Soyler, Z. (2016). How to purify esterefication product? ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
NIH. (2025). Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method. PMC. [Link]
-
Boster Bio. (n.d.). PCR Troubleshooting Guide & Solutions. [Link]
-
Nasution, M. A. F. (2017). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? ResearchGate. [Link]
-
jOeCHEM. (2022). Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough). YouTube. [Link]
-
Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate | MATEC Web of Conferences [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. Air-free_technique [chemeurope.com]
- 12. ossila.com [ossila.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. moravek.com [moravek.com]
- 19. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 23. peptide.com [peptide.com]
- 24. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
"how to reduce impurities in 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one"
Introduction
Welcome to the technical support guide for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. This molecule is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents.[1][2] The purity of this compound is not merely a matter of regulatory compliance; it is fundamental to the safety, efficacy, and reproducibility of downstream applications in drug development.[3][4] Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, or complications during formulation.[5][6] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during their experiments, ensuring the integrity of their research and development pipeline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the reaction of 5-bromoanthranilic acid and phenyl isothiocyanate, the most probable impurities are:
-
Unreacted Starting Materials: Residual 5-bromoanthranilic acid and phenyl isothiocyanate.
-
Reaction By-products: Intermediates that failed to cyclize or products from side reactions, such as the self-condensation of starting materials.[7]
-
Degradation Products: The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[8]
Q2: How do I choose the most effective purification method for my crude product?
A2: The choice of method depends on the nature of the impurities and the desired final purity.
-
Recrystallization: This is the most effective and economical method for removing small amounts of impurities from a solid product, especially for bulk purification. It is an excellent first step.[9]
-
Column Chromatography: This is the preferred method for separating the target compound from impurities with significantly different polarities, such as unreacted starting materials or distinct by-products.[9][10]
-
Preparative HPLC: For achieving the highest level of purity (>99%), particularly when separating structurally similar impurities, preparative reverse-phase HPLC is the most powerful technique.[9]
Q3: What analytical techniques are essential for identifying and quantifying impurities in my sample?
A3: A multi-technique approach is crucial for comprehensive impurity profiling:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for determining the optimal solvent system for column chromatography.[11]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the main component and detecting trace-level impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify the structures of unknown impurities by analyzing characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and its impurities, aiding in their identification.
Impurity Troubleshooting Guide
This guide addresses specific issues you may encounter post-synthesis.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Broad Melting Point | Presence of unreacted starting materials, by-products, or residual solvent. | Solution: Perform recrystallization (see Protocol 1).Rationale: A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, causing it to melt over a wider and lower temperature range.[6] Recrystallization selectively crystallizes the desired compound, leaving impurities behind in the mother liquor. |
| **Product is Off-Color (e.g., Yellow/Brown instead of White/Pale) ** | Presence of colored by-products from side reactions or degradation. Excess halogen from brominating agents can also cause color.[12] | Solution 1: Add a small amount of activated charcoal during hot recrystallization.Rationale: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules. Use sparingly, as excessive amounts can adsorb the product and reduce yield.[13]Solution 2: Wash the crude product with a solution of sodium thiosulfate if residual halogen is suspected.[12] |
| Extra Peaks in ¹H NMR Spectrum | Unreacted starting materials, by-products, or residual solvents (e.g., Ethanol, Ethyl Acetate, DMF). | Solution: First, identify solvent peaks using a reference table. For other impurities, use column chromatography for separation (see Protocol 2).Rationale: NMR is highly sensitive to all proton-containing species. If the extra peaks correspond to starting materials, the reaction was incomplete. If they represent new, unidentifiable species, side reactions have occurred. Chromatography separates these based on polarity. |
| Persistent Impurity Spot on TLC (Close Rf to Product) | The impurity has a polarity very similar to the target compound. | Solution: Optimize the column chromatography solvent system. Test various solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate) and consider using a shallower solvent gradient during elution. If this fails, preparative HPLC is the next logical step.[9]Rationale: If TLC separation is poor, column separation will also be challenging. A shallower gradient increases the resolution between closely eluting compounds. |
| Product Fails to Crystallize from Solution | Too much solvent was used; the chosen solvent is not optimal; the product has "oiled out" due to high impurity levels or cooling too quickly. | Solution: To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal. If the solution is too dilute, carefully evaporate some solvent. If the product oils out, re-heat the solution, add more of the "good" solvent to ensure complete dissolution, and allow it to cool much more slowly.[13]Rationale: Scratching creates nucleation sites for crystal growth. Slow cooling allows for the formation of a more ordered, pure crystal lattice. |
Detailed Purification Protocols
Protocol 1: Recrystallization for Bulk Purification
This protocol is designed to purify the crude solid product by removing baseline impurities.
Principle: This technique leverages the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone). A good solvent will dissolve the solid when heated but will result in crystal formation upon cooling. Ethanol is often a suitable choice for this class of compounds.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This is critical to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate spectroscopic method (NMR, HPLC).
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
Principle: This is a solid-liquid adsorption chromatography technique. A solvent (mobile phase) flows through a column containing a solid adsorbent (stationary phase, typically silica gel). Compounds in the mixture separate based on their differential partitioning between the two phases.
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection: First, run a TLC of your crude material using a starting solvent system, such as 7:3 Hexane:Ethyl Acetate. Adjust the solvent polarity until the desired product has an Rf value of approximately 0.25-0.35. This provides the best separation.[9]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then add a protective layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined by TLC. Gradually increase the solvent polarity (gradient elution) if necessary to elute your target compound.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting solid under a vacuum and confirm its purity using HPLC and/or NMR.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your crude this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- The Role of Impurities in Drug Development and How to Control Them. (n.d.). Aquigen Bio Sciences.
- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Semantic Scholar.
- Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. (n.d.). Benchchem.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH).
- The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com.
- Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek.
- Effects of Impurities in Pharmaceuticals. (2020). Veeprho.
- Technical Support Center: Synthesis of Quinazolinone Derivatives. (n.d.). Benchchem.
- Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. (n.d.). Semantic Scholar.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health (NIH).
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. globalpharmatek.com [globalpharmatek.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tacoma.uw.edu [tacoma.uw.edu]
- 11. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 2-Mercapto Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-mercapto compounds. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice to address the stability issues commonly encountered when working with these compounds in solution. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments with 2-mercapto compounds. Each issue is followed by a step-by-step guide to help you identify the root cause and implement an effective solution.
Issue 1: Rapid Loss of Reducing Activity in my 2-Mercaptoethanol (BME) Solution
Symptoms:
-
Your protein of interest is no longer in its reduced state, leading to aggregation or loss of function.
-
Assays that rely on the reducing potential of BME are failing or giving inconsistent results.
-
You observe a decrease in the characteristic odor of the thiol compound over a short period.
Root Cause Analysis and Solution Workflow:
The most common reason for the loss of BME's reducing activity is its oxidation to a disulfide, particularly in the presence of atmospheric oxygen.[1] This process is significantly accelerated by several factors.
Step 1: Evaluate Solution pH
The rate of oxidation of 2-mercaptoethanol is highly dependent on the pH of the solution.[2] At alkaline pH, the thiol group is deprotonated to the more reactive thiolate anion, which is more susceptible to oxidation.[3][4]
-
Action: Measure the pH of your buffer or solution containing BME.
-
Recommendation: For optimal stability, maintain the pH of your BME solution between 6 and 7.[1][2] If your experimental conditions require a higher pH, be aware that the half-life of BME will decrease significantly. For instance, the half-life of BME is over 100 hours at pH 6.5 but drops to just 4 hours at pH 8.5.[5]
Step 2: Check for Metal Ion Contamination
Trace amounts of metal ions, especially copper (II) and cobalt (II), can catalyze the oxidation of thiols.[1][2][6] These contaminants are often present in buffers, particularly phosphate-based buffers.[1][2]
-
Action: Review the purity of your reagents and water. Consider using metal-free water and high-purity buffer components.
-
Recommendation: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solution at a final concentration of 0.05 mM to sequester metal ions and enhance stability.[1][2]
Step 3: Minimize Oxygen Exposure
Direct exposure to atmospheric oxygen is a primary driver of thiol oxidation.[1][7]
-
Action: Prepare fresh solutions of 2-mercapto compounds daily for critical applications.
-
Recommendation: If solutions must be stored, degas the solvent before adding the 2-mercapto compound. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a sonicator bath under vacuum. Store the final solution under an inert atmosphere.
Experimental Protocol: Preparing a Stabilized 2-Mercaptoethanol Solution
-
Start with high-purity, deionized water.
-
If possible, degas the water by sparging with nitrogen gas for 15-20 minutes.
-
Dissolve your buffer components to achieve the desired final concentration and a pH between 6.0 and 7.0.
-
Add EDTA to a final concentration of 0.05 mM.
-
Just before use, add the required volume of neat 2-mercaptoethanol to the buffer.[1]
-
If short-term storage is necessary, place the solution in a tightly sealed container, flush the headspace with nitrogen, and store at 2-8°C for no more than 2-3 days.[1][8][9]
Workflow for Troubleshooting BME Instability
Caption: Troubleshooting workflow for BME instability.
Issue 2: Precipitate Formation in my Thiol-Containing Solution
Symptoms:
-
Your clear solution becomes cloudy or a visible precipitate forms over time.
-
This is often observed in solutions containing both a 2-mercapto compound and a metal-containing reagent.
Root Cause Analysis and Solution Workflow:
Precipitate formation can occur due to the reaction of the thiol group with certain metal ions, leading to the formation of insoluble metal sulfides.
Step 1: Identify Potential Metal Reactants
Review your experimental protocol to identify any sources of metal ions that could react with your 2-mercapto compound. This is particularly relevant in applications involving metal-catalyzed reactions or buffers with high concentrations of divalent cations.
Step 2: Control pH
The reactivity of the thiol group is pH-dependent. At higher pH values, the increased concentration of the thiolate anion can enhance its reactivity with metal ions.
-
Action: As with stability against oxidation, maintaining a pH in the slightly acidic to neutral range can mitigate this issue.
Step 3: Consider an Alternative Reducing Agent
If your experimental system is incompatible with thiol-based reducing agents due to metal ion reactivity, consider using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a more powerful reducing agent than BME, is stable over a wider pH range, and does not react with many metal ions in the same manner as thiols.
Frequently Asked Questions (FAQs)
Q1: How should I store pure 2-mercaptoethanol?
Pure, neat 2-mercaptoethanol is relatively stable if stored properly. It should be kept in a tightly sealed container at room temperature or refrigerated.[1][2][10] Over time, it can slowly decompose upon exposure to air.[1]
Q2: What is the difference in stability between 2-mercaptoethanol (BME) and dithiothreitol (DTT)?
While both are commonly used reducing agents, their stability profiles differ. BME is generally more stable in solution than DTT.[5]
| Reducing Agent | Half-life at pH 6.5 | Half-life at pH 8.5 |
| 2-Mercaptoethanol | >100 hours | 4 hours |
| Dithiothreitol (DTT) | 40 hours | 1.5 hours |
| (Data sourced from multiple references)[5] |
Q3: Can I use a solution of a 2-mercapto compound that has turned slightly yellow?
A faint yellow color may indicate some level of oxidation. For non-critical applications, it might still be usable. However, for experiments where the precise concentration of the reducing agent is important, it is highly recommended to use a fresh, colorless solution.
Q4: How can I monitor the stability and concentration of my 2-mercapto compound in solution?
Several analytical methods can be employed:
-
Spectrophotometry: Techniques like Ellman's assay (using DTNB) can quantify free thiol groups.
-
Chromatography: HPLC with UV or electrochemical detection can be used to separate and quantify the thiol and its oxidized disulfide form.[11][12]
-
Mass Spectrometry: LC-MS provides high sensitivity and specificity for identifying and quantifying the compound and its degradation products.[11][13]
Q5: Are there any alternatives to thiol-based reducing agents?
Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative. It is odorless, more stable over a wider pH range, and does not have the same reactivity with certain reagents as thiols.
Mechanism of Thiol Oxidation
Caption: Simplified mechanism of thiol oxidation.
References
-
2-Mercaptoethanol Properties and Stability. (n.d.). Scribd. Retrieved from [Link]
-
Truffo, M., et al. (2016). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Journal of the American Chemical Society. Retrieved from [Link]
-
2-ME (2-MERCAPTOETHANOL). (n.d.). Ataman Kimya. Retrieved from [Link]
-
2-Mercaptoethanol. (n.d.). In Wikipedia. Retrieved from [Link]
-
2-MERCAPTOETHANOL. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Truffo, M., et al. (2012). Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm. ACS Publications. Retrieved from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
TECHNICAL INFORMATION. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Oxidation of Thiols. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Mercaptoethanol. (2021). Sciencemadness Wiki. Retrieved from [Link]
-
Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). (n.d.). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: 2-Mercaptoethanol. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 2-Mercaptoethanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
- Stabilization of mercaptans. (1948). Google Patents.
-
2-Mercaptoethanol. (n.d.). PubChem. Retrieved from [Link]
-
2-mercaptoethanol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
2-Mercaptoethanol: The Key Chemical Intermediate. (n.d.). ZXCHEM UAE. Retrieved from [Link]
-
Does beta mercaptoethanol retain its reducing ability at PH 4.5? (2016). ResearchGate. Retrieved from [Link]
-
2-Mercaptoethanol - Reducing agents. (n.d.). CliniSciences. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Separation Science. Retrieved from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved from [Link]
-
pH of 2-Mercaptoethanol. (2025). Reddit. Retrieved from [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. Retrieved from [Link]
- Latent mercaptan stabilizers for improved weatherability of clear halogen-containing polymer compositions. (2001). Google Patents.
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
-
PCR Troubleshooting Guide & Solutions. (n.d.). Boster Bio. Retrieved from [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. scribd.com [scribd.com]
- 3. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
"troubleshooting guide for Niementowski quinazolinone synthesis"
Welcome to the technical support center for the Niementowski quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important reaction to build the quinazolinone scaffold, a privileged structure in numerous biologically active compounds.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and achieve optimal results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Problem: Low or No Product Yield
Question: My Niementowski reaction is resulting in a very low yield of the desired quinazolinone, or in some cases, no product at all. How can I resolve this?
Answer: Low or nonexistent yield is the most common issue and can stem from several factors. Let's break down the potential causes and their solutions.
-
Inefficient Water Removal: The final cyclization step to form the quinazolinone ring is a dehydration reaction.[1] According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit this crucial step, preventing product formation.
-
Solution: While the classical high-temperature approach (130-150°C) often drives off water, it can also cause degradation.[2] For conventional heating, consider performing the reaction in a high-boiling point solvent (like Dowtherm A or mineral oil) with a Dean-Stark apparatus to azeotropically remove water as it forms. For solvent-free conditions, conducting the reaction under a vacuum or a steady stream of an inert gas (like Nitrogen or Argon) can help carry away the water vapor.
-
-
Suboptimal Reaction Temperature: The Niementowski synthesis is highly temperature-dependent.
-
Cause: Too low a temperature will result in an impractically slow reaction rate, leading to incomplete conversion. Conversely, excessively high temperatures, a common issue with the traditional method, can lead to charring and decomposition of both starting materials and the product.[3]
-
Solution: The typical range for conventional heating is 130–150°C.[1][2] If you observe significant charring, try reducing the temperature by 10-15°C and increasing the reaction time. The most effective solution is often to switch to microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[1][3]
-
-
Purity of Reactants: The purity of the anthranilic acid derivative and the amide is critical.
-
Cause: Impurities can interfere with the reaction, act as catalysts for side reactions, or introduce nucleophiles that compete in the initial acylation step. Anthranilic acids can be prone to oxidation and decarboxylation if not stored properly.
-
Solution: Ensure your anthranilic acid is pure and dry. If necessary, recrystallize it before use. Verify the purity of your amide reactant as well.
-
-
Reaction Time: Conventional methods often require long reaction times (e.g., 6+ hours) to proceed to completion.[2]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not stop the reaction prematurely. If the reaction has stalled (i.e., no further change in the ratio of starting material to product), consider other factors like temperature or water removal. Again, microwave-assisted organic synthesis (MAOS) can reduce reaction times to mere minutes.[2][3]
-
Problem: Significant Side Product Formation or Charring
Question: My reaction mixture turns dark brown or black, and the final product is contaminated with numerous impurities. What's causing this and how can I prevent it?
Answer: This is a classic sign of thermal decomposition, a major drawback of the high temperatures required for the conventional Niementowski synthesis.[3]
-
Primary Cause: The high heat (often >150°C) required to drive the thermal condensation can cause sensitive functional groups on your substrates or product to degrade, leading to a complex mixture of byproducts and char.
-
Solution 1: Adopt Microwave Synthesis: This is the most robust solution. Microwave irradiation provides rapid and homogeneous heating, often allowing the reaction to be completed in minutes at a controlled temperature, thus minimizing the thermal stress on the molecules.[1][3] Many studies report cleaner reactions and higher yields using this method.[2][4]
-
Solution 2: Use Solid-Support Catalysis: Combining microwave heating with a solid support like acidic alumina, silica gel, or Montmorillonite K-10 can further improve reaction efficiency and yield, often under solvent-free conditions.[3] Montmorillonite K-10 has been reported to give excellent yields in short reaction times.[3]
-
Solution 3: Optimize Conventional Heating: If a microwave reactor is unavailable, carefully control your heating. Use a sand bath or a high-quality heating mantle with a temperature controller for even heat distribution. Avoid direct, intense heating from a hot plate which can create localized "hot spots." Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Niementowski quinazolinone synthesis?
The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the amide reactant. This forms an o-amidobenzamide intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to afford the final 4(3H)-quinazolinone product.[1][2]
Q2: What are the main limitations of the classical Niementowski synthesis?
The primary limitations are the harsh reaction conditions. The classical method typically requires high temperatures (130-150°C) and long reaction times, which can lead to low yields, thermal degradation of sensitive substrates, and significant side product formation.[2][3]
Q3: How can I significantly improve the efficiency of my Niementowski synthesis?
The most impactful optimization is the adoption of microwave-assisted organic synthesis (MAOS). This technique drastically reduces reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[1][3] Furthermore, employing solvent-free ("neat") conditions, sometimes with a solid-support catalyst like Montmorillonite K-10, can enhance the environmental friendliness and efficiency of the protocol.[3][4]
Q4: What is the general substrate scope for this reaction?
The Niementowski synthesis is quite versatile. It allows for the use of various substituted anthranilic acids and a wide range of amides. This flexibility is crucial for building libraries of quinazolinone derivatives for applications like structure-activity relationship (SAR) studies in drug discovery.[1] For example, this reaction is a cornerstone for synthesizing inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][5]
Protocols and Visualizations
Reaction Mechanism Diagram
The following diagram illustrates the accepted mechanism for the Niementowski quinazolinone synthesis.
Caption: Reaction mechanism of the Niementowski quinazolinone synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues with the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and explore innovative solutions in the synthesis of this important heterocyclic compound. We will focus on the critical role of solvent selection, addressing issues with conventional solvents and providing detailed guidance on viable, greener alternatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent choice and its implications for the synthesis.
Q1: What is the conventional solvent system for synthesizing this compound, and what are its primary drawbacks?
A1: The traditional synthesis involves the cyclocondensation of a 5-bromoanthranilic acid derivative with phenyl isothiocyanate. Historically, this reaction has been conducted in high-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) or basic solvents such as pyridine.[1][2]
-
Mechanism: These solvents are effective because they readily dissolve the reactants and can accommodate the polar intermediates formed during the reaction. Pyridine often serves a dual role as both a solvent and a basic catalyst to facilitate the cyclization step.[1][2]
-
Drawbacks:
-
Toxicity: Both DMF and pyridine are classified as hazardous substances with significant health risks, including reproductive toxicity and neurotoxicity.
-
High Boiling Points: Their high boiling points (DMF: 153°C, Pyridine: 115°C) make them difficult to remove completely during workup, often requiring high-vacuum distillation, which can lead to product degradation.
-
Environmental Impact: These are volatile organic compounds (VOCs) derived from petrochemical sources, contributing to environmental pollution.[3]
-
Reaction Byproducts: In pyridine, side reactions can occur, complicating purification and reducing overall yield.
-
Q2: Why is solvent selection so critical for this specific synthesis?
A2: Solvent selection is paramount as it directly influences several key experimental outcomes:
-
Reactant Solubility: The starting materials, particularly the anthranilic acid derivative, can have limited solubility in common organic solvents.[4][5] Poor solubility leads to a heterogeneous reaction mixture, resulting in slower reaction rates and lower yields.[6]
-
Reaction Rate and Temperature: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. The polarity and coordinating ability of the solvent can stabilize transition states, accelerating the reaction.[6]
-
Product Purity and Workup: The solvent must allow for easy isolation of the final product. Solvents that are difficult to remove can co-precipitate with the product, leading to impurities.
-
Green Chemistry Principles: Modern synthetic chemistry emphasizes the use of non-toxic, biodegradable, and recyclable solvents to minimize environmental impact.[7]
Q3: What are "green solvents," and how are they relevant to quinazolinone synthesis?
A3: Green solvents are environmentally benign alternatives to traditional organic solvents.[7][8] They are characterized by low toxicity, biodegradability, derivation from renewable resources, and recyclability.[9] For quinazolinone synthesis, several classes of green solvents have emerged as highly effective replacements:
-
Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable polymers that are excellent reaction media for heterocyclic synthesis.[8][10][11] They can sometimes act as catalysts and are easily recyclable.[8]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[9][12][13] They are non-volatile, non-toxic, and often biodegradable, making them excellent media for a variety of organic reactions.[9][12][14]
-
Water: When possible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.[15] Its high polarity can be advantageous for certain reaction types.
-
Bio-derived Solvents: Solvents like glycerol, ethyl lactate, and pinane are derived from renewable feedstocks and offer a more sustainable profile.[8][16][17]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis, with a focus on leveraging alternative solvents.
Q: My starting material, 5-bromoanthranilic acid, has poor solubility in ethanol, leading to a sluggish reaction and low yield. What should I do?
A: This is a classic solubility issue. Moving from a protic solvent like ethanol to a more suitable medium is necessary.
-
Immediate Solution (Conventional): Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO has a high dielectric constant and is an excellent solvent for a wide range of organic compounds, including anthranilic acid derivatives.[18] However, be mindful of its very high boiling point (189°C), which can complicate product isolation.
-
Recommended Green Alternative: Polyethylene Glycol (PEG-400)
-
Rationale: PEG-400 is a liquid at room temperature and has excellent solvating properties for polar molecules. It is thermally stable, non-toxic, and recyclable.[10][11][19] Several studies have demonstrated its effectiveness as a medium for quinazolinone synthesis, often leading to high yields under catalyst-free conditions.[10][11]
-
Action: Perform the reaction in PEG-400 at a moderately elevated temperature (e.g., 80-100°C). The product often precipitates upon cooling and adding water, simplifying the workup. The aqueous PEG solution can then be concentrated and reused.
-
Q: The reaction in DMF requires prolonged heating at high temperatures, and I suspect product degradation is occurring. How can I achieve synthesis under milder conditions?
A: High temperatures can indeed lead to side reactions and decomposition. The solution is to accelerate the reaction using alternative energy sources or more efficient solvent systems.
-
Strategy 1: Microwave-Assisted Synthesis
-
Rationale: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[20][21][22] This rapid heating minimizes the time the product is exposed to high temperatures, often leading to cleaner reactions and higher yields.[21]
-
Action: Conduct the synthesis in a microwave reactor using a high-boiling, microwave-absorbent solvent like PEG-400 or even under solvent-free conditions.[20][22][23] A typical procedure might involve irradiating the mixture of reactants for 5-15 minutes at 120-150°C.
-
-
Strategy 2: Deep Eutectic Solvents (DESs)
-
Rationale: DESs, such as a choline chloride:urea mixture, can act as both solvent and catalyst by forming extensive hydrogen bond networks that stabilize intermediates and lower the activation energy of the reaction.[24] This often allows the reaction to proceed at lower temperatures.
-
Action: Prepare a 1:2 molar ratio of choline chloride and urea by heating until a clear liquid forms.[24] Add the reactants to the DES and stir at a moderate temperature (e.g., 80°C). The product can be isolated by adding water to the cooled reaction mixture. The DES can often be recovered and reused.[13][14]
-
Q: My purification is complicated by residual high-boiling point solvents (DMF, DMSO). How can I improve the workup procedure?
A: This is a strong justification for moving away from traditional high-boiling solvents.
-
Workflow Solution: Solvent Selection Workflow
-
Rationale: Adopting a logical workflow for solvent selection can prevent these issues from the start. The goal is to choose a solvent that provides good solubility and reaction conditions but is easily removed.
-
Workflow Diagram:
Caption: Decision workflow for solvent selection.
-
Part 3: Data Summary & Experimental Protocol
Solvent Comparison Table
This table summarizes the properties and performance of conventional vs. alternative solvents for quinazolinone synthesis.
| Solvent | Boiling Point (°C) | Key Properties | Advantages | Disadvantages |
| Pyridine | 115 | Basic, polar aprotic | Acts as solvent and catalyst | Toxic, strong odor, difficult to remove |
| DMF | 153 | Polar aprotic, high dielectric constant | Excellent solvating power | Toxic (reprotoxin), high BP, hard to remove |
| Ethanol | 78 | Polar protic | Low toxicity, easy to remove | Often poor solubility for reactants[6] |
| PEG-400 | >250 (decomposes) | Non-toxic, polar, recyclable[8] | Green, high yields, easy workup[10][11] | High viscosity, non-volatile |
| DES (Choline Chloride:Urea) | N/A (stable >100) | Ionic liquid analog, H-bond donor/acceptor[12] | Green, biodegradable, can be catalytic[24] | Can be viscous, requires water for workup |
| Glycerol | 290 | Bio-derived, polar protic, viscous | Non-toxic, sustainable, high BP for thermal reactions | High viscosity, requires high temp to remove |
Detailed Protocol: Microwave-Assisted Synthesis in PEG-400
This protocol provides a step-by-step method for synthesizing this compound using a greener, more efficient approach.
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Polyethylene glycol 400 (PEG-400)
-
Microwave synthesis vial (10 mL) with stir bar
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Preparation: To a 10 mL microwave synthesis vial, add 5-bromoanthranilic acid (e.g., 1 mmol, 216 mg) and a magnetic stir bar.
-
Solvent and Reagent Addition: Add PEG-400 (3 mL) to the vial, followed by phenyl isothiocyanate (1.2 mmol, 1.2 eq).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring at 140°C for 10-15 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 30 mL of ice-cold water. A solid precipitate should form.
-
Filtration and Washing: Stir the aqueous suspension for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid cake thoroughly with deionized water (2 x 20 mL) and then with cold ethanol (1 x 10 mL) to remove residual PEG-400 and any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
-
Solvent Recovery (Optional): The aqueous filtrate containing PEG-400 can be concentrated under reduced pressure to remove the water, allowing the PEG-400 to be recovered and reused for subsequent reactions.
References
- Vertex AI Search. (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. Retrieved January 13, 2026.
- MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved January 13, 2026.
- MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved January 13, 2026.
- Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved January 13, 2026.
- MDPI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved January 13, 2026.
- ResearchGate. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- European Journal of Chemistry. (2013). Polyethylene glycol (PEG-400) as a medium for novel and efficient synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)
- Journal of Chemical and Pharmaceutical Research. (2013). Polyethylene glycol (PEG-400)
- OUCI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved January 13, 2026.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved January 13, 2026.
- ResearchGate. (2023). (PDF) N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents.
- RSC Publishing. (n.d.). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved January 13, 2026.
- PMC - NIH. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved January 13, 2026.
- PubMed. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents.
- Arkat USA. (n.d.). Synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400. Retrieved January 13, 2026.
- NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.
- ResearchGate. (2025). Polyethylene glycol (PEG-400) as a medium for novel and efficient synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)
- PMC - NIH. (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Retrieved January 13, 2026.
- RSC Publishing. (n.d.). Deep eutectic solvent promoted synthesis of structurally diverse hybrid molecules with privileged heterocyclic substructures. Retrieved January 13, 2026.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Polyethylene glycol (PEG-400) as an efficient and recyclable reaction media for one-pot synthesis of simple and straight forward synthesis of 2,4-substituted quinazolines in catalyst free conditions. Retrieved January 13, 2026.
- High Quality Industrial Grade Supply. (n.d.). Anthranilamide Derivatives at Best Prices. Retrieved January 13, 2026.
- (n.d.). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)
- (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- NIH. (2024).
- ResearchGate. (n.d.). Solubility of the compounds in different solvents Where. Retrieved January 13, 2026.
- CoLab. (n.d.). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Retrieved January 13, 2026.
- Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved January 13, 2026.
- PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved January 13, 2026.
- SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved January 13, 2026.
- Taylor & Francis Online. (n.d.). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved January 13, 2026.
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Anthranilamide Derivatives at Best Prices - High Quality Industrial Grade Supply [forecastchemicals.com]
- 5. Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid | CoLab [colab.ws]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 8. research.monash.edu [research.monash.edu]
- 9. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents [ouci.dntb.gov.ua]
- 10. Polyethylene glycol (PEG-400) as a medium for novel and efficient synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 11. jocpr.com [jocpr.com]
- 12. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 21. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arkat-usa.org [arkat-usa.org]
- 24. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Novel 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives and Established EGFR Inhibitors in Oncology Research
A Senior Application Scientist's Guide to Evaluating a New Class of Potential Anticancer Agents
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Its dysregulation is a known driver in several malignancies, making the development of potent and specific EGFR inhibitors a cornerstone of modern oncology drug discovery.[1][2] This guide provides a comprehensive comparison of a novel series of compounds derived from the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold against established EGFR tyrosine kinase inhibitors (TKIs).
We will delve into the mechanistic rationale, present supporting experimental data from in vitro studies, and provide detailed protocols to enable researchers to validate and build upon these findings. This document is structured to offer not just a side-by-side comparison, but a logical framework for evaluating this emerging class of inhibitors.
The Central Role of EGFR in Cancer and the Quinazoline Scaffold
The EGFR signaling cascade is a complex network that governs cell growth, proliferation, survival, and differentiation.[3][4][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3][6] This initiates downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT/mTOR pathways, which are critical for cell cycle progression and the suppression of apoptosis.[3][7][8] In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell proliferation and tumor growth.[5][6]
The quinazoline core has proven to be a highly effective scaffold for targeting the ATP-binding site of the EGFR kinase domain.[9][10] Several FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, are built upon this heterocyclic system, highlighting its importance in the design of targeted cancer therapeutics.[9] The bromine atom at the 6-position of the quinazoline ring, in particular, has been shown in various studies to enhance the anticancer effects of these molecules.[4]
Profile of a Novel 6-Bromo-quinazoline Derivative: Compound 8a
Recent research has focused on synthesizing and evaluating a new series of derivatives based on the this compound scaffold.[4] Within this series, compound 8a , which features an aliphatic linker at the 2-mercapto position, has emerged as a lead candidate for its cytotoxic activity against cancer cell lines.[4]
Molecular docking studies suggest that these compounds, including 8a, can favorably bind within the ATP-binding pocket of the EGFR kinase domain. This interaction is a key characteristic of many established TKIs and provides a strong rationale for their potential mechanism of action.[4]
Performance Comparison: Compound 8a vs. Established EGFR Inhibitors
A direct comparison of the in vitro efficacy is essential for contextualizing the potential of this new compound series. The following tables summarize the cytotoxic activity of compound 8a and leading FDA-approved EGFR inhibitors against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Compound 8a Data sourced from a study by Emami et al. (2024).[4]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity vs. Normal Cells (MRC-5 IC50: 84.20 µM) |
| Compound 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | ~5.3-fold |
| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 | ~4.7-fold | |
| Erlotinib | MCF-7 | Breast Adenocarcinoma | 9.9 ± 0.14 | Not Reported in this study |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 10.15 ± 0.49 | Not Reported in this study |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.85 ± 0.04 | Not Reported in this study |
Table 2: Comparative Activity of Established EGFR TKIs IC50 values are representative and can vary based on experimental conditions.
| Inhibitor | Generation | Mechanism | Target EGFR Status | Representative Cellular IC50 |
| Gefitinib | 1st | Reversible | Activating Mutations (L858R, ex19del) | ~0.015 µM (HCC827, ex19del) |
| Erlotinib | 1st | Reversible | Activating Mutations, Wild-Type | ~0.05 µM (HCC827, ex19del) |
| Afatinib | 2nd | Irreversible | ErbB Family (EGFR, HER2, HER4) | ~0.01 µM (HCC827, ex19del) |
| Osimertinib | 3rd | Irreversible | T790M, Activating Mutations | ~0.01 µM (H1975, L858R/T790M) |
Analysis of Performance Data
The data indicates that compound 8a exhibits notable cytotoxic activity against both MCF-7 and SW480 cancer cell lines, with IC50 values in the mid-micromolar range.[4] Importantly, it shows a degree of selectivity for cancer cells over the normal (MRC-5) cell line.[4] When compared directly with Erlotinib in the MCF-7 cell line, compound 8a shows a slightly higher IC50 value, suggesting it is less potent in this specific assay.[4]
It is crucial to note the limitations of this comparison. The established EGFR inhibitors have been extensively characterized against non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations, where they demonstrate nanomolar potency. The evaluation of compound 8a against such cell lines would be a critical next step to determine its true potential as an EGFR-targeted agent.
Experimental Methodologies for Validation
To ensure scientific integrity and enable reproducibility, detailed experimental protocols are paramount. The following sections outline the methodologies used to generate the data for the novel 6-bromo-quinazoline derivatives.
Synthesis of this compound and Derivatives (e.g., Compound 8a)
The synthesis is a multi-step process that begins with commercially available reagents.
Step-by-Step Protocol:
-
Synthesis of 5-bromoanthranilic acid: Anthranilic acid is dissolved in acetonitrile. A solution of N-bromosuccinimide (NBS) in acetonitrile is added dropwise, and the mixture is stirred at room temperature for 2 hours.[4]
-
Synthesis of this compound (Key Intermediate): A mixture of 5-bromoanthranilic acid, phenyl isothiocyanate, and triethylamine in absolute ethanol is refluxed for 20 hours. The resulting product is filtered and recrystallized.[4]
-
Synthesis of Final Derivatives (e.g., 8a-8h): The key intermediate is dissolved in DMF, and potassium carbonate (K2CO3) is added. The appropriate alkyl halide or substituted benzyl bromide is then added, and the mixture is refluxed for 24 hours. The final product is precipitated by pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization.[4]
Rationale: This established synthetic route is efficient for creating a library of derivatives by varying the alkyl or benzyl halide in the final step, allowing for the exploration of structure-activity relationships.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[4]
-
Compound Treatment: Cells are treated with serial dilutions of the synthesized compounds and control drugs (e.g., Erlotinib, Cisplatin) for a specified period, typically 72 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: The absorbance is read using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Rationale: This assay provides a quantitative measure of a compound's ability to reduce the viability of a cell population. Using both cancer and normal cell lines allows for an initial assessment of tumor selectivity.
Future Directions and Expert Insights
The preliminary data on the this compound derivative series, particularly compound 8a, is promising. The established synthesis route and initial cytotoxicity data provide a solid foundation for further investigation. However, to rigorously evaluate its potential as a clinical candidate, several critical steps must be taken:
-
Biochemical Kinase Assays: Direct enzymatic assays are needed to confirm EGFR as the molecular target and to determine the IC50 value against the EGFR kinase itself. This will clarify whether the observed cytotoxicity is a direct result of EGFR inhibition.
-
Profiling against Mutant EGFR: The compound series should be tested against a panel of NSCLC cell lines with known EGFR mutations (e.g., L858R, exon 19 deletion, and the T790M resistance mutation) to determine its efficacy in clinically relevant contexts.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical in vivo studies using patient-derived xenograft (PDX) models to assess their anti-tumor activity, pharmacokinetics, and safety profile in a more complex biological system.
References
- ClinPGx.
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Creative Diagnostics.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
- Sharma, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Organic Chemistry.
- BenchChem.
- Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist.
- Soni, N., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
- BenchChem. A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs.
- Danaher Life Sciences.
- BenchChem. A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines.
- ScienceDaily. (2007). Mechanism Of Action Of EGFR Inhibitors in Cancer Chemotherapy.
- Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research.
- BenchChem. Comparative Bioactivity Analysis: 3-Acetyl-6-bromoquinolin-4(1H)
- Narla, R. K., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research.
- Raymond, E., et al. (2004). Pharmacological background of EGFR targeting. Annals of Oncology.
- Sigma-Aldrich. Epidermal Growth Factor Receptor (EGFR) Signaling.
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology.
- Zhang, Y., et al. (2021).
- Promega Corpor
- Promega Corpor
- Abcam. MTT assay protocol.
- BenchChem.
- AACR Journals. (2014). In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)
- Crystal, A. S., et al. (2014). Oncogenic switch and single-agent MET inhibitor sensitivity in a subset of EGFR-mutant lung cancer.
- Invitrogen. Methods EGFR Biochemical Assays.
- AACR Journals. (2013).
- Hiroshima, Y., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Gene Therapy.
- BenchChem. Application of EGFR Inhibitors in Patient-Derived Xenograft (PDX) Models: A Detailed Guide.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
Sources
- 1. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
A Comparative Analysis of Bromo-Substituted Quinazolinones: A Guide for Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The strategic introduction of a bromine atom to this privileged structure has emerged as a powerful approach to modulate its pharmacological properties, leading to the development of potent therapeutic agents, particularly in the realm of oncology.[3] This guide provides an in-depth comparative analysis of bromo-substituted quinazolinones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, comparative biological performance, and the critical structure-activity relationships that govern their efficacy.
The Strategic Role of Bromine in Quinazolinone Scaffolds
From a medicinal chemistry perspective, the incorporation of a bromine atom into a drug candidate is a deliberate and strategic choice. Bromine, as a halogen, possesses unique electronic and steric properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Influences of Bromine Substitution:
-
Enhanced Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of the quinazolinone core. This can improve membrane permeability and facilitate passage across biological barriers, such as the blood-brain barrier.
-
Modulation of Metabolic Stability: Bromine can block positions susceptible to metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.
-
Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets like proteins. This can contribute to enhanced binding affinity and selectivity.
-
Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution within the quinazolinone ring system, influencing the reactivity and interaction with molecular targets.
Synthetic Strategies for Bromo-Substituted Quinazolinones
The synthesis of bromo-substituted quinazolinones typically involves the construction of the heterocyclic ring from appropriately substituted precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common and versatile approach involves the condensation of a bromo-substituted anthranilic acid or its derivatives with a suitable cyclizing agent.
Caption: General synthetic workflow for bromo-substituted quinazolinones.
Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol outlines a representative synthesis of a 6-bromo-substituted quinazolinone derivative.
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Triethylamine
-
Absolute ethanol
Procedure:
-
A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared in a round-bottom flask.[4]
-
The reaction mixture is refluxed at 65°C for 20 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.[4]
-
The obtained residue is recrystallized from ethanol to yield the pure this compound.[4]
Comparative Analysis of Anticancer Activity
The anticancer potential of bromo-substituted quinazolinones is a primary focus of research. The position of the bromine atom and the nature of other substituents on the quinazolinone scaffold play a crucial role in determining their cytotoxic efficacy. The following data, compiled from various studies, provides a comparative overview of their performance against different cancer cell lines, primarily assessed using the MTT assay.
Data Summary: Anticancer Activity of Bromo-Substituted Quinazolinones
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Series 1: this compound Derivatives | |||
| 8a | Aliphatic linker at SH group | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| MRC-5 (Normal) | 84.20 ± 1.72 | ||
| 8d | Electron-donating group on phenyl ring (meta-methyl) | MCF-7 (Breast) | 59.15 ± 5.73 |
| SW480 (Colon) | 72.45 ± 2.90 | ||
| 8e | Electron-donating group on phenyl ring (para-methyl) | MCF-7 (Breast) | 35.14 ± 6.87 |
| SW480 (Colon) | 63.15 ± 1.63 | ||
| Series 2: Other Bromo-Substituted Quinazolinones | |||
| Compound with 3-bromophenyl at position 2 | 6-methyl | CDK9 Inhibition | 0.142 |
| Compound 9 | Bromine at position 6 | CDK9 Inhibition | 0.131 |
| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone | Varies | COX-2 Inhibition | Activity noted |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Varies | EGFR Inhibition | Potent activity |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources and experimental conditions may vary.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals key structure-activity relationships that guide the rational design of more potent bromo-substituted quinazolinone derivatives.
-
Position of Bromine: The presence of a halogen atom at the 6-position of the quinazoline ring has been shown to improve anticancer effects.[4]
-
Substituents at Position 2: The nature of the substituent at the 2-position significantly impacts activity. For instance, in the this compound series, an aliphatic linker at the thiol group (compound 8a) resulted in the most potent activity against both MCF-7 and SW480 cell lines.[2] Aromatic chains at this position were generally less tolerated.[5]
-
Substituents at Position 3: Variations in the substituent at the 3-position also modulate anticancer activity. The presence of electron-donating or electron-withdrawing groups on a phenyl ring at this position can fine-tune the potency.[3]
-
Selectivity: Notably, some bromo-substituted quinazolinones exhibit selectivity for cancer cells over normal cells. For example, compound 8a showed a significantly higher IC50 value against the normal MRC-5 cell line compared to the cancer cell lines, indicating a favorable therapeutic window.[2][4][5]
Caption: Structure-Activity Relationship (SAR) of bromo-substituted quinazolinones.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cells in culture
-
Test compounds (bromo-substituted quinazolinones)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinazolinone derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
Bromo-substituted quinazolinones represent a highly promising class of compounds in the pursuit of novel anticancer agents. The strategic incorporation of bromine significantly influences their physicochemical properties and biological activity. The structure-activity relationships discussed herein provide a clear rationale for the design of next-generation derivatives with enhanced potency and selectivity. Future research should continue to explore the impact of bromine substitution at various positions of the quinazolinone scaffold and in combination with other functional groups to further optimize their therapeutic potential.
References
-
Kerdphon, S., et al. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Institutes of Health. [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
-
Various Authors. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]
-
Various Authors. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]
-
El-Sayed, M. A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. [Link]
-
Kumar, A., et al. (n.d.). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. National Institutes of Health. [Link]
-
Zayed, M. F., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
El-Sayed, M. A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Physicochemical properties of synthesized compounds. ResearchGate. [Link]
-
El-Naggar, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
-
Opperman, T. J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Institutes of Health. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Quinazolinones
For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a "privileged structure" in medicinal chemistry. Its versatile nature allows for a broad spectrum of biological activities, making it a cornerstone in the development of novel therapeutics.[1][2][3] This guide provides an in-depth, comparative analysis of methods to validate the biological activity of synthetic quinazolinones, drawing upon field-proven insights and experimental data to offer a comprehensive resource for your research endeavors. We will explore the validation of quinazolinones in key therapeutic areas and compare their performance with established alternatives.
The Versatility of the Quinazolinone Scaffold
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a structural motif found in numerous natural and synthetic bioactive compounds.[1][2] This framework's stability and the ease with which substitutions can be made at various positions (notably 2, 3, 6, and 8) allow for the fine-tuning of its pharmacological profile, leading to a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][4][5]
I. Anticancer Activity: Targeting Key Pathways
Quinazolinone derivatives have emerged as potent anticancer agents, primarily by targeting critical signaling pathways involved in tumor growth and proliferation.[1][3] Here, we delve into the validation of their activity against two prominent cancer targets: Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).
A. EGFR Inhibition: A Head-to-Head Comparison
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[6] Marketed drugs like gefitinib and erlotinib are testaments to their clinical success.
The following workflow outlines the key steps in validating the anti-EGFR activity of a novel synthetic quinazolinone.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, test quinazolinone, and a positive control (e.g., erlotinib).
-
Procedure: a. In a 96-well plate, add the assay buffer, recombinant EGFR kinase, and varying concentrations of the test quinazolinone or erlotinib. b. Initiate the kinase reaction by adding the substrate and ATP. c. Incubate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, HTRF).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | Scaffold | Target | IC50 (nM) |
| Quinazolinone 6d | Quinazolinone | EGFR | 0.069 |
| Erlotinib | Quinazoline | EGFR | 0.045 |
| Quinazolinone 23 | Quinazolinone | EGFR L858R/T790M | 0.2 |
| Osimertinib | Pyrimidine | EGFR L858R/T790M | Not directly comparable |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[6][7]
B. PARP Inhibition: A Promising Alternative
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways.[8] The quinazolinone scaffold is being explored as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib.[6][9]
This assay quantifies the inhibition of PARP-1 activity.
-
Reagents and Materials: Recombinant human PARP-1, NAD+, activated DNA, and a PARP-1 assay kit (e.g., fluorescence polarization-based).
-
Procedure: a. In a 96-well plate, add the assay buffer, PARP-1 enzyme, and varying concentrations of the test quinazolinone or a known PARP inhibitor (e.g., Olaparib). b. Add NAD+ and activated DNA to initiate the PARP-1 activity. c. Incubate at room temperature for a specified duration. d. Measure the signal according to the kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
| Compound | Scaffold | PARP-1 IC50 (nM) |
| Quinazolinone 12c | Quinazolinone | 27.89 |
| Olaparib | Phthalazinone | 30.38 |
| Rucaparib | Indole Carboxamide | ~1.4 (Ki) |
| Niraparib | Pyridyl-indazole | ~2.1-3.8 |
| Talazoparib | Fluoro-benzimidazole | ~0.57 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[6][8][9]
II. Antibacterial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents.[10] Quinazolinone derivatives have shown promising activity against these challenging pathogens.[10][11]
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Reagents and Materials: Bacterial strains (e.g., MRSA), Mueller-Hinton broth (MHB), 96-well microtiter plates, test quinazolinone, and a positive control antibiotic (e.g., vancomycin).
-
Procedure: a. Prepare a serial two-fold dilution of the test quinazolinone in MHB in the microtiter plate. b. Inoculate each well with a standardized bacterial suspension. c. Include a growth control (no drug) and a sterility control (no bacteria). d. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Scaffold | MIC against MRSA (μg/mL) |
| Quinazolinone 27 | Quinazolinone | ≤0.5 |
| Vancomycin | Glycopeptide | 1-2 |
| Linezolid | Oxazolidinone | 1-4 |
| Ceftaroline | β-lactam | 0.25-1 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[10]
III. Anti-inflammatory and Anticonvulsant Activities
Beyond oncology and infectious diseases, quinazolinones exhibit significant potential as anti-inflammatory and anticonvulsant agents.
A. Anti-inflammatory Activity
This in vivo model is a standard for evaluating acute anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure: a. Administer the test quinazolinone or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. b. After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Compound | Scaffold | Dose (mg/kg) | Inhibition of Edema (%) |
| Quinazolinone Derivative | Quinazolinone | 50 | 15.1 - 32.5 |
| Indomethacin | Indole | 10 | 87.3 |
Data compiled from multiple sources. A direct comparison is challenging due to different dosing.[12][13][14]
B. Anticonvulsant Activity
The MES test is a widely used model to screen for anticonvulsant activity.
-
Animals: Swiss albino mice.
-
Procedure: a. Administer the test quinazolinone or a standard anticonvulsant (e.g., phenytoin, carbamazepine) intraperitoneally. b. After a predetermined time, subject the mice to a brief electrical stimulus through corneal electrodes to induce a tonic-clonic seizure. c. Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.
While direct head-to-head quantitative comparisons are sparse in the literature, several studies have shown that novel quinazolinone derivatives exhibit anticonvulsant activity comparable to or, in some cases, more potent than standard drugs like diazepam and ethosuximide in various animal models.[15][16][17][18][19]
IV. Tubulin Polymerization Inhibition
Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[20][21]
This assay measures the effect of a compound on the assembly of microtubules from tubulin dimers.
-
Reagents and Materials: Purified tubulin, polymerization buffer, GTP, test quinazolinone, and a known tubulin inhibitor (e.g., colchicine).
-
Procedure: a. In a temperature-controlled spectrophotometer, mix the tubulin, polymerization buffer, and varying concentrations of the test compound. b. Initiate polymerization by adding GTP and increasing the temperature to 37°C. c. Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
| Compound | Scaffold | Tubulin Polymerization IC50 (μM) |
| Quinazolinone 5f | Quinazolinone | 0.77 |
| Colchicine | Tropolone | ~1-3 |
| Combretastatin A-4 | Stilbene | ~1-2 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[20][21][22][23][24]
Conclusion
The synthetic quinazolinone scaffold is a remarkably versatile platform for the discovery of new therapeutic agents with a wide range of biological activities. This guide has provided a framework for validating these activities through robust experimental protocols and has offered a comparative perspective against established alternatives. The provided workflows, detailed methodologies, and comparative data tables are intended to empower researchers to confidently and efficiently advance their quinazolinone-based drug discovery programs. The continued exploration of this "privileged structure" holds immense promise for addressing unmet medical needs across various disease areas.
References
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Available at: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. ResearchGate. Available at: [Link]
-
Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. Available at: [Link]
-
A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. Available at: [Link]
-
4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. National Institutes of Health. Available at: [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Institutes of Health. Available at: [Link]
-
Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. Available at: [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available at: [Link]
-
Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors. PubMed. Available at: [Link]
-
Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. Available at: [Link]
-
Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. National Institutes of Health. Available at: [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. National Institutes of Health. Available at: [Link]
-
Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. National Institutes of Health. Available at: [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Available at: [Link]
-
Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
-
Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. Available at: [Link]
-
Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. ACS Publications. Available at: [Link]
-
Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]
-
Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis. PubMed. Available at: [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. National Institutes of Health. Available at: [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. ResearchGate. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. National Institutes of Health. Available at: [Link]
-
Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Indian Journal of Pharmacy and Pharmacology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaji.net [oaji.net]
- 15. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Mercaptoquinazolinones: From Synthesis to Biological Targeting
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-mercaptoquinazolinone derivatives, a versatile scaffold in medicinal chemistry. We will explore the nuanced effects of chemical modifications on their biological activities, comparing their performance as anticancer, carbonic anhydrase inhibitory, antimicrobial, and anticonvulsant agents. The discussion is grounded in experimental data, providing a clear rationale for molecular design and a foundation for future drug development.
Introduction: The Versatility of the 2-Mercaptoquinazolinone Scaffold
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a benzene ring is fused to a pyrimidinone ring.[1] The 2-mercaptoquinazolinone core, specifically, offers three primary points for chemical diversification: the nitrogen atom at position 3 (N-3), the thiol group at position 2 (C-2), and the fused benzene ring (positions 6, 7, etc.). This structural flexibility has allowed researchers to develop a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3]
The key to unlocking the potential of this scaffold lies in understanding how specific structural modifications influence its interaction with biological targets. The thiol group, for instance, is a critical handle for introducing various side chains via S-alkylation, significantly altering the molecule's steric and electronic properties.[4] Similarly, substitutions on the N-3 position and the aromatic ring can profoundly impact potency, selectivity, and pharmacokinetic properties. This guide will dissect these relationships across different therapeutic areas.
Core Synthetic Strategy and Methodologies
The foundational 2-mercaptoquinazolinone scaffold is typically synthesized through a well-established pathway. Understanding this process is crucial as it dictates the feasibility of introducing desired functional groups.
Experimental Protocol: General Synthesis of 2-Mercapto-3-Aryl-Quinazolin-4(3H)-one
This protocol describes a common method for synthesizing the core structure, which can then be further modified.
-
Step 1: Synthesis of the Precursor. Anthranilic acid (1 equivalent) is reacted with an appropriate aryl isothiocyanate (1 equivalent) in a solvent such as ethanol.
-
Step 2: Cyclization. The mixture from Step 1 is heated under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[3]
-
Step 3: Isolation and Purification. Upon cooling, the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent like dimethylformamide (DMF) or ethanol to yield the purified 2-mercapto-3-aryl-quinazolin-4(3H)-one.[5]
-
Step 4: S-Alkylation (Example Modification). To introduce substituents at the C-2 thiol group, the synthesized quinazolinone (1 equivalent) is dissolved in a solvent like DMF, and a base such as potassium carbonate (K₂CO₃) is added. The desired alkyl halide (e.g., an ethyl haloacetate or a substituted benzyl bromide) (1.1 equivalents) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The final product is isolated by pouring the reaction mixture into ice-water and filtering the resulting precipitate.
The causality behind this workflow is straightforward: the initial reaction forms a thiourea derivative from anthranilic acid, which then undergoes intramolecular cyclization upon heating to form the stable quinazolinone ring. The subsequent S-alkylation is a standard nucleophilic substitution, where the deprotonated thiol acts as the nucleophile.
Caption: General workflow for synthesis of 2-mercaptoquinazolinone derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
We will now compare the SAR of 2-mercaptoquinazolinones across four major biological activities.
Anticancer Activity
The quinazoline scaffold is a cornerstone of modern oncology, with approved drugs like Gefitinib and Erlotinib targeting the epidermal growth factor receptor (EGFR).[2] Derivatives of 2-mercaptoquinazolinone have been explored as inhibitors of various cancer-related targets, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).
Key SAR Insights:
-
N-3 Position: Substituents at the N-3 position significantly influence cytotoxicity. One study found that methyl-substituted derivatives exhibited higher cytotoxicity against colon (SW620) and breast (MDA-MB-231) cancer cell lines compared to phenyl- or benzyl-substituted compounds.[6] This suggests that a smaller, less bulky group at this position may be favorable for activity.
-
C-2 Thioether Linkage: The nature of the group attached to the sulfur atom is critical. Linking a hydroxamic acid moiety via a flexible chain to the sulfur atom has produced potent HDAC inhibitors.[6] For CDK9 inhibition, introducing acetamide and acetanilide groups at this position improved inhibitory activity compared to the parent compound.[7] Furthermore, a derivative with a 3-bromophenyl moiety attached to the C-2 position showed a significant boost in CDK9 inhibitory activity.[7]
-
Benzene Ring Substitution: Electron-withdrawing groups on a phenacyl group linked to the 2-mercapto position appear to be favorable for antitumor activity.[8]
Data Summary: Anticancer Activity of 2-Mercaptoquinazolinone Derivatives
| Compound Class | Target/Cell Line | Key Structural Feature | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|
| N-Hydroxyheptanamides | HDAC | N-3 Methyl, C-7 Methyl | 3.61 µM (SW620) | [6] |
| N-Hydroxyheptanamides | HDAC | N-3 Methyl, Unsubstituted | 4.24 µM (SW620) | [6] |
| Acetamides/Acetanilides | CDK9 | 2-Acetamide substituent | 0.454 µM | [7] |
| Phenyl Derivatives | CDK9 | 2-(3-Bromophenyl) substituent | 0.142 µM |[7] |
Caption: SAR summary for the anticancer activity of 2-mercaptoquinazolinones.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential.
-
Cell Seeding: Cancer cells (e.g., SW620, MDA-MB-231) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.[2]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂. Certain isoforms, particularly CA IX and XII, are overexpressed in tumors and are linked to cancer progression, making them attractive therapeutic targets.[10] 2-Mercaptoquinazolinones have emerged as potent inhibitors of these enzymes.
Key SAR Insights:
-
S-Substitution is Key: The primary scaffold is a non-selective CA inhibitor. However, alkylation of the thiol group with moieties that can interact with the enzyme's active site is crucial for potency and selectivity.[4]
-
Sulfonamide Moiety: Incorporating a benzenesulfonamide group, a classic zinc-binding group for CA inhibitors, via an ethyl linker to the N-3 position leads to potent inhibition.[10][11]
-
Lipophilic Tail at C-2: Attaching a lipophilic group to the C-2 sulfur atom enhances binding. For instance, substituting the thio-position with a 2-oxo-2-phenylethyl group results in potent inhibition of CA IX (Kᵢ = 40.7 nM). Adding an activating methyl group to the phenyl ring of this tail further increases potency (Kᵢ = 25.1 nM).[4]
-
Selectivity: Certain S-substituted derivatives show remarkable selectivity for tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II).[4][11]
Data Summary: Carbonic Anhydrase Inhibition by S-Substituted 2-Mercaptoquinazolinones
| Compound Feature | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| 2-((2-oxo-2-phenylethyl)thio) | hCA IX | 40.7 nM | [4] |
| 2-((2-(4-methylphenyl)-2-oxoethyl)thio) | hCA IX | 25.1 nM | [4] |
| N-3 ethylbenzenesulfonamide derivative | hCA II | 6.4 - 14.2 nM | [10] |
| N-3 ethylbenzenesulfonamide derivative | hCA XII | 3.1 - 20.2 nM |[10] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This is a standard method for measuring the inhibitory activity of compounds against CA isoforms.
-
Enzyme and Inhibitor Preparation: A solution of the purified recombinant CA isoenzyme (e.g., hCA I, II, IX, or XII) is prepared in a buffer (e.g., TRIS). The test inhibitor is dissolved in DMSO to create a stock solution.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme/inhibitor solution is mixed with a CO₂-saturated buffer solution.[4]
-
Catalysis Monitoring: The instrument monitors the change in pH over time as CO₂ is hydrated to bicarbonate and a proton. The catalytic activity is observed as the initial rate of the reaction.
-
Inhibition Calculation: The assay is repeated with varying concentrations of the inhibitor. The inhibitor concentration that reduces the enzyme activity by 50% is used to calculate the Kᵢ value, which represents the binding affinity of the inhibitor for the enzyme.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[12] 2-Mercaptoquinazolinone derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.
Key SAR Insights:
-
Heterocyclic Rings: Integrating heterocyclic rings into the quinazolinone structure via the C-2 sulfur atom can significantly augment antimicrobial properties.[12]
-
Thioester Formation: Condensing the sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one with substituted aroyl chlorides to form thioesters has yielded compounds with good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[5]
-
Specific Derivatives: In one study, derivatives designated MQZN-5 and MQZN-6, which featured complex side chains at the C-2 position, exhibited the most potent activity against both gram-positive and gram-negative bacteria, as well as fungi.[12]
-
Benzo[g]quinazoline Core: Expanding the fused ring system to a benzo[g]quinazoline and modifying the C-2 position led to compounds with strong activity against both bacteria and fungi.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.[13]
Anticonvulsant Activity
Quinazolinones have long been investigated for their effects on the central nervous system (CNS), with methaqualone being a well-known (though withdrawn) sedative-hypnotic.[14] Modern research aims to separate the anticonvulsant properties from the sedative effects.
Key SAR Insights:
-
N-3 Aryl Group: The substituent on the N-3 position is critical. Compounds with a 3-o-tolyl or 3-o-chlorophenyl group showed good protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures with relatively low neurotoxicity.[15]
-
C-6 Position: The introduction of an iodine atom at the C-6 position of a 2-mercapto-3-(4-chlorophenyl) quinazoline core was a feature in several derivatives that showed significant anticonvulsant activity.[1]
-
Mechanism of Action: Some active compounds are thought to act as positive allosteric modulators of the GABA-A receptor, a mechanism suggested by in vivo antagonism assays with flumazenil.[14]
Caption: SAR summary for the anticonvulsant activity of 2-mercaptoquinazolinones.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
This is a standard in vivo model used to screen for potential anticonvulsant drugs, particularly those effective against absence seizures.
-
Animal Preparation: Mice are divided into groups (e.g., control group, test groups).
-
Compound Administration: The test compounds are typically dissolved in a suitable vehicle (e.g., 10% DMSO) and administered intraperitoneally (i.p.) at a specific dose (e.g., 50-150 mg/kg).[14][16] The control group receives only the vehicle.
-
Induction of Seizures: After a set period (e.g., 30 minutes), a convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
Observation: The animals are observed for a specific period (e.g., 30 minutes) for the onset of seizures (e.g., clonic convulsions).
-
Evaluation: The effectiveness of the compound is evaluated based on its ability to prevent seizures or delay their onset compared to the control group. The percentage of protected animals is recorded.[14]
Conclusion and Future Directions
The 2-mercaptoquinazolinone scaffold is a remarkably privileged structure in medicinal chemistry. The structure-activity relationships discussed herein demonstrate that targeted modifications can optimize its activity against a diverse range of biological targets.
-
For anticancer applications, future work should focus on developing derivatives that selectively target cancer-specific enzymes like HDACs and CDKs, potentially by refining the linkers and terminal groups attached to the C-2 sulfur.[6][7]
-
As carbonic anhydrase inhibitors , the key is to enhance selectivity for tumor-associated isoforms (IX and XII) over off-target CAs to minimize side effects. This can be achieved by exploiting subtle structural differences in the active sites of these isoforms through rational design of the S-substituents.[4]
-
In the antimicrobial field, combining the quinazolinone core with other known antibacterial pharmacophores could lead to hybrid molecules with novel mechanisms of action capable of overcoming existing resistance.[12]
-
For anticonvulsant agents, the primary challenge is to maximize potency while minimizing neurotoxicity and sedative side effects. Fine-tuning the electronic and steric properties of the N-3 aryl substituent is a promising avenue.[15]
By leveraging the experimental data and synthetic protocols outlined in this guide, researchers can continue to build upon this versatile scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.
References
-
Al-Rashida, M., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. ResearchGate.
-
Al-Rashida, M., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609.
-
Le, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research.
-
Unknown Author. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate.
- Chalapathi Institute of Pharmaceutical Sciences. (2024).
- Abuelizz, H. A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 26, 1985-2008. [Source not publicly available]
-
Le, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. ResearchGate.
-
Le, T. T., et al. (2025). Rational design of 2-mercaptoquinazolin-4(3H)-one based N-hydroheptanamides as novel HDAC inhibitors. ResearchGate.
-
Angeli, A., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609.
-
Unknown Author. Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate.
-
Unknown Author. SAR of 2-mercapto-quinazolin-4-one with anticancer activity. ResearchGate.
-
Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8259.
-
Klucik, J., et al. (2001). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1741-1745.
- Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 66-71. [Source not publicly available]
- Al-Omar, M. A., et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Molecules, 21(11), 1469. [Source not publicly available]
-
Sadeghpour, H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89.
-
G-Bora, L. E., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5406.
-
Al-Omar, M. A., et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Molecules, 21(11), 1469.
-
Petersen, E. N., et al. (1993). Anticonvulsant profile of the imidazoquinazolines NNC 14-0185 and NNC 14-0189 in rats and mice. European Journal of Pharmacology, 241(2-3), 167-174.
-
Al-Abdullah, E. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(11), 3169.
- Unknown Author. Anticonvulsant activity of the target compounds in the maximal electroshock seizure test. [Source not publicly available]
-
Markopoulos, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7857.
-
Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie, 342(10), 605-613.
-
El-Naggar, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 23(11), 2954.
-
Al-Obaidy, A. A. A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3), 1461-1471.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial study of mercaptoquinazolin derivatives [wisdomlib.org]
- 13. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinazolinone Synthesis: Navigating Efficiency in Drug Discovery
For researchers, scientists, and professionals in drug development, the quinazolinone scaffold is a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from anticancer to anti-inflammatory agents, necessitates efficient and versatile synthetic strategies. This guide provides an in-depth, objective comparison of the leading methods for quinazolinone synthesis, grounded in experimental data to inform your selection of the most appropriate methodology for your research needs.
The Enduring Importance of the Quinazolinone Core
The quinazolinone structure, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets with high affinity and specificity. The continuous exploration of novel quinazolinone derivatives as therapeutic agents underscores the demand for synthetic routes that are not only high-yielding but also amenable to the generation of diverse compound libraries.
A Comparative Analysis of Synthetic Methodologies
The synthesis of quinazolinones has evolved significantly from classical condensation reactions to highly efficient modern techniques. Here, we compare the most prominent methods, evaluating them on key performance indicators such as reaction time, product yield, and overall efficiency.
Classical Approach: The Niementowski Reaction
The Niementowski reaction, first described in 1895, is a traditional method involving the thermal condensation of anthranilic acid with an amide.[1] While historically significant, this method is often hampered by harsh reaction conditions, including high temperatures and long reaction times, which can limit its applicability for sensitive substrates.
The Dawn of Efficiency: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of quinazolinones by dramatically reducing reaction times and often improving yields.[2][3] The application of microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates.
Key Advantages of Microwave-Assisted Synthesis:
-
Speed: Reactions that take hours under conventional heating can often be completed in minutes.[3][4]
-
Higher Yields: Increased reaction rates and cleaner reaction profiles frequently lead to higher isolated yields.[3]
-
Energy Efficiency: Shorter reaction times translate to lower energy consumption.[4]
-
Greener Chemistry: Often allows for the use of less solvent or even solvent-free conditions.[1][4]
Quantitative Comparison of Synthesis Methods
The following table provides a comparative overview of different quinazolinone synthesis methods, highlighting their typical reaction conditions and efficiencies.
| Synthesis Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Conventional Heating (Niementowski) | Pyridine, Reflux | 10 hours | 79% | [2] |
| Microwave-Assisted | Acetic acid, 120°C | 30 minutes | 78-85% | [2][5] |
| Microwave-Assisted (Solvent-Free) | PTSA | 2-6 minutes | High Purity | [4][5] |
| Ultrasound-Assisted | DDQ, Ambient Temp. | 15 minutes | Moderate to Excellent | [6] |
| Ultrasound-Assisted (Catalytic) | CoAl2O4 nanocrystals, 45°C | Not specified | Good to Excellent | [4] |
| Copper-Catalyzed | CuI, Cs2CO3, Microwave | 2 hours | up to 92% | [7] |
| Iridium-Catalyzed | [Cp*IrCl2]2 | Not specified | Good yields | [8] |
| Organocatalytic (Acid-Catalyzed) | p-TSA, Grinding | Not specified | Quantitative | [5][9] |
| Organocatalytic (Base-Catalyzed) | DMAP, Microwave | 30 minutes | Poor to Excellent | [5][9] |
Experimental Protocols: A Practical Guide
To facilitate the application of these methods, detailed experimental protocols for key synthesis strategies are provided below.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol describes a one-pot, three-component reaction under microwave irradiation.[2]
Materials:
-
Anthranilic acid (5 mmol)
-
Triethyl orthoformate (6 mmol)
-
Substituted amine (6 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave reactor vessel, combine anthranilic acid, triethyl orthoformate, and the substituted amine in ethanol.
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Purify the final product by recrystallization from ethanol.
Protocol 2: Ultrasound-Assisted Synthesis of Quinazolinones
This protocol details a rapid and efficient synthesis of quinazolinones at ambient temperature without the need for a metal catalyst.[6]
Materials:
-
o-Aminobenzamide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)
-
Methanol (10 mL)
Procedure:
-
In a suitable reaction vessel, dissolve o-aminobenzamide and the aldehyde in methanol.
-
Add DDQ to the solution.
-
Place the vessel in an ultrasonic bath and irradiate at 60 W for 15 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired quinazolinone.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the general workflows and a plausible reaction mechanism.
Caption: Plausible mechanism for 4(3H)-quinazolinone synthesis.
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic method for quinazolinone derivatives is a critical decision that impacts the efficiency and success of a drug discovery program. While classical methods like the Niementowski reaction have laid the groundwork, modern techniques offer significant advantages.
Microwave-assisted synthesis stands out for its exceptional speed and often higher yields, making it a powerful tool for rapid library synthesis and lead optimization. [2]Ultrasound-assisted synthesis provides a compelling alternative, particularly for its ability to promote reactions under mild, ambient conditions, which is beneficial for thermally sensitive substrates. [6] Catalytic methods , whether employing transition metals or organocatalysts, offer a high degree of control and can enable challenging transformations. [10][11]The growing emphasis on green chemistry also favors methods that minimize solvent use and energy consumption, with microwave and ultrasound-assisted solvent-free approaches being particularly noteworthy. [4] Ultimately, the optimal method will depend on the specific target molecule, available resources, and desired scale of synthesis. By understanding the comparative efficiencies and practical considerations outlined in this guide, researchers can make informed decisions to accelerate their discovery efforts in the vital field of quinazolinone-based therapeutics.
References
- Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1003613.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). IntechOpen.
- Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
- A facile and green one-pot synthesis of AChE quinazolinone inhibitors was developed using microwave irradiation under solvent free conditions. (n.d.).
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10, 995781.
- Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (2017). RSC Advances, 7(57), 35961-35971.
- Niementowski quinoline synthesis. (2023). In Wikipedia.
- One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. (2003). Molecular Diversity, 7(2-4), 161-164.
- Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. (2015). Molecules, 20(8), 14698-14713.
- Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (2022). IntechOpen.
- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2021). Molecules, 26(16), 4983.
- Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10.
- Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8.
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports, 14(1), 11509.
- Comparison of efficiency of various catalysts in the quinazolinone synthesis. (2017).
- Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (2024). Reaction Chemistry & Engineering.
- Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10.
- Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. (2023). MDPI.
- Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. (2025).
- Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (2022). IntechOpen.
- Borah, R., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10.
- Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (2024). Semantic Scholar.
- Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. (2021). Molecular Diversity, 25(2), 889-897.
- One-pot synthesis of 4(3H)–quinazolinones under solvent free... (2012).
- Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o -aminobenzamides and aldehydes under ambient conditions. (2024).
- a modified niementowski reaction for the synthesis of 4-hydroxyquinoline and its realted compounds. (2001).
- Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). Scientific Reports, 15(1), 17860.
- Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2. (2009). Molecular Diversity, 13(4), 455-462.
- One-Pot Synthesis of Quinazolinones via Iridium-Catalyzed Hydrogen Transfers. (2016). Organic Letters, 18(5), 1162-1165.16). Organic Letters, 18(5), 1162-1165.
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 6. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
A Comparative Guide to the Biological Efficacy of 6-Bromo-2-Mercapto-3-Phenylquinazolin-4(3H)-one Analogs
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core, a bicyclic system composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in numerous biologically active compounds, demonstrating a wide array of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] The versatility of the quinazolinone scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile. Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been approved by the FDA for cancer treatment, underscoring the clinical significance of this heterocyclic system.[5][6]
This guide focuses on a specific, highly promising subset of this family: analogs of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one . The strategic inclusion of a bromine atom at the 6-position is a common medicinal chemistry tactic to potentially enhance biological activity, often by increasing lipophilicity and improving interactions with target proteins.[5][7] Furthermore, the 2-mercapto group serves as a versatile chemical handle, providing an ideal site for introducing diverse substituents to explore structure-activity relationships (SAR). We will objectively compare the performance of various analogs derived from this core structure, supported by experimental data, to provide actionable insights for researchers in drug development.
Synthetic Strategy: A Versatile Core for Analog Development
The foundation for creating a library of analogs is the efficient synthesis of the parent compound, this compound. This key intermediate is typically prepared via a multi-step process beginning with a brominated anthranilic acid derivative. The subsequent reaction with phenyl isothiocyanate yields the target mercapto-quinazolinone.[5] The true synthetic utility of this core lies in the reactivity of the thiol group, which readily undergoes S-alkylation or S-arylation with various alkyl or benzyl halides. This allows for the systematic introduction of different functional groups at the 2-position, enabling a thorough investigation of how these modifications impact biological efficacy.
Caption: Synthetic workflow for the core scaffold and its S-substituted analogs.
Comparative Biological Efficacy
The true measure of these analogs lies in their performance in biological assays. We will compare their efficacy across two major therapeutic areas: oncology and microbiology.
Anticancer Activity: A Cytotoxic Comparison
Quinazolinone derivatives have been extensively studied for their anticancer properties, often acting through mechanisms like the inhibition of Epidermal Growth Factor Receptor (EGFR) or tubulin polymerization.[6][8] The cytotoxic potential of analogs of this compound has been evaluated against various human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
Table 1: Comparative in vitro Cytotoxic Activity (IC50 in µM)
| Compound ID | R-Group at 2-thio position | MCF-7 (Breast) | SW480 (Colon) | HeLa (Cervical) | Reference |
| Parent | -H | >100 | >100 | N/A | [5] |
| 8a | -CH₂-Ph | 15.85 | 32.14 | N/A | [5] |
| 8b | -CH₂(4-F-Ph) | 21.31 | 35.62 | N/A | [5] |
| 8c | -CH₂(4-Cl-Ph) | 25.10 | 41.15 | N/A | [5] |
| 8d | -CH₂(4-Br-Ph) | 29.35 | 45.33 | N/A | [5] |
| Analog 1 | -CH₂(CH₂)₂CH₃ (n-butyl) | 39.81 | 60.27 | N/A | [7] |
| Gefitinib | Reference Drug | 0.51 | N/A | 2.37 | [9] |
N/A: Data not available in the cited literature.
Analysis of Anticancer SAR: The data clearly demonstrates that derivatization of the 2-mercapto group is essential for cytotoxic activity. The parent compound, with a free thiol, is largely inactive.[5] The introduction of a benzyl group (Compound 8a ) confers significant potency against the MCF-7 breast cancer cell line.[5] Interestingly, the addition of electron-withdrawing halogens to the benzyl ring (Compounds 8b-8d ) appears to slightly decrease the activity, suggesting that steric or electronic properties of the unsubstituted benzyl group are optimal for this particular interaction. The simple n-butyl substitution (Analog 1) results in lower potency compared to the benzyl derivatives, highlighting the importance of the aromatic ring in the S-linked substituent for enhancing anticancer effects.[7] While potent, these analogs do not yet match the efficacy of the reference drug Gefitinib.[9]
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Quinazolinones have shown considerable promise in this area.[4][11] Analogs of the 6-bromo-quinazolinone core have been screened against a panel of pathogenic bacteria and fungi, with efficacy often determined by measuring the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial and Antifungal Activity
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| 6-Bromo-2-aryl-3-amino analogs | Staphylococcus aureus (Gram +) | Zone of Inhibition | High Activity | [11][12] |
| Escherichia coli (Gram -) | Zone of Inhibition | Moderate Activity | [11] | |
| Candida albicans (Fungus) | Zone of Inhibition | No Activity | [11] | |
| 6,8-Dibromo-quinazolinone analogs | Escherichia coli (Gram -) | MIC | 1.56 µg/mL | [13] |
| Staphylococcus aureus (Gram +) | MIC | 25 µg/mL | [13] | |
| Aspergillus flavus (Fungus) | MIC | 0.097 µg/mL | [13] | |
| 6-Bromo-2-methyl-3-aryl analogs | Bacillus subtilis (Gram +) | Zone of Inhibition | Significant Activity | [14] |
| Candida albicans (Fungus) | Zone of Inhibition | Significant Activity | [14] |
Analysis of Antimicrobial SAR: The antimicrobial profile of these compounds is highly dependent on the substitution pattern. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one shows higher activity against the Gram-positive S. aureus than the Gram-negative E. coli and is inactive against the fungus C. albicans.[11][12] In contrast, certain 6,8-dibromo analogs exhibit potent activity against E. coli and exceptionally strong antifungal activity against A. flavus, with an MIC of just 0.097 µg/mL.[13] This suggests that di-bromination and the specific side chains play a crucial role in antifungal efficacy. Furthermore, simpler 6-bromo-2-methyl-3-aryl derivatives also show significant broad-spectrum activity against both bacteria and fungi.[14] This indicates that multiple substitution points on the quinazolinone scaffold can be modulated to develop agents targeted toward specific classes of microbes.
Plausible Mechanisms of Action
Understanding how these compounds exert their biological effects is critical for rational drug design.
Anticancer: EGFR Signaling Pathway Inhibition
A primary mechanism for the anticancer activity of many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][9] EGFR is a key component of a signaling pathway that, when overactive, drives cell proliferation, survival, and metastasis in many cancers. The quinazolinone analogs are thought to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that leads to uncontrolled cell growth.[9]
Caption: EGFR signaling pathway and the putative inhibitory action of quinazolinone analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and validated experimental design is the cornerstone of trustworthy scientific data. Here, we provide detailed, self-validating protocols for the key assays discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: The assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT-based cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can visually determine the minimum concentration required to prevent microbial growth. This provides a quantitative measure of the agent's bacteriostatic activity.
Step-by-Step Methodology:
-
Preparation: Prepare serial twofold dilutions of the quinazolinone analogs in a liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10][13]
Conclusion and Future Directions
The comparative analysis reveals that analogs of This compound represent a fertile ground for the development of novel therapeutic agents. The key takeaways are:
-
Anticancer Potential: Derivatization at the 2-thio position is crucial for cytotoxicity. S-benzyl analogs show promising activity against breast cancer cell lines, suggesting this moiety is a key pharmacophoric feature for further optimization.[5]
-
Antimicrobial Potential: The scaffold demonstrates broad-spectrum potential. Specific substitutions can be tailored to target Gram-positive bacteria, Gram-negative bacteria, or fungi, with some di-bromo analogs showing exceptional antifungal potency.[11][13][14]
Future research should focus on expanding the library of analogs with diverse substituents at the 2-position to further refine the SAR. Investigating modifications on the 3-phenyl ring and exploring alternative halogenation patterns at other positions on the quinazolinone core could also yield compounds with improved potency and selectivity. Combining these potent scaffolds with other pharmacophores may lead to the development of multi-target agents, a promising strategy for overcoming drug resistance.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mediresonline.org [mediresonline.org]
- 12. mediresonline.org [mediresonline.org]
- 13. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quinazolinone Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers in the vanguard of drug discovery, the journey of a novel compound from laboratory benchtop to potential clinical application is both exhilarating and fraught with challenges. Among the myriad of heterocyclic scaffolds, quinazolinones have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a critical comparison of the in vitro and in vivo activities of quinazolinone derivatives, providing researchers with the foundational knowledge and practical methodologies to navigate the complexities of preclinical evaluation. We will delve into the nuances of experimental design, data interpretation, and the crucial translation of cellular effects to whole-organism responses, supported by experimental data from peer-reviewed studies.
The Quinazolinone Scaffold: A Versatile Pharmacophore
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its derivatives have been investigated for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.
In Vitro vs. In Vivo Analysis: A Tale of Two Systems
The evaluation of a drug candidate's efficacy begins with in vitro studies, which are experiments conducted in a controlled environment outside of a living organism, typically in cell cultures. These assays are invaluable for initial screening, providing rapid and high-throughput assessment of a compound's biological activity at the cellular and molecular level.
However, the sterile and simplified conditions of in vitro assays do not fully recapitulate the complex physiological environment of a living organism. This is where in vivo studies, conducted in animal models, become indispensable. They provide critical insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and safety in a whole biological system.
The following sections will explore the interplay between in vitro and in vivo data for quinazolinone derivatives in key therapeutic areas, highlighting both correlations and informative discrepancies.
Anticancer Activity: From Cell Lines to Xenografts
The anticancer potential of quinazolinone derivatives is a major area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines in vitro. A common objective is the inhibition of specific molecular targets crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and protein kinases like AKT and PI3K.
In Vitro Assessment of Anticancer Quinazolinones
A primary in vitro method to assess anticancer activity is the MTT assay, which measures a compound's ability to inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Evaluation: The Xenograft Model
To validate in vitro findings, promising anticancer quinazolinone derivatives are often tested in in vivo xenograft models. In this setup, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The efficacy of the test compound is evaluated by its ability to inhibit tumor growth.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment groups (vehicle control, positive control like Gefitinib, and different doses of the quinazolinone derivative). Administer the treatment via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) percentage to quantify the compound's antitumor effect.
Data Comparison: Anticancer Quinazolinones
| Compound | In Vitro Activity (Cell Line) | In Vitro Metric (IC50) | In Vivo Model | In Vivo Efficacy (Dose & TGI) | Reference |
| Hybrid 3 | A549 (Lung Cancer) | Not specified, but noted to impede tubulin polymerization | A549 Xenograft | 15 mg/kg (oral), 63.33% TGI | |
| Compound 42 | H1975 (Lung Cancer, EGFR L858R/T790M) | 3.5 nM (EGFR L858R/T790M inhibition) | H1975 Xenograft | 20 mg/kg (i.p.), almost complete tumor inhibition | |
| Compound 59 | A549 (Lung Cancer) | 3.40 µM | A549 Xenograft | 30 mg/kg (intragastric), 44.23% TGI | |
| Hybrid 11 | MDA-MB-231 (Breast Cancer) | 10 nM | MDA-MB-231 Xenograft | 20 mg/kg, 62.5% TGI | |
| Compound 21 | EAC (Ehrlich Ascites Carcinoma) | Not Applicable | EAC Ascites Model | 20 mg/kg, Increased mean survival time | |
| Compound 7b | DU-145 (Prostate Cancer) | 300 nM | Multiple Myeloma Xenograft | Showed oral activity |
Key Insights:
The data reveals a generally positive correlation between potent in vitro anticancer activity and significant in vivo tumor growth inhibition. For instance, Compound 42, with a nanomolar IC50 for EGFR inhibition in vitro, demonstrated nearly complete tumor suppression in a corresponding xenograft model. However, the translation is not always linear. Factors such as poor pharmacokinetics (e.g., low bioavailability) can lead to diminished efficacy in vivo despite promising in vitro results. Conversely, a compound with moderate in vitro potency might exhibit strong in vivo activity due to favorable metabolic stability and tumor accumulation.
Diagram of a Common Anticancer Mechanism of Action for Quinazolinone Derivatives
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
Anti-inflammatory Activity: From Enzyme Inhibition to Paw Edema
Quinazolinone derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
In Vitro Assessment of Anti-inflammatory Quinazolinones
The in vitro evaluation of anti-inflammatory quinazolinones typically involves assays to measure the inhibition of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is often desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
In Vivo Evaluation: Carrageenan-Induced Paw Edema
A standard and widely used in vivo model for acute inflammation is the carrageenan-induced paw edema test in rodents. Injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema), which can be quantified.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for a week.
-
Compound Administration: Administer the quinazolinone derivative or a reference drug (e.g., ibuprofen) orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Data Comparison: Anti-inflammatory Quinazolinones
| Compound Series | In Vitro Target | In Vivo Model | Key In Vivo Finding | Reference |
| QA-1 to QA-8 | Not specified | Carrageenan-induced rat paw edema | Compounds QA-2 & QA-6 showed significant anti-inflammatory activity. | |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Not specified | Carrageenan-induced rat paw edema | Two compounds showed promising anti-inflammatory activity. | |
| Novel substituted quinazolinones | COX-1 and COX-2 | Carrageenan-induced paw inflammation | Compound 32 showed better COX-2 inhibition than Celecoxib. |
Key Insights:
For anti-inflammatory quinazolinones, in vivo models like the carrageenan-induced paw edema test are crucial for confirming the therapeutic potential observed in in vitro enzyme inhibition assays. The studies show that compounds with promising in vitro COX-2 inhibitory activity often translate to effective reduction of inflammation in vivo.
Workflow for Anti-inflammatory Drug Screening
"benchmark compounds for anti-inflammatory quinazolinone studies"
A Comprehensive Guide to Benchmark Compounds for Anti-Inflammatory Quinazolinone Studies
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of benchmark quinazolinone compounds used in anti-inflammatory research. It is intended for researchers, scientists, and drug development professionals seeking to evaluate novel quinazolinone derivatives against established standards. We will delve into the mechanistic actions, comparative efficacy, and the experimental protocols essential for robustly characterizing these promising therapeutic agents.
The Quinazolinone Scaffold: A Privileged Structure in Anti-Inflammatory Drug Discovery
The quinazolinone core, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial orientation of pharmacophoric groups, enabling interaction with a wide array of biological targets involved in the inflammatory cascade. The anti-inflammatory properties of quinazolinones often stem from their ability to modulate key signaling pathways and enzymes that are dysregulated during inflammation.
Key Inflammatory Pathways Targeted by Quinazolinones
To understand the rationale behind the selection of benchmark compounds, it is crucial to first grasp the primary molecular pathways they modulate. The diagram below illustrates the interconnected signaling cascades central to the inflammatory response.
Caption: Key signaling pathways in inflammation targeted by quinazolinones.
Benchmark Quinazolinone Compounds: A Comparative Analysis
The selection of an appropriate benchmark is critical for contextualizing the anti-inflammatory activity of novel compounds. The ideal benchmark should have a well-characterized mechanism of action and established potency.
Classical Benchmarks
These compounds have been historically used and are well-documented in the literature.
| Compound | Primary Mechanism of Action | Key Experimental Findings |
| Ibuprofen | Non-selective COX inhibitor | A standard NSAID used for comparison of COX-1/COX-2 inhibition. |
| Celecoxib | Selective COX-2 inhibitor | Used to assess the COX-2 selectivity of new compounds. |
| Dexamethasone | Glucocorticoid receptor agonist | A potent steroidal anti-inflammatory drug used as a positive control in cytokine inhibition assays. |
Quinazolinone-Specific Benchmarks
These quinazolinone derivatives have demonstrated significant anti-inflammatory activity and are frequently used as reference compounds in the development of new analogues.
| Compound | Primary Mechanism of Action | Key Experimental Findings (IC₅₀/EC₅₀ Values) |
| Proquazone | Non-selective COX inhibitor | Exhibits potent anti-inflammatory effects in carrageenan-induced paw edema models. |
| Fluproquazone | Non-selective COX inhibitor | A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. |
| 2-phenyl-4(3H)-quinazolinone | Varies with substitution | The core scaffold from which many derivatives are synthesized. Its intrinsic activity is low, but it serves as a crucial structural backbone. |
Experimental Protocols for Evaluating Anti-Inflammatory Activity
The following protocols are fundamental for characterizing the anti-inflammatory potential of novel quinazolinone compounds.
In Vitro Assays
This assay determines the ability of a compound to inhibit the production of prostaglandins by COX enzymes.
Workflow:
Caption: Workflow for COX-1/COX-2 inhibition assay.
Step-by-Step Protocol:
-
Prepare purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add various concentrations of the test quinazolinone compound or a reference inhibitor (e.g., Ibuprofen, Celecoxib) to the enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay measures the ability of a compound to suppress the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach 80% confluency.
-
Treat the cells with various concentrations of the quinazolinone compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Dexamethasone is often used as a positive control.
-
Incubate for 24 hours.
-
Collect the cell supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Determine cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
-
Calculate the IC₅₀ for NO inhibition.
This assay quantifies the inhibitory effect of a compound on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Step-by-Step Protocol:
-
Seed human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1 monocytes) in a 96-well plate.
-
Treat the cells with different concentrations of the test compound.
-
Stimulate with LPS or another appropriate stimulus.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokines using specific ELISA kits.
-
Calculate the IC₅₀ values for the inhibition of each cytokine.
In Vivo Models
This is a classical and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Workflow:
Caption: Workflow for carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Fast rodents overnight but allow free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the quinazolinone compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Conclusion and Future Directions
The quinazolinone scaffold remains a highly promising framework for the development of novel anti-inflammatory agents. By benchmarking new derivatives against established compounds like Proquazone and utilizing a standardized set of in vitro and in vivo assays, researchers can effectively evaluate their therapeutic potential. Future studies should focus on elucidating the precise molecular targets and exploring the potential for developing quinazolinone-based compounds with improved selectivity and reduced side effects. The integration of computational methods, such as molecular docking and QSAR studies, can further accelerate the discovery and optimization of next-generation anti-inflammatory quinazolinones.
References
A comprehensive list of references will be provided upon request, including links to peer-reviewed articles and established protocols.
A Comparative Guide to the Definitive Structural Elucidation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of specific substituents, such as a bromine atom at the 6-position and a mercapto group at the 2-position, can significantly modulate biological efficacy. Consequently, unambiguous confirmation of the molecular structure of derivatives like 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a critical step in the drug discovery pipeline. An incorrect structural assignment can invalidate all subsequent biological and toxicological data, leading to wasted resources and time.
This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of this compound. We will delve into the causality behind experimental choices and present a self-validating workflow that combines multiple spectroscopic and analytical methods, ensuring the highest degree of confidence in the final structural assignment.
The Analytical Workflow: A Multi-Faceted Approach
Confirming a molecular structure is not a single experiment but a process of accumulating corroborating evidence. Each analytical technique provides a unique piece of the puzzle. Our workflow is designed to build a case for the structure, starting from basic characterization and moving to definitive proof.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
As a Senior Application Scientist, it is imperative to extend our support beyond the point of sale, ensuring that our partners in research and development are equipped with the knowledge to handle and dispose of chemical compounds safely and responsibly. This guide provides an in-depth, procedural framework for the proper disposal of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a compound that, like many specialized reagents, requires careful management due to its chemical properties and potential environmental impact.
The disposal of any chemical waste is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. The procedures outlined below are synthesized from established chemical waste management protocols and an understanding of the compound's structural class.
Hazard Assessment and Characterization
-
Organobromine Moiety: The presence of a carbon-bromine bond places this compound in the organobromine class. Many organobromine compounds are noted for their environmental persistence and potential for bioaccumulation.[1][2] Some have been linked to adverse health effects, and their disposal is often regulated to prevent environmental release.[3][4][5] The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes, including those from organobromine production, under the Resource Conservation and Recovery Act (RCRA).[6]
-
Quinazolinone Core: The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the basis of many pharmacologically active agents.[7][8] This suggests that the compound and its waste may have biological activity and should be handled accordingly to prevent unintended exposure.
-
Mercapto (Thiol) Group: The mercapto group can impart reactivity and may have toxicological properties.
-
Analog Compound Data: An SDS for a structurally similar compound, 6-bromo-3-methylquinazolin-4(3H)-one, classifies it as "Acute toxicity - Category 4, Oral" and an eye irritant.[9] It is prudent to assume similar or greater hazards for the topic compound.
Based on this analysis, this compound must be treated as hazardous chemical waste .
| Hazard Category | Inferred Risk & Rationale |
| Human Health | Harmful if swallowed; Causes serious eye irritation. [9] Based on data from analogous quinazolinone structures. Potential for skin irritation. |
| Environmental | High. As an organobromine compound, it is likely persistent in the environment and may bioaccumulate.[1][3] Discharge into sewer systems or waterways is strictly prohibited.[10] |
| Reactivity | Low to Moderate. Stable under normal conditions. However, incompatibility with strong oxidizing agents should be assumed.[11] Keep acids well segregated from cyanides, azides, and hypochlorite solutions.[12] |
Core Principles of Disposal
Before proceeding to step-by-step instructions, it is crucial to internalize the guiding principles of modern laboratory waste management:
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required for your research, and reduce the scale of experiments whenever feasible.[13][14]
-
Segregation: Never mix incompatible waste streams.[12][15] Solid, liquid, halogenated, and non-halogenated wastes should be collected in separate, dedicated containers.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink.[10][16] This is to prevent the release of a persistent and potentially toxic chemical into the environment.
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for the safe segregation, containment, and disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE.[9]
-
Eye Protection: Wear tightly fitting safety goggles.[9]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. For bulk handling, consider impervious clothing.[9]
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step 1: Waste Segregation at the Point of Generation Immediately after generation, segregate waste into distinct streams:
-
Solid Waste: Unused or off-specification solid this compound, and contaminated consumables like weigh boats, paper towels, and gloves.
-
Liquid Waste: Solutions containing the compound. Because this is a halogenated molecule, it must be placed in a Halogenated Organic Waste container. Do not mix with non-halogenated solvent waste.
Step 2: Container Selection and Management Use only appropriate and compatible containers for waste storage.[13][14]
-
For Solid Waste: A wide-mouth, sealable polyethylene (HDPE) or glass container is suitable.
-
For Liquid Waste: Use a designated solvent waste carboy or bottle, typically provided by your institution's Environmental Health & Safety (EH&S) department. Ensure the container material is compatible with the solvent used.
-
Container Integrity: All containers must be in good condition, leak-proof, and kept tightly closed except when adding waste.[15][17] Do not leave a funnel in the container.[15]
Step 3: Accurate and Compliant Labeling Proper labeling is a critical safety and regulatory requirement.[12][15] The waste container must be labeled, at a minimum, with:
-
The full chemical name : "this compound". Avoid using abbreviations or chemical formulas.[15]
-
A list of all constituents by percentage, including solvents.
-
The date when waste was first added to the container.
-
The name of the Principal Investigator or responsible party.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA).[13][14]
-
The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.[14][15]
-
Segregate containers within the SAA by hazard class (e.g., keep acids away from bases and flammables).[15]
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.
Step 5: Arranging for Final Disposal When the waste container is nearly full (no more than 90% capacity), arrange for its removal.[17]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13][15]
-
Follow their specific procedures for completing a chemical waste pickup form or online request.[14][15]
-
EH&S will transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste treatment and disposal facility.[14]
Emergency Procedures: Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: Determine the extent and nature of the spill. If it is large or you are unsure how to proceed, evacuate the area and contact your institution's EH&S emergency line.
-
Containment: For a small spill of solid material, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, use a chemical spill kit or absorbent pads to absorb the material.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed container.
-
Label and Dispose: Label the container as "Hazardous Waste" with a full description of the contents (e.g., "Spill debris containing this compound and [solvent name]"). Dispose of it through the EH&S waste stream.[18]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these detailed procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
-
Gordon, R. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 16(2), 260-289. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]
-
Princeton University, Environmental Health and Safety. Laboratory Waste Management Guidelines. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
AZoCleantech. Organobromine Compounds. [Link]
-
Wang, Q., et al. (2023). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science and Ecotechnology, 16, 100262. [Link]
-
Gordon, R. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]
-
Wikipedia. Organobromine chemistry. [Link]
-
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]
-
Federal Register. Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Final Rule. [Link]
-
GovInfo. Federal Register, Vol. 63, No. 85. [Link]
-
U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. [Link]
-
PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. [Link]
-
Ghorbani, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14, 15538. [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of 2-Mercapto Substituted Quinazolin-4(3H)-One Derivatives using β-Cyclodextrin. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
El-Sayed, M. A. A., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 818-829. [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Chemistry International, 30(1), 1-15. [Link]
- Google Patents.
Sources
- 1. Organobromine Compounds → News → Feed 1 [news.sustainability-directory.com]
- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 6. epa.gov [epa.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. odu.edu [odu.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. capotchem.cn [capotchem.cn]
- 17. ethz.ch [ethz.ch]
- 18. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Handling 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This guide provides essential safety and handling protocols for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug development.[1][2] Given the compound's structural motifs—a brominated aromatic system, a mercaptan group, and a quinazolinone core—a stringent safety protocol is paramount. This document synthesizes data from analogous compounds and established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the guidance herein is derived from a comprehensive hazard analysis of its functional components.[3][4]
Hazard Assessment: A Structural Perspective
The risk profile of this compound necessitates a multi-faceted approach to safety, considering the hazards associated with each part of its structure.
-
Quinazolinone Core: Many derivatives of quinazolinone are biologically active, which is a cornerstone of their therapeutic potential but also necessitates careful handling to avoid unintended physiological effects.[1][2]
-
Mercapto (-SH) Group: Mercaptans are known for their potential to cause skin and eye irritation. They can be toxic if inhaled or swallowed and may carry the risk of cumulative health effects with repeated exposure.[5]
-
Brominated Aromatic Moiety: Brominated organic compounds require careful handling. Inhalation, ingestion, or skin contact can be harmful.[6][7] Furthermore, their disposal is strictly regulated due to environmental persistence.
Based on analogous brominated quinazolinone derivatives, this compound should be treated as, at minimum, an acute oral toxin (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[7][8][9]
Engineering Controls: The First Line of Defense
Primary containment is the most critical step in mitigating exposure. All handling of this compound in its solid (powder) form or in solution must be conducted within a certified chemical fume hood. This engineering control is non-negotiable and serves to prevent the inhalation of airborne particulates or vapors. The work area must also be equipped with a readily accessible and operational safety shower and eyewash station.[5][10]
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE.
| Protection Type | Requirement | Specification |
| Eye & Face | Mandatory | Chemical safety goggles conforming to ANSI Z87.1 standards. A full-face shield must be worn over goggles when handling solutions or during any operation with a splash risk.[8][11] |
| Skin & Body | Mandatory | Chemically resistant gloves (nitrile or neoprene recommended; double-gloving is best practice).[5] A flame-resistant lab coat, fully buttoned, is required. For significant quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Mandatory (for solids) | When handling the solid compound, a NIOSH-approved respirator is necessary. A full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher protection factor.[8][12] |
Workflow for Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling and Emergency Procedures
Standard Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Gather all necessary equipment and reagents.
-
Weighing: When weighing the solid, use a balance inside the fume hood or a powder containment hood to prevent dust inhalation.
-
Dissolution: Add solvents to the solid slowly to avoid splashing.
-
Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down the work area. Wash hands thoroughly after removing PPE.[6]
Emergency Response: Spills and Exposures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Workflow
Caption: Chemical Spill Response Workflow.
-
In Case of a Spill:
-
Immediately alert others and evacuate the immediate area.[13]
-
If the spill is flammable, eliminate all ignition sources.[14]
-
Don the appropriate PPE before re-entering the area.[13]
-
For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.
-
For a liquid spill, contain it by placing absorbent pads around the perimeter and then working inwards.[14]
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[13]
-
Decontaminate the spill area thoroughly.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][15]
-
Eye Contact: Flush eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][15]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated PPE, spill debris, and reaction residues, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a dedicated, sealed, and clearly labeled container for halogenated organic waste.
-
Disposal Method: The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility equipped with scrubbers and appropriate emission controls to manage by-products.[16] Do not dispose of this chemical down the drain or in regular trash.[9] Neutralization with reducing agents like sodium bisulfite or sodium thiosulfate may be a viable pre-treatment for aqueous waste streams under strict protocols, but incineration remains the definitive method.[16]
By adhering to these stringent protocols, researchers can safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
National University of Singapore. (2016). Chemical Spill Response. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Bromo-2-(4-bromo-phenyl)-4-chloro-quinazoline. Retrieved from [Link]
-
SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]
- Google Patents. (n.d.). US3748325A - Process for the preparation of quinazolinone derivatives.
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]
-
Piatka, O., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1433. [Link]
-
Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Waste Management & Research, 21(3), 231-242. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. echemi.com [echemi.com]
- 4. This compound [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. trihydro.com [trihydro.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
